6-Iodouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZHGYKGYWHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195389 | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-94-7 | |
| Record name | 6-Iodouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4269-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 6-Iodouracil from Orotic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Iodouracil is a pivotal synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, including antiviral and antitumoral drugs.[1][2] Its utility stems from the strategic placement of the iodine atom at the C6 position, which allows for a variety of subsequent cross-coupling reactions to introduce molecular diversity. This guide provides an in-depth, technically-grounded protocol for the synthesis of this compound, starting from the abundant and economically viable precursor, orotic acid (also known as uracil-6-carboxylic acid).[3][4]
The presented synthetic strategy addresses the primary chemical challenge: the inherent electronic preference of the uracil ring for electrophilic substitution at the C5 position.[5][6] To achieve the desired C6-iodination, a two-step sequence is employed:
-
Thermal Decarboxylation: Orotic acid is first efficiently converted to uracil.
-
Regioselective Iodination: A directed metallation approach is utilized to deprotonate the C6 position of uracil selectively, followed by quenching with an electrophilic iodine source to yield the target this compound.
This document elucidates the mechanistic rationale behind each step, provides detailed, field-tested experimental protocols, and outlines the necessary characterization techniques to ensure the synthesis of a high-purity final product.
Strategic Overview: The Synthetic Pathway
The conversion of orotic acid to this compound is a tale of overcoming the natural reactivity of the pyrimidine ring. Direct iodination of orotic acid or its decarboxylated product, uracil, using standard electrophilic methods (e.g., I₂ with an oxidizing agent) would overwhelmingly yield the 5-iodo isomer due to the electronic nature of the C5-C6 double bond.[6][7] Therefore, a more nuanced strategy is required.
The chosen pathway hinges on transforming the C6-position from a site of low electrophilic reactivity into a nucleophilic center. This is achieved through a two-step process, as visualized in the workflow below.
Caption: Overall synthetic workflow from orotic acid to this compound.
Step 1: Thermal Decarboxylation of Orotic Acid
Mechanistic Rationale
Orotic acid is a vinylogous β-keto acid. This structural feature facilitates decarboxylation upon heating, as it can proceed through a stable cyclic transition state, similar to the decarboxylation of β-keto acids, to yield the enol form of uracil, which then tautomerizes to the more stable keto form. This process is typically clean and high-yielding, avoiding the need for complex reagents.
Detailed Experimental Protocol
Objective: To synthesize uracil via the thermal decarboxylation of orotic acid.
Materials:
-
Orotic acid (156.1 g/mol )
-
High-boiling point solvent (e.g., Dowtherm A, Mineral Oil, or Quinoline)
-
Sand bath or heating mantle with a temperature controller
-
Round-bottom flask equipped with a condenser and a gas outlet
Procedure:
-
Setup: In a fume hood, place 10 g (0.064 mol) of orotic acid into a 250 mL round-bottom flask. Add approximately 50 mL of quinoline or another high-boiling solvent.
-
Heating: Heat the mixture using a heating mantle or sand bath to 250-260 °C. The reaction will be accompanied by the evolution of CO₂ gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. As it cools, uracil will precipitate out of the solvent.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling reaction solvent, followed by a wash with ethanol.
-
Drying: Dry the resulting white powder under vacuum to yield pure uracil.
Expected Results & Characterization
This protocol provides a reliable method for producing uracil, a necessary intermediate for the subsequent iodination step.
| Parameter | Expected Value |
| Product | Uracil |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Melting Point | 335 °C (decomposes) |
| Key NMR Signal | ¹H NMR (DMSO-d₆): δ ~5.5 (d, 1H), ~7.5 (d, 1H) |
Step 2: Regioselective C6-Iodination of Uracil
Mechanistic Rationale: Directed Metallation
As established, the C5 position of uracil is the kinetically favored site for electrophilic attack. To force iodination at the C6 position, we must reverse its polarity. This is achieved through a directed deprotonation (metallation) using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA).
The N1 and N3 protons of uracil are the most acidic and will be deprotonated first. A third equivalent of base is then required to deprotonate the C6 position, which is significantly less acidic. This generates a carbanion at C6. This highly reactive, nucleophilic species can then be "quenched" with an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to install the iodine atom precisely at the desired location.
Caption: Mechanism of C6-iodination via directed lithiation.
Detailed Experimental Protocol
Objective: To synthesize this compound via regioselective lithiation and iodination of uracil.
Materials & Reagents:
-
Uracil (112.09 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (101.19 g/mol )
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Iodine (I₂), (253.81 g/mol )
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with Argon or Nitrogen)
Procedure:
-
LDA Preparation (In situ): In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (3.3 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (3.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Uracil Addition: Dissolve uracil (1.0 eq.) in a separate flask with anhydrous THF. This may require gentle warming and will form a suspension. Transfer this suspension slowly via cannula to the cold LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Iodination (Quench): Dissolve iodine (I₂) (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 2 hours at -78 °C.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| Uracil | 1.0 | Substrate |
| Diisopropylamine | 3.3 | Precursor for LDA base |
| n-Butyllithium | 3.1 | Strong base for deprotonation |
| Iodine (I₂) | 1.2 | Electrophilic iodine source |
| Product | This compound | |
| Appearance | Off-white to pale yellow solid | |
| Yield | 50-70% (unoptimized) | |
| Molecular Weight | 237.98 g/mol [8] |
Conclusion
The synthesis of this compound from orotic acid is a prime example of strategic chemical manipulation to achieve a non-intuitive outcome. By combining a straightforward thermal decarboxylation with a regioselective directed metallation-iodination sequence, this guide provides a robust and reproducible pathway to a valuable building block for drug discovery. The principles outlined herein—particularly the reversal of electronic reactivity through organometallic intermediates—are broadly applicable across heterocyclic chemistry, empowering researchers to access novel chemical space.
References
- Hu, X., Li, H., & Liang, W. (2006). Reaction Mechanism of Uracil Bromination by HBrO: A New Way To Generate the Enol−Keto Form of 5-Bromouracil. The Journal of Physical Chemistry A, 110(38), 11188-11193. [Link]
- Sels, B. F., De Vos, D. E., & Jacobs, P. A. (Year). Use of... The electrophilic iodination with 131I of N1-substituted uracils using chloramine-T as oxidant. The International Journal of Applied Radiation and Isotopes, 32(3), 176-178. [Link]
- Baishixing Co.,Ltd. (2025).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Semantic Scholar. (2014). A facile synthesis of 5-Iodo-6-substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). [Link]
- Wikipedia. (n.d.). Orotic acid. [Link]
- CONICET. (n.d.).
- PubMed. (n.d.). Direct electrophilic iodination of 2-thiouracil using Iodo-Gen. [Link]
- ResearchGate. (2025). Uracil as a Target for Nucleophilic and Electrophilic Reagents. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubMed. (n.d.). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. [Link]
- ResearchGate. (2025).
Sources
- 1. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Iodouracil: A Technical Guide to Its Discovery, Synthesis, and Application
Introduction: The Uracil Scaffold and the Dawn of Antimetabolites
Uracil, a fundamental pyrimidine nucleobase of RNA, has long been a focal point in medicinal chemistry.[1] The mid-20th century witnessed a surge in the strategic modification of such essential biomolecules to create antagonists, or "antimetabolites," capable of disrupting pathological processes at the cellular level. The introduction of a halogen atom onto the uracil ring proved to be a particularly fruitful strategy, leading to compounds like 5-Fluorouracil, a cornerstone of cancer chemotherapy.[1]
While the C5 position of uracil is more susceptible to electrophilic substitution, functionalization at the C6 position unlocked a different vector for chemical modification, creating a distinct class of derivatives with unique biological profiles.[2] This guide provides an in-depth examination of 6-Iodouracil, a pivotal yet often overlooked intermediate. We will explore its historical context, foundational synthesis, physicochemical characteristics, and its critical role as a versatile building block in the development of novel therapeutic agents.
Chapter 1: The Genesis of a Key Intermediate: A Historical Perspective
Pinpointing the exact first synthesis of this compound is challenging, as its discovery is intertwined with the broader exploration of pyrimidine chemistry in the 1940s and 1950s. Research from this era, such as the 1948 synthesis of 6-substituted-2-thiouracils, highlights an intense focus on modifying the C6 position to generate compounds with potential biological activity.[3]
The primary synthetic challenge lies in the inherent reactivity of the uracil ring. The C5 position is electron-rich and readily undergoes electrophilic attack, making direct iodination at C6 inefficient. Therefore, early chemists logically turned to indirect methods. The most plausible historical route to 6-halouracils involved starting with a precursor already functionalized at the C6 position, such as uracil-6-carboxylic acid (orotic acid), or by building the ring from acyclic precursors. The development of robust methods to synthesize 6-chlorouracil provided the most critical stepping stone, establishing it as a common precursor for other 6-substituted analogs, including this compound.[4][5]
Chapter 2: Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis. This compound is a stable, solid material under standard laboratory conditions, but its characteristics dictate handling, storage, and reaction parameters.
| Property | Value | Source(s) |
| IUPAC Name | 6-iodo-1H-pyrimidine-2,4-dione | [6] |
| CAS Number | 4269-94-7 | [6] |
| Molecular Formula | C₄H₃IN₂O₂ | [6] |
| Molecular Weight | 237.98 g/mol | [6] |
| Appearance | White to yellow solid | |
| Predicted Density | 2.39 ± 0.1 g/cm³ | |
| Predicted pKa | 6.32 ± 0.10 | |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | |
| InChIKey | KSLZHGYKGYWHOO-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=C(NC(=O)NC1=O)I | [6] |
Chapter 3: Foundational Synthesis of this compound
The most logical and field-proven pathway to this compound does not involve direct iodination of uracil but rather a two-step sequence starting from a more readily available precursor. This approach leverages the robust chemistry of 6-chlorouracil and a classic halogen exchange reaction.
Experimental Protocol: A Two-Step Approach
Step A: Synthesis of 6-Chlorouracil from Orotic Acid
Causality: This protocol begins with orotic acid (uracil-6-carboxylic acid), an inexpensive and commercially available starting material. The carboxylic acid group is first converted into a more reactive acid chloride, which is subsequently displaced to form a hydroxyl group that tautomerizes to the more stable ketone. The key transformation involves chlorination using a powerful agent like phosphorus oxychloride (POCl₃), which converts the pyrimidine dione into the desired 6-chloro derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), combine orotic acid (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
Isolation: The crude 6-chlorouracil will precipitate from the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove phosphoric acid byproducts, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Step B: Halogen Exchange via Finkelstein Reaction to Yield this compound
Causality: This step is a classic example of the Finkelstein reaction, a nucleophilic substitution (SN2-type) process for preparing alkyl or aryl iodides.[7][8] Although vinyl halides are typically less reactive in SN2 reactions, the reaction at the C6 position of the pyrimidine ring proceeds under forcing conditions. The reaction is driven to completion by Le Châtelier's principle. Sodium iodide (NaI) is soluble in the acetone solvent, while the sodium chloride (NaCl) byproduct is not, causing it to precipitate and drive the equilibrium towards the formation of this compound.[9]
-
Reaction Setup: To a solution of 6-chlorouracil (1 equivalent) in dry acetone, add a molar excess of sodium iodide (NaI, ~3-5 equivalents).
-
Halogen Exchange: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by observing the formation of a white precipitate (NaCl) and by TLC/LCMS analysis.
-
Isolation: After cooling to room temperature, remove the precipitated NaCl by filtration. Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic utility of this compound as a key intermediate.
Chapter 5: Biological Significance of the 6-Substituted Uracil Scaffold
The importance of this compound is ultimately realized in the biological activities of the compounds it helps to create. By providing synthetic access to a wide range of 6-substituted uracils, it has facilitated the discovery of potent agents across multiple therapeutic areas.
-
Antiviral Agents: Derivatives bearing specific side chains at the C6 position have shown significant activity against viruses, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. [4]* Anticancer Agents: The uracil scaffold is a well-established pharmacophore in oncology. Modifications at C6 have led to compounds with cytotoxic activity against various cancer cell lines, including leukemia. [10][11]* Enzyme Inhibitors: 6-Anilino-2-thiouracils, which can be synthesized from 6-halouracil precursors, are potent inhibitors of iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism. [3]This highlights the potential for developing drugs for endocrine disorders.
-
Antimicrobial Agents: Certain 6-aryl thiouracils have demonstrated promising antibacterial and antifungal activity, offering potential new leads in the fight against infectious diseases. [10] In each of these cases, this compound serves as an enabling, though transient, component in the synthetic pathway, underscoring the critical role of versatile intermediates in modern drug discovery.
Conclusion
This compound represents more than just another halogenated heterocycle; it is a testament to the ingenuity of synthetic strategy. Born from an era of intense exploration in pyrimidine chemistry, its true value was not as an end-product but as a key that unlocks a vast chemical space. The foundational synthesis, likely proceeding through the more common 6-chlorouracil intermediate via a Finkelstein reaction, provides a reliable route to this valuable compound. Its primary application as a versatile precursor for C6 functionalization has enabled researchers to construct complex molecular architectures and probe a wide range of biological targets, leading to significant advances in the fields of antiviral, anticancer, and enzyme inhibitor research. For any scientist working in drug development, understanding the history and utility of such foundational building blocks is essential for designing the next generation of therapeutics.
References
- Bardagí, J. I., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.
- Novikov, M. S., & Geisman, A. N. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49, 1537–1564.
- (n.d.). Finkelstein reaction. Wikipedia.
- (n.d.). Finkelstein Reaction. BYJU'S.
- (n.d.). Finkelstein Reaction. SATHEE.
- Wang, G., & Seela, F. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917–2919.
- (n.d.). Finkelstein Reaction. Organic Chemistry Portal.
- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 21(9), 1228.
- Schische, F., Obst, L. M., & Beilstein, O. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 16, 259–267.
- Rokos, H., & Cahnmann, H. J. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 28(11), 1692–1694.
- Abdel-Gawad, H., Al-Shedoukhy, A., & El-Gazzar, A. R. B. A. (2020). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 10(4), 169-195.
- (n.d.). Uracil as a Target for Nucleophilic and Electrophilic Reagents. ResearchGate.
- (n.d.). Search Results. Beilstein Journals.
- Olah, G. A. (1989). Process for the iodination of hydroxyaromatic and aminoaromatic compounds. Google Patents.
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-368.
- Labet, V., et al. (2020). Intramolecular Michael Additions in Uridine Derivatives: Isolation of the Labile 5′O-C6 Cyclonucleoside. ACS Omega, 5(38), 24458–24465.
- Ueda, T., et al. (1980). Halogenation of 6-O-cyclouracil Nucleosides. Nucleic Acids Symposium Series, (8), s45-s47.
- Juliá, F., & Leonori, D. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1166–1173.
- Takenaga, N., et al. (2021). Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021.
- (n.d.). This compound. PubChem.
- (n.d.). In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate.
- El-Gazzar, A. R. B. A., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103517.
- Nuevo, M., et al. (2010). Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine in pure H2O ices under astrophysical conditions. The Journal of Chemical Physics, 133(1), 014501.
- Mourier, N., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(10), 1457–1462.
- El-Sayed, N. N. E., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(3), 1735-1763.
- Melikyan, G. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
Sources
- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 10. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 11. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Iodouracil: Chemical Structure, Bonding, and Synthetic Protocols
Abstract: This technical guide provides a comprehensive examination of 6-Iodouracil, a halogenated derivative of the pyrimidine nucleobase, uracil. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's intricate structural features, with a particular focus on the interplay between covalent, hydrogen, and halogen bonding. We explore its tautomeric forms, spectroscopic signatures for characterization, and detailed synthetic methodologies. Furthermore, this guide discusses the reactivity of this compound and its applications as a versatile precursor in organic synthesis and its emerging role in supramolecular chemistry and drug design. The content synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource.
Molecular Architecture and Intermolecular Forces
The unique physicochemical properties and biological potential of this compound stem directly from its molecular structure and the non-covalent interactions it can form.
Covalent Framework and Nomenclature
This compound is an organoiodine compound with the chemical formula C₄H₃IN₂O₂.[1][2] Its systematic IUPAC name is 6-iodo-1H-pyrimidine-2,4-dione.[1] The core structure consists of a pyrimidine ring, which is a six-membered heterocycle containing two nitrogen atoms, substituted with two keto groups at positions 2 and 4, and an iodine atom at position 6.
Figure 1: Chemical structure of this compound (diketo tautomer).
Tautomerism: The Diketo-Enol Equilibrium
Like uracil itself, this compound can exist in different tautomeric forms resulting from proton transfer reactions.[3][4] While several keto-enol and di-enol forms are theoretically possible, the diketo form (pyrimidine-2,4(1H,3H)-dione) is the most stable and predominant tautomer in both solid and solution phases.[4] The stability of the diketo form is crucial for its role in forming specific hydrogen bond patterns, analogous to those observed in nucleic acids.
The Significance of Non-Covalent Interactions
While the covalent structure defines the molecule, its behavior in condensed phases and its utility in crystal engineering are governed by non-covalent forces.
X-ray diffraction studies reveal that this compound molecules in the solid state form centrosymmetric dimers through hydrogen bonds.[5] These interactions occur via an R²₂(8) motif, where the N3-H group of one molecule acts as a hydrogen bond donor to the C4=O (ketone) oxygen of a neighboring molecule.[5] These primary dimers are further connected into larger assemblies by stronger N1-H···O2 hydrogen bonds, creating a robust, hydrogen-bonded network.[5]
A defining feature of this compound is its ability to participate in halogen bonding (XB). This non-covalent interaction occurs between the electrophilic region on the iodine atom (termed a σ-hole) and a nucleophilic site on an adjacent molecule.[6][7] In the crystal structure of this compound, the iodine atom acts as a halogen bond donor, forming a C-I···O interaction with the urea carbonyl oxygen (C2=O) of a neighboring molecule.[5]
This interaction, while weaker than the primary hydrogen bonds, is highly directional and plays a critical role in determining the overall crystal packing.[5] Among 6-halouracils, the halogen bond in this compound is the strongest, exhibiting the largest reduction (13%) in the sum of the van der Waals radii for the interacting atoms.[5] This property makes this compound a valuable building block in supramolecular chemistry for the rational design of cocrystals.[8]
Figure 2: Intermolecular hydrogen and halogen bonding in this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is paramount for confirming the identity and purity of this compound.
Physical Properties
The key physical properties of this compound are summarized below. As a solid, it requires specific storage conditions to ensure long-term stability.
| Property | Value | Source |
| Molecular Formula | C₄H₃IN₂O₂ | [1][9] |
| Molecular Weight | 237.98 g/mol | [1][2] |
| Appearance | White to yellow solid | [10] |
| Predicted Density | 2.39 ± 0.1 g/cm³ | [10][11] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [9][10] |
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint for the molecule, allowing for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three distinct signals in a deuterated solvent like DMSO-d₆. Two broad singlets at lower field correspond to the N1-H and N3-H protons. A sharp singlet at higher field corresponds to the C5-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and iodo groups.
-
¹³C NMR: Four signals are expected for the four carbon atoms of the pyrimidine ring. The two carbonyl carbons (C2 and C4) will appear at the lowest field (deshielded). The C6 carbon, bonded to iodine, will be significantly shielded due to the "heavy atom effect", while the C5 carbon will appear at a higher field.
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include strong C=O stretching bands for the ketone groups, N-H stretching bands, and C-I stretching vibrations at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
| Spectroscopy | Expected Key Signals / Features |
| ¹H NMR | ~11-12 ppm (N-H protons, broad), ~6-7 ppm (C5-H proton, singlet) |
| ¹³C NMR | ~160-170 ppm (C=O), ~140-150 ppm (C5), ~80-90 ppm (C6, shielded by I) |
| IR (cm⁻¹) | 3100-3300 (N-H stretch), 1650-1750 (C=O stretch, strong) |
| MS (m/z) | Molecular ion peak at ~238, characteristic isotopic pattern |
Synthesis and Reactivity
This compound serves as a valuable synthetic intermediate. Its preparation requires controlled halogenation of a uracil precursor.
Synthetic Methodology: Iodination of Uracil
While various methods exist for the synthesis of substituted uracils, a common approach involves the direct electrophilic iodination of uracil or a protected derivative. The following protocol is a representative procedure based on established methods for halogenating pyrimidine rings.[12]
Objective: To synthesize this compound from Uracil.
Materials:
-
Uracil
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Saturated sodium thiosulfate solution
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Uracil (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Reagent Addition: Carefully add N-Iodosuccinimide (NIS, 1.1 eq) to the suspension.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 0.2 eq) to the reaction mixture. The causality here is that TFA acts as a catalyst, activating the NIS to generate a more potent electrophilic iodine species for the substitution reaction at the electron-rich C6 position of the uracil ring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine) and brine. This self-validating step is confirmed by the disappearance of the characteristic iodine color.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to established values.
Figure 3: General workflow for the synthesis and purification of this compound.
Chemical Reactivity and Stability
This compound is a stable compound under standard conditions.[9][10] The C-I bond is the most reactive site for nucleophilic substitution and cross-coupling reactions, making it an excellent precursor for introducing a wide variety of functional groups at the C6 position.
A noteworthy aspect of its chemistry is observed in its nucleoside form. Studies have shown that 6-iodo-2'-deoxyuridine is highly unstable in aqueous solutions, undergoing rapid hydrolysis of the N-glycosidic bond to release this compound.[13][14] This instability contrasts with the relative stability of 5-iodo-2'-deoxyuridine, highlighting the profound impact of the halogen's position on the molecule's properties.[13]
Applications in Research and Development
The unique structural features of this compound make it a molecule of significant interest in several scientific domains.
-
Synthetic Intermediate: Its primary application is as a versatile building block. The reactive C-I bond allows for the synthesis of a diverse library of 6-substituted uracil derivatives through reactions like Suzuki, Sonogashira, and Stille cross-couplings. These derivatives are widely explored for various therapeutic applications.[15]
-
Medicinal Chemistry: Uracil derivatives are a cornerstone of medicinal chemistry, with applications as anticancer and antiviral agents.[16][17] 6-substituted uracils, synthesized from this compound, have been investigated as inhibitors of various enzymes, including iodothyronine deiodinase.[18]
-
Supramolecular Chemistry: The ability of this compound to form robust and predictable halogen bonds makes it an attractive component for crystal engineering.[5] It can be used to construct complex, self-assembled supramolecular architectures and cocrystals with tailored physical properties.[8]
Conclusion
This compound is more than a simple halogenated heterocycle; it is a molecule defined by a sophisticated interplay of covalent and non-covalent forces. Its structure is dominated by the stable diketo tautomer, which engages in extensive hydrogen bonding. Critically, the iodine at the C6 position enables directional halogen bonding, a feature that is increasingly harnessed in crystal engineering. While its primary utility lies in its role as a reactive intermediate for the synthesis of diverse 6-substituted pyrimidines for drug discovery, its own structural and bonding characteristics make it a compelling subject for fundamental chemical research. This guide has provided a framework for understanding, synthesizing, and characterizing this important molecule, offering a foundation for its continued exploration in science and technology.
References
- Arcinu, M., et al. (2017).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96083, this compound. PubChem. [Link]
- AbacipharmTech. This compound. AbacipharmTech. [Link]
- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Kumar, V., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Research in Engineering and Science. [Link]
- NIST. 5-Iodouracil. NIST WebBook. [Link]
- Cody, V., et al. (1987). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. PubMed. [Link]
- SchMühle, S. A., et al. (2016).
- Friščić, T., et al. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals.
- Ebrahimi, A., et al. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers.
- The Journal of Physical Chemistry. Keto-enol tautomer of uracil and thymine. The Journal of Physical Chemistry. [Link]
- Rissanen, K., et al. (2013). Halogen and Hydrogen Bonded Complexes of 5-Iodouracil. Crystal Growth & Design. [Link]
- Les, A., et al. (2002). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. Journal of Physical Chemistry A. [Link]
- Esteves, V., et al. (2018). Tautomerism of uracil and related compounds: A mass spectrometry study. PubMed. [Link]
- Auffinger, P., et al. (2004). Halogen bonds in biological molecules.
- Khan, W., et al. (2013). A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Semantic Scholar. [Link]
- ACS Publications. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- Golubyatnikova, T. V., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]
- Google Patents. 6-Aminouracil derivatives.
- DNAmod. 5-iodouracil. DNAmod. [Link]
- Pudhom, K., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- All 'bout Chemistry. (2020). Tautomerism; Types & Stability of Tautomers. YouTube. [Link]
- Al-Ostath, A., et al. (2023). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]
- University of Massachusetts Boston. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UMass Boston ScholarWorks. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69672, 5-Iodouracil. PubChem. [Link]
- Achmad, S. A., et al. (1996).
- Mohamadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.
- Nizhenkovska, I., et al. (2018).
- ResearchGate. (2024). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.
Sources
- 1. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abacipharma.com [abacipharma.com]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijres.org [ijres.org]
- 7. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4269-94-7|this compound|BLD Pharm [bldpharm.com]
- 10. This compound CAS#: 4269-94-7 [amp.chemicalbook.com]
- 11. This compound CAS#: 4269-94-7 [m.chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 16. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchtrends.net [researchtrends.net]
- 18. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Iodouracil
This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and characterization of 6-Iodouracil (C₄H₃IN₂O₂). As a key intermediate in medicinal chemistry and a compound of interest in photochemical studies, rigorous analytical verification of its structure and purity is paramount.[1][2] This document moves beyond mere procedural outlines to delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of an iodine atom at the C6 position significantly alters the molecule's electronic properties and reactivity, making it a valuable synthon for creating more complex C6-substituted uracil derivatives.[1][2] Its potential use in photodynamic therapy and as a radiosensitizer further underscores the need for precise analytical characterization.[3] Spectroscopic analysis provides the definitive fingerprint required to confirm its identity, assess purity, and understand its chemical behavior.
The foundational structure of this compound, with its IUPAC name 6-iodo-1H-pyrimidine-2,4-dione, serves as the basis for all subsequent spectroscopic interpretation.[4]
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: In this compound, the ¹H NMR spectrum is expected to be relatively simple, which is in itself a key verification point. The primary signals of interest are the vinyl proton at the C5 position and the two N-H protons. The chemical shift of the C5-H is influenced by the electronegativity of the adjacent iodine atom and the overall aromaticity of the pyrimidine ring. The N-H protons are exchangeable and their visibility and chemical shift can be highly dependent on the solvent, concentration, and water content. Using a polar aprotic solvent like DMSO-d₆ is often preferred as it slows down the proton exchange rate, allowing for the observation of the N-H signals as distinct, often broad, singlets.[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H protons.[6]
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. A total of 16-64 scans are typically sufficient.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the TMS signal.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, four distinct signals are expected. The two carbonyl carbons (C2 and C4) will appear significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The C6 carbon, directly bonded to the highly electronegative iodine, will also be shifted downfield, while the C5 carbon will be the most upfield of the ring carbons. The specific chemical shifts are diagnostic and confirm the substitution pattern.[7]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled spectrum. A significantly higher number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is recommended, especially for the quaternary carbonyl carbons.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Summary of Expected NMR Data
The following table summarizes the predicted chemical shifts for this compound based on analysis of related uracil derivatives and known substituent effects.[5][7]
| Analysis | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | C5-H | ~ 6.0 - 6.5 | Singlet (s) | Vinyl proton. |
| N1-H | ~ 11.0 - 11.5 | Broad Singlet | Exchangeable with D₂O; position is solvent and concentration dependent. | |
| N3-H | ~ 11.0 - 11.5 | Broad Singlet | Exchangeable with D₂O; often overlaps with N1-H. | |
| ¹³C NMR | C2 | ~ 150 - 152 | Singlet | Carbonyl carbon. |
| C4 | ~ 163 - 165 | Singlet | Carbonyl carbon. | |
| C5 | ~ 95 - 100 | Singlet | Vinylic carbon. | |
| C6 | ~ 155 - 160 | Singlet | Carbon bearing the iodine atom; significantly deshielded. |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation
Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The monoisotopic mass is a precise physical constant that provides a high degree of confidence in the compound's identity.[4] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula (C₄H₃IN₂O₂).
Figure 2: Workflow for LC-MS Analysis of this compound.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system equipped with a C18 column to ensure purity before mass analysis. Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Ionization: Use an ESI source in positive ion mode. Key parameters include a capillary voltage of ~3.5 kV, a source temperature of ~120 °C, and a desolvation gas flow of ~600 L/hr.
-
Mass Analysis: Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode to acquire data over a mass range of m/z 50-500.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition and compare it to the theoretical value.
Summary of Expected Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₄H₃IN₂O₂ | [4] |
| Molecular Weight | 237.98 g/mol | [4] |
| Theoretical Monoisotopic Mass | 237.92392 Da | [4] |
| Expected Ion (ESI+) | [M+H]⁺ | |
| Expected m/z (ESI+) | 238.93120 | |
| Expected Ion (ESI-) | [M-H]⁻ | |
| Expected m/z (ESI-) | 236.91664 |
Vibrational (Infrared) Spectroscopy: Functional Group Identification
Expertise & Rationale: Infrared (IR) spectroscopy probes the vibrational modes of a molecule's functional groups. It is an excellent, rapid technique for confirming the presence of key structural features. In this compound, the most prominent absorptions will be from the N-H and C=O stretching vibrations. The two carbonyl groups (C=O) will give rise to strong, sharp bands in the 1650-1750 cm⁻¹ region.[8] The N-H stretching of the amide-like structure will appear as a broad band above 3000 cm⁻¹. The C=C double bond stretch within the ring and the C-I stretch (typically in the far-IR region, 500-600 cm⁻¹) provide further corroborating evidence.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an ATR accessory. No further preparation is needed, making this the method of choice for its speed and simplicity.
-
Background Scan: With the ATR crystal clean, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare them to expected values.
Summary of Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3300 | Medium, Broad | N-H Stretch | Amide (Lactam) |
| 1650 - 1750 | Strong, Sharp | C=O Stretch | Amide (Lactam) |
| ~1640 | Medium | C=C Stretch | Alkene |
| 500 - 600 | Medium-Weak | C-I Stretch | Iodoalkene |
UV-Visible Spectroscopy: Probing the Electronic Structure
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyrimidine ring in this compound is expected to exhibit strong absorption in the UV region, typically corresponding to π → π* transitions. The presence of lone pairs on the oxygen and nitrogen atoms also allows for weaker n → π* transitions. The position of the maximum absorbance (λmax) is a characteristic property that can be used for quantitative analysis (e.g., via the Beer-Lambert law) and to study interactions with other molecules. The photochemistry of iodouracils is directly linked to their UV absorption properties.[1][10][11]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or water.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction) across the desired wavelength range.
-
Measurement: Replace the solvent with the sample solution in the cuvette and scan the absorbance from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Electronic Transition | Notes |
| Ethanol | ~ 260 - 280 nm | π → π* | The exact maximum can be influenced by solvent polarity and pH. |
Integrated Analytical Workflow and Conclusion
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. The workflow begins with MS to confirm the molecular formula, proceeds to NMR for definitive structural mapping, and is supported by IR and UV-Vis for functional group confirmation and electronic characterization.
Figure 3: Integrated Spectroscopic Workflow for this compound.
References
- Saito, I., Ikehira, H., & Matsuura, T. (1986). Photochemistry of 5- and 6-iodouracils in the presence of allylsilanes and alkenes. A convenient route to C5- and C6-substituted uracils. The Journal of Organic Chemistry, 51(26), 5148–5154. [Link]
- LookChem. (n.d.). Photochemistry of 5- and 6-Iodouracils in the Presence of Allylsilanes and Alkenes. A Convenient Route to C5- and C6-Substituted Uracils.
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-372. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96083, this compound.
- Falkiewicz, K., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2537–2547. [Link]
- Rupp, W. D., & Prusoff, W. H. (1965). Photochemistry of iodouracil. II. Effects of sulfur compounds, ethanol and oxygen.
- Lin, C.-Y., et al. (2017). Photoinduced C—I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics, 146(2), 024305. [Link]
- Ellis, A. J., & Still, I. W. J. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Canadian Journal of Chemistry, 53(8), 1149-1154. [Link]
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Calgary Chemistry Department: [Link]
- Pleshkova, A. P., et al. (2014). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1332-1339. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. rjpbcs.com [rjpbcs.com]
- 10. PHOTOCHEMISTRY OF IODOURACIL. II. EFFECTS OF SULFUR COMPOUNDS, ETHANOL AND OXYGEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
A Quantum Chemical Investigation of 6-Iodouracil: A Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 6-Iodouracil, a molecule of significant interest in cancer therapy due to its potential as a radiosensitizer. We delve into the theoretical underpinnings of computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offering a rationale for their selection in the context of halogenated nucleobases. A detailed, step-by-step protocol for performing these calculations is presented, aimed at researchers, scientists, and drug development professionals. The guide covers essential calculations, including geometry optimization, vibrational analysis, electronic structure analysis, and the simulation of spectroscopic properties. Furthermore, we discuss the interpretation of the resulting data, with a focus on elucidating the mechanisms of radiosensitization at a molecular level. By bridging quantum chemical theory with practical application, this guide aims to empower researchers to leverage computational tools in the design and development of more effective cancer therapeutics.
Introduction: The Significance of this compound as a Radiosensitizer
The Challenge of Enhancing Radiotherapy
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to damage the DNA of cancer cells and induce cell death. However, the efficacy of radiotherapy can be limited by factors such as tumor hypoxia and the inherent radioresistance of some cancer cells. To overcome these challenges, there is a continued search for radiosensitizing agents—compounds that can make cancer cells more susceptible to the damaging effects of radiation.
This compound: A Promising Candidate
Halogenated pyrimidines, such as this compound, have emerged as a promising class of radiosensitizers.[1] These molecules are structurally similar to the natural DNA bases and can be incorporated into the DNA of proliferating cancer cells. The presence of a heavy halogen atom like iodine is thought to enhance the local absorption of radiation and promote DNA damage. Previous computational studies have suggested that 6-iodo-2'-deoxyuridine (6IdU), a derivative of this compound, could be a more effective radiosensitizer than its 5-iodosubstituted counterpart.[2][3][4]
The Role of Quantum Chemistry in Unraveling Radiosensitization Mechanisms
Understanding the precise mechanisms by which this compound enhances radiosensitivity is crucial for its clinical development. Quantum chemical calculations offer a powerful lens through which to investigate the electronic structure and reactivity of this molecule at a subatomic level. These computational methods can provide insights into:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional structure of this compound.
-
Electronic Properties: Analyzing the distribution of electrons and identifying regions of the molecule that are susceptible to chemical reactions.
-
Spectroscopic Properties: Predicting how the molecule will interact with light, which is essential for understanding its behavior under irradiation.
-
Dissociative Electron Attachment (DEA): A key process in radiosensitization where low-energy electrons, abundantly produced during radiotherapy, are captured by the radiosensitizer, leading to its fragmentation and the generation of reactive species that can damage DNA.[5][6]
Theoretical Foundations and Computational Strategy
The "Why": Justifying the Computational Approach
The behavior of molecules is governed by the laws of quantum mechanics. Quantum chemical calculations solve the Schrödinger equation (or its relativistic equivalent) for a given molecule to determine its electronic structure and properties. For a molecule like this compound, these calculations are indispensable for understanding its radiosensitizing action, which is fundamentally an electronic process.
The "How": Selecting the Right Tools for the Job
A variety of quantum chemical methods are available, each with its own balance of accuracy and computational cost. For a molecule of the size and complexity of this compound, the following methods are particularly well-suited.
DFT is a workhorse of modern computational chemistry, offering a good compromise between accuracy and computational efficiency.[7] It is well-suited for calculating the ground-state properties of molecules, such as their optimized geometry, vibrational frequencies, and electronic structure. The choice of the functional and basis set is critical for obtaining reliable results. For halogenated systems, hybrid functionals like B3LYP or CAM-B3LYP are often employed.[2][8][9]
To understand how this compound interacts with radiation, it is necessary to study its electronically excited states. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and the simulation of UV-Vis absorption spectra.[10] This information is crucial for predicting the photophysical and photochemical behavior of the molecule.
For benchmark calculations or when very high accuracy is required, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used. While more computationally expensive than DFT, these methods can provide a valuable reference for validating the results obtained with more approximate methods.
Workflow for a Comprehensive Quantum Chemical Analysis
A systematic approach is essential for a thorough computational investigation of this compound. The following workflow outlines the key steps involved.
Caption: A typical workflow for the quantum chemical analysis of this compound.
Step-by-Step Protocol: Quantum Chemical Calculations for this compound
The following protocol provides a detailed guide for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian, ORCA, or Q-Chem.
Step 1: Molecular Structure Optimization
-
Input Structure: Begin by creating an initial 3D structure of this compound. This can be done using a molecular builder or by obtaining coordinates from a database like PubChem.[11]
-
Method Selection: Choose a suitable DFT functional and basis set. A common choice is the B3LYP functional with a 6-311++G(d,p) basis set for the lighter atoms (C, H, N, O) and a basis set with effective core potentials (e.g., LANL2DZ) for the iodine atom.
-
Calculation Type: Perform a geometry optimization calculation to find the minimum energy structure of the molecule.
-
Convergence Criteria: Ensure that the optimization converges to a true minimum on the potential energy surface.
Step 2: Vibrational Frequency Analysis
-
Calculation Type: Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.
-
Verification of Minimum: Confirm that the optimized structure is a true minimum by checking for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point or a transition state.
-
Thermochemical Data: The frequency calculation also provides important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 3: Electronic Structure and Frontier Molecular Orbital Analysis
-
Wavefunction Analysis: Analyze the converged wavefunction from the geometry optimization to obtain information about the electronic structure.
-
Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their spatial distribution are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[12]
Step 4: Simulating UV-Vis Absorption Spectra with TD-DFT
-
Calculation Type: Perform a TD-DFT calculation on the optimized geometry to calculate the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.
-
Number of States: Request a sufficient number of excited states to cover the energy range of interest.
-
Spectrum Generation: Use the calculated excitation energies and oscillator strengths to generate a simulated UV-Vis absorption spectrum.
Step 5: Investigating Electron Attachment and Dissociation
-
Anion Calculation: Perform a geometry optimization and frequency calculation for the this compound anion to determine its stability.
-
Dissociation Pathway: Investigate the potential energy surface for the dissociation of the C-I bond upon electron attachment. This can be done by performing a relaxed scan along the C-I bond coordinate.
-
Transition State Search: Locate the transition state for the C-I bond cleavage to determine the activation energy for this process.
Data Interpretation and Analysis: From Numbers to Insights
The output of quantum chemical calculations is a wealth of numerical data. The key is to translate this data into meaningful chemical and biological insights.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C6-I | Value | ||
| N1-C2 | Value | ||
| C4-C5 | Value | ||
| C5-C6-I | Value | ||
| N1-C2-N3 | Value | ||
| C2-N3-C4-C5 |
(Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.)
Table 2: Key Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch | Value | Value |
| N-H stretch | Value | Value |
| C-I stretch | Value | Value |
(Note: The values in this table are placeholders. Experimental data would be sourced from spectroscopic studies.)
Figure 1: Frontier Molecular Orbitals (HOMO and LUMO) of this compound
(A visualization of the HOMO and LUMO would be presented here, generated using molecular visualization software. The caption would describe the localization of these orbitals on the molecule.)
Table 3: Calculated Electronic Excitation Energies and Oscillator Strengths
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Value | Value | Value |
| S₀ → S₂ | Value | Value | Value |
| S₀ → S₃ | Value | Value | Value |
(Note: The values in this table are placeholders and would be populated with the results from the TD-DFT calculations.)
The Radiosensitization Mechanism: A Quantum Chemical Perspective
The results from the quantum chemical calculations can be integrated to build a comprehensive picture of the radiosensitization mechanism of this compound. A key aspect is the dissociative electron attachment (DEA) process, where a low-energy electron attaches to the molecule, leading to the cleavage of the C-I bond and the formation of a uracil-6-yl radical and an iodide ion.[2] The highly reactive uracil-6-yl radical can then induce further damage to the DNA, such as hydrogen abstraction from the sugar-phosphate backbone, ultimately leading to strand breaks.
Caption: The dissociative electron attachment mechanism of this compound.
Conclusion: Bridging Theory and Therapeutic Application
Quantum chemical calculations provide an invaluable tool for understanding the fundamental properties and reactivity of potential drug candidates like this compound. By elucidating the mechanisms of radiosensitization at the molecular level, these computational studies can guide the design of more potent and selective anticancer agents. The protocols and insights presented in this guide are intended to facilitate the application of these powerful theoretical methods in the ongoing effort to improve cancer therapy. It is important to note that while this compound shows promise, its stability in aqueous solutions is a critical factor for its practical application, as some studies have shown that related compounds can be unstable.[8][9]
References
- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- Lawrence, T. S., et al. (1995). Radiosensitization and cell kinetics: clinical implications for S-phase-specific... PubMed. [Link]
- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Zhao, Y., et al. (2018). Substituent effect of halogen (F, Cl and Br) on uracil tetrad: A theoretical study.
- Arjunan, V., et al. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Indian Academy of Sciences. [Link]
- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. American Chemical Society. [Link]
- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed. [Link]
- Olsztyńska-Janicka, S., et al. (2006). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil.
- Ghomi, M., et al. (2014). Computational approaches to predicting the impact of novel bases on RNA structure and stability. PMC. [Link]
- National Center for Biotechnology Information. (2024). This compound. PubChem. [Link]
- Singh, A., et al. (2023). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. bioRxiv. [Link]
- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- Ferreira da Silva, F., et al. (2023). Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells.
- Al-Mokhtar, H., et al. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals. PMC. [Link]
- Ferreira da Silva, F., et al. (2023). Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells. NIH. [Link]
- Ferreira da Silva, F., et al. (2021).
- Qulacs. (n.d.).
- Illenberger, E., et al. (2003).
- Makurat, S., et al. (2016). Substituted uracils from the systematic DFT study of Makurat et al.
- Denifl, S., et al. (2004). Electron attachment to chlorouracil: a comparison between 6-ClU and 5-ClU. PubMed. [Link]
- Bursch, M., et al. (2022).
- Bursch, M., et al. (2022).
- Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5)
- Komor, A. C., et al. (2018). Nucleobase editors comprising nucleic acid programmable dna binding proteins.
- Puzzarini, C., et al. (2018). Accurate molecular structure and spectroscopic properties of nucleobases: a combined computational–microwave investigation of 2-thiouracil as a case study. RSC Publishing. [Link]
- Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Roca-Sanjuán, D., et al. (2022). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PMC. [Link]
Sources
- 1. Radiosensitization and cell kinetics: clinical implications for S-phase-specific radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Solubility and Stability of 6-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Iodouracil, focusing on its solubility and stability. As a Senior Application Scientist, the aim is to synthesize foundational scientific principles with actionable, field-proven methodologies to empower researchers in harnessing the full potential of this compound in their work.
Introduction: The Significance of this compound
This compound is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structural modification, the substitution of iodine at the 6th position, imparts unique chemical properties that make it a valuable tool in various scientific domains. It serves as a precursor in the synthesis of more complex molecules and as a research tool in studying enzymatic pathways and nucleic acid metabolism. Understanding the solubility and stability of this compound is paramount for its effective application, ensuring reproducibility in experimental results and viability in potential therapeutic contexts. Poor solubility can hinder bioavailability and lead to unreliable in vitro data, while instability can result in the formation of impurities, compromising the integrity of research findings.
Core Physicochemical Properties
A compound's behavior in solution is governed by its intrinsic physicochemical properties. For this compound, these parameters dictate its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₃IN₂O₂ | PubChem[1] |
| Molecular Weight | 237.98 g/mol | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[2][3] |
| pKa (Predicted) | 6.32 ± 0.10 | ChemicalBook[2][3] |
| logP (Predicted) | -0.5 | PubChem[1] |
| Storage Temperature | 2–8 °C under inert gas | ChemicalBook[2][3] |
The predicted pKa of 6.32 suggests that this compound is a weak acid. This is a critical parameter as its ionization state, and therefore its aqueous solubility, will be significantly influenced by the pH of the medium. The negative logP value indicates a preference for hydrophilic environments, suggesting a degree of water solubility.
Solubility Profile of this compound
Solubility is a critical determinant of a compound's utility in both biological assays and formulation development. Low solubility can be a significant bottleneck, leading to issues ranging from precipitation in cell culture media to poor absorption in vivo.[4][5]
Aqueous and Organic Solvent Solubility
Quantitative solubility data for this compound is not extensively published, a common challenge for specialized research compounds. However, based on its structural similarity to other uracil derivatives like 5-Fluorouracil and 6-Azauracil, a general solubility profile can be inferred and must be confirmed experimentally.
| Solvent | Expected Solubility | Rationale & Practical Notes |
| Water | Sparingly to slightly soluble | The molecule has polar functional groups capable of hydrogen bonding, but the overall crystal lattice energy of the solid form must be overcome. Solubility is expected to be pH-dependent due to the pKa of 6.32. At pH values above the pKa, the compound will deprotonate, become more polar, and exhibit increased solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and nonpolar parts of the molecule. It is a common choice for preparing high-concentration stock solutions.[6][7] |
| Ethanol | Slightly soluble | Ethanol is less polar than DMSO and water and is generally less effective at dissolving polar, crystalline compounds.[8] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Slightly soluble | At physiological pH (7.4), which is above the pKa, a significant fraction of this compound will be in its ionized (anionic) form, enhancing its solubility compared to pure water. |
Causality Behind Solvent Choice: The selection of a solvent system is a critical first step. For in vitro studies, DMSO is typically used to create a concentrated stock solution, which is then serially diluted into aqueous culture media.[9] It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity. If precipitation occurs upon dilution, it indicates that the compound's thermodynamic solubility limit in the aqueous medium has been exceeded.[8]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged equilibration period.
Principle: An excess of the solid compound is agitated in a specific solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved compound.[4][11]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.[5][10]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, PBS pH 7.4, 0.1 M HCl) to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[4][5]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
Quantification: Analyze the clear filtrate to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.[9]
This entire workflow can be visualized for clarity.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile of this compound
Stability testing is essential to define the storage conditions and shelf-life of a compound. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[12] A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products.[13]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The amide bonds in the pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: While the ring is relatively stable, oxidative conditions (e.g., exposure to hydrogen peroxide) could potentially modify the heterocyclic structure.
-
Photodegradation: Many halogenated organic molecules are sensitive to light, particularly UV radiation, which can cause dehalogenation or other structural rearrangements.
-
Enzymatic Degradation: In biological systems, pyrimidine degradation pathways exist. Enzymes like dihydropyrimidine dehydrogenase can catabolize uracil and its analogs.[14][15][16]
Experimental Protocol: Forced Degradation Study for a Stability-Indicating HPLC Method
Forced degradation (or stress testing) is a cornerstone of stability assessment.[13][17] It involves subjecting the compound to harsh conditions to accelerate its degradation, which helps in identifying potential degradants and developing a robust analytical method capable of separating them from the parent compound.[12]
Principle: Solutions of this compound are exposed to acid, base, oxidative, thermal, and photolytic stress. The resulting samples are then analyzed by HPLC to assess the extent of degradation and ensure that any new peaks (degradants) are well-resolved from the main this compound peak.[18]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 48 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 48 hours.[19]
-
Thermal Stress: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.
-
Control: Keep an unstressed sample of the stock solution at 2-8°C.
-
-
Sample Quenching: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Analyze all stressed and control samples using an HPLC system with a photodiode array (PDA) detector. A reversed-phase C18 column is typically a good starting point.[18]
-
The goal is to develop a gradient elution method that separates the parent this compound peak from all degradant peaks.
-
The PDA detector is crucial for assessing peak purity, ensuring that the main peak in the degraded samples does not co-elute with any impurities.[19]
-
-
Method Validation: Once the method demonstrates specificity, it must be validated according to ICH guidelines for parameters like accuracy, precision, linearity, and range.[19][20]
This process ensures the creation of a trustworthy, self-validating analytical system.
Sources
- 1. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4269-94-7 [m.chemicalbook.com]
- 3. This compound CAS#: 4269-94-7 [amp.chemicalbook.com]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. usp.org [usp.org]
- 13. ijtsrd.com [ijtsrd.com]
- 14. researchgate.net [researchgate.net]
- 15. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
The Strategic Synthesis of Novel 6-Iodouracil Derivatives: A Technical Guide for Advanced Drug Discovery
Foreword: The Untapped Potential of the C6 Position
In the landscape of medicinal chemistry, uracil and its analogs represent a cornerstone scaffold, pivotal in the development of a multitude of therapeutic agents. Historically, the C5 position has been the primary focus of synthetic modification, yielding blockbuster drugs like 5-fluorouracil. However, the C6 position, while less explored, presents a unique vector for structural diversification, offering novel steric and electronic properties that can be exploited for enhanced biological activity and target specificity. This guide delves into the synthesis of 6-iodouracil, a versatile intermediate, and its subsequent transformation into a diverse library of novel derivatives. We will explore the nuanced chemistry of regioselective iodination and the power of modern cross-coupling methodologies, providing researchers, scientists, and drug development professionals with a comprehensive technical roadmap for navigating this promising area of chemical space.
The Gateway Intermediate: Regioselective Synthesis of this compound
The journey into the diverse world of 6-substituted uracils begins with the efficient and selective synthesis of the 6-iodo derivative. Direct iodination of the uracil ring typically favors the more electron-rich C5 position. Therefore, a strategic approach is required to achieve regioselective C6 iodination. The most effective and reliable method hinges on the directed ortho-metalation (DoM) of a protected uracil derivative, followed by quenching with an iodine source.
The Causality Behind C6-Lithiation: A Mechanistic Insight
The key to unlocking the C6 position lies in temporarily increasing the acidity of the C6-proton. This is masterfully achieved through a lithiation-iodination sequence. The proposed mechanism involves the in situ protection of the uracil ring, which facilitates the deprotonation at the desired position.
dot digraph "C6-Lithiation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Figure 1: Proposed mechanism for the regioselective C6-lithiation and subsequent iodination of a protected uracil. The temporary silylation at the O4 position is thought to lower the pKa of the C6-proton, directing the lithiation.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the C6-functionalization of uridine and serves as a robust starting point for the synthesis of the parent this compound.[2] Protection of the uracil nitrogens is a critical first step to prevent undesired side reactions.
Step 1: N1,N3-Protection of Uracil
-
To a stirred suspension of uracil in a suitable solvent (e.g., anhydrous DMF), add a protecting group reagent (e.g., benzyl bromide or SEM chloride) and a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N1,N3-protected uracil by column chromatography.
Step 2: C6-Lithiation and Iodination
-
Dissolve the N1,N3-protected uracil in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to the solution. The choice of base can influence the efficiency of the lithiation. LiHMDS is often preferred for its lower nucleophilicity.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Quench the lithiated intermediate by adding a solution of iodine (I2) in anhydrous THF.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent and purify by column chromatography to yield the N1,N3-protected this compound.
Step 3: Deprotection
-
The choice of deprotection method will depend on the protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenation (e.g., Pd/C, H2).
-
Following deprotection, the crude this compound can be purified by recrystallization or column chromatography.
Diversification of the this compound Scaffold: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an exceptionally versatile building block for the introduction of a wide array of substituents at the C6 position, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an ideal handle for these transformations.
dot digraph "Cross-Coupling Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Figure 2: Overview of palladium-catalyzed cross-coupling reactions for the derivatization of this compound.
Suzuki-Miyaura Coupling: Accessing 6-Aryl and 6-Heteroaryl Uracils
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and a wide variety of aryl and heteroaryl boronic acids or their esters.[3][4] These derivatives are of significant interest due to their potential as anticancer agents.[1][5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 100 | >90 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | Adapted from[6] |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 78 | Adapted from[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the N-protected this compound, the aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
-
Perform deprotection if necessary to obtain the final 6-aryluracil derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes at the C6 position of the uracil ring, yielding 6-alkynyluracil derivatives.[3][7][8] These compounds have shown promise as antiviral agents.[9]
Table 2: Representative Conditions for Sonogashira Coupling of this compound Derivatives
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60 | >90 | [7][10] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | THF | RT | 88 | Adapted from[8] |
| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | DBU | Acetonitrile | 50 | 82 | Adapted from[10] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of N-protected this compound and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., DMF, THF, or acetonitrile), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Work up the reaction by quenching with aqueous ammonium chloride and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Remove the protecting groups as required.
Other Palladium-Catalyzed Cross-Coupling Reactions
The versatility of this compound extends to other important cross-coupling reactions:
-
Heck Reaction: For the synthesis of 6-alkenyluracils by coupling with alkenes.[11][12][13][14]
-
Stille Coupling: Utilizes organostannanes as coupling partners, offering an alternative to boronic acids.[15][16][17][18][19]
-
Buchwald-Hartwig Amination: Enables the introduction of primary and secondary amines at the C6 position, leading to the synthesis of 6-aminouracil derivatives.[20][21][22][23][24]
N-Alkylation and N-Glycosylation: Expanding the Chemical Diversity
Further diversification of the this compound scaffold can be achieved through N-alkylation and N-glycosylation. These modifications can significantly impact the solubility, bioavailability, and biological activity of the final compounds.
Regioselective N-Alkylation
Alkylation of the uracil ring can occur at either the N1 or N3 position, and the regioselectivity is often influenced by the reaction conditions and the nature of the substituents on the uracil ring.[25][26][27][28]
-
N1-Alkylation: Generally favored under basic conditions with less sterically hindered alkylating agents.
-
N3-Alkylation: Can be achieved through specific synthetic strategies, such as using protecting groups at the N1 position.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the this compound derivative in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) and the desired alkylating agent (e.g., an alkyl halide or tosylate).
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete.
-
Work up the reaction by quenching with water and extracting the product.
-
Separate the N1 and N3 isomers, if formed, by column chromatography.
N-Glycosylation
The synthesis of this compound nucleosides is of great interest for the development of antiviral and anticancer agents. Glycosylation can be achieved by coupling the this compound base with a protected sugar donor, often a glycosyl halide or triflate, under Lewis acid catalysis.
Biological Significance and Future Perspectives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential in drug discovery.
-
Anticancer Activity: 6-Aryluracil derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][5][29]
-
Antiviral Activity: 6-Substituted uracils, particularly those with alkynyl and benzyl moieties, have exhibited significant anti-HIV activity.[9][30]
-
Antimicrobial Activity: Certain 6-substituted uracils have displayed promising antibacterial and antifungal properties.[31]
The synthetic methodologies outlined in this guide provide a robust framework for the exploration of the chemical space around the this compound scaffold. The continued development of novel cross-coupling partners and a deeper understanding of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 11(8), 1235-1247. [Link]
- Hocková, D., Holy, A., Masojídková, M., & Andrei, G. (2004). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Bioorganic & Medicinal Chemistry, 12(12), 3197-3203. [Link]
- Krasowska, D., Wróbel, R., & Wawrzeńczyk, C. (2021). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Scientific Reports, 11(1), 1-15. [Link]
- Špaček, P., Gágyor, J., & Hocek, M. (2018). Synthesis of 6-iodouridine.
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2008). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Molecules, 13(5), 1041-1053. [Link]
- Wikipedia contributors. (2023).
- Neuber, C., Schmidt, B., & Wriggers, H. (2019). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 15, 2556-2564. [Link]
- Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & Dawood, K. M. (2013). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 18(4), 4119-4134. [Link]
- Zagitov, A. R., Gimalieva, A. R., Zagitova, A. F., & Mustafin, A. G. (2022). Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. Current Drug Discovery Technologies, 19(2), 1-13. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2021).
- Al-Turkistani, A. A., Al-Deeb, O. A., El-Brollosy, N. R., & El-Emam, A. A. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 16(6), 4764-4774. [Link]
- Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2436-2443. [Link]
- Hudson, R. H. E., Li, G., & Tse, J. (2002). The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid. Tetrahedron Letters, 43(8), 1381-1384. [Link]
- Chemistry LibreTexts. (2021). Stille Coupling. Chemistry LibreTexts. [Link]
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
- Wang, Y., Zhang, Z., & Liu, X. (2011). The anti-HIV activity of three 2-alkylsulfanyl-6-benzyl-3, 4-dihydropyrimidin-4 (3H)-one derivatives acting as non-nucleoside reverse transcriptase inhibitor in vitro. Virology Journal, 8(1), 1-7. [Link]
- Epistemeo. (2012, April 6).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- de Meijere, A., & Bräse, S. (2007).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- Jones, A. S., Walker, R. T., & De Clercq, E. (1981). Synthesis of some 5'-amino-2',5'-dideoxy-5-iodouridine derivatives and their antiviral properties against herpes simplex virus. Journal of Medicinal Chemistry, 24(6), 759-762. [Link]
- Nolan, S. P. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 10(1), 1-1. [Link]
- Beaman, A. G., & Robins, R. K. (1968). Synthesis of Some Iodopurine Derivatives. Journal of Pharmaceutical Sciences, 57(12), 2056-2061. [Link]
- Bardagí, E., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 362-382. [Link]
- El-Sayed, N. F., & Abdel-Aziz, M. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-21. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Tichý, M., Pohl, R., Tloušt'ová, E., & Hocek, M. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 85(15), 9727-9742. [Link]
- O'Donovan, D. H., & Connon, S. J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2476-2486. [Link]
- Pomeisl, K., Pohl, R., & Hocek, M. (2006). Use of Pd-catalyzed Suzuki–Miyaura coupling reaction in the rapid synthesis of 5-aryl-6-(phosphonomethoxy)uracils and evaluation of their inhibitory effect towards human thymidine phosphorylase. Organic & Biomolecular Chemistry, 4(2), 251-259. [Link]
- Al-Shabib, N. A., Khan, A., Afzal, M., & Arshad, M. (2022). Potential Antiviral Action of Alkaloids. Viruses, 14(2), 253. [Link]
- Showalter, H. D. H., Johnson, J. L., Hoatson, G. L., & Kott, D. W. (1997). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 62(18), 6271-6274. [Link]
- Islam, M. S., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina, 59(6), 1107. [Link]
- Showalter, H. D. H., Johnson, J. L., Hoatson, G. L., & Kott, D. W. (1997). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. The Journal of Organic Chemistry, 62(18), 6271-6274. [Link]
- Kumar, P., & Kumar, R. (2023). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 28(5), 2390. [Link]
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2011). Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1][29][30]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral.
- Salomone, A., Capriati, V., & Di Mola, A. (2011). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives.
- MacFarlane, C., & Moody, C. J. (2020). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 18(8), 1548-1552. [Link]
Sources
- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. The anti-HIV activity of three 2-alkylsulfanyl-6-benzyl-3, 4-dihydropyrimidin-4 (3H)-one derivatives acting as non-nucleoside reverse transcriptase inhibitor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 27. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Unlocking the Synthetic Versatility of 6-Iodouracil: A Guide to the Reactivity of the C(6)-I Bond
An In-Depth Technical Guide:
Introduction: The Strategic Importance of 6-Iodouracil in Medicinal Chemistry
The uracil scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] In particular, functionalization at the C6 position of the pyrimidine ring has yielded potent and selective inhibitors of key enzymes, such as DNA polymerase IIIC, making these compounds valuable leads in the development of novel antibacterials and other therapeutics.[3][4][5]
This compound has emerged as a cornerstone intermediate for accessing this chemical space. The carbon-iodine bond at the C6 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides a comprehensive exploration of the C(6)-I bond's reactivity, offering field-proven insights into its behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and provide the causal reasoning behind key experimental choices, empowering researchers to leverage this compound to its full synthetic potential.
Pillar 1: The Electronic Landscape of the C(6)-I Bond
To understand the reactivity of this compound, one must first appreciate the electronic nature of the pyrimidine ring. The uracil nucleus is an electron-deficient heteroaromatic system. The two amide carbonyl groups at C2 and C4, along with the ring nitrogen atoms, act as powerful electron-withdrawing groups. This electronic pull renders the C6 position electrophilic and susceptible to attack by nucleophiles.
The carbon-iodine bond itself is the key to the molecule's synthetic utility. Among the halogens, the C-I bond is the longest and weakest. This low bond dissociation energy makes iodine an excellent leaving group, a critical attribute for both palladium-catalyzed cross-coupling and nucleophilic substitution pathways. The general reactivity trend for halogens in these transformations is I > Br > Cl, positioning this compound as a highly reactive and desirable substrate for forging new chemical bonds.[6]
Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful methodologies in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[7][8] These reactions provide a robust platform for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations, which generally proceed through a common Pd(0)/Pd(II) catalytic cycle.
The General Catalytic Cycle
The mechanism for most palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C(6)-I bond of this compound, forming a Pd(II) intermediate. This is typically the rate-determining step and is highly efficient for aryl iodides.
-
Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
A. Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is an indispensable tool for coupling terminal alkynes with aryl or vinyl halides, creating substituted alkynes.[11][12] This transformation is typically co-catalyzed by palladium and copper(I) iodide in the presence of an amine base. The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the HI byproduct generated during the reaction.[11]
This protocol describes the coupling of this compound with phenylacetylene.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and Copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of DMF/Et₃N as the solvent. Stir the mixture until the solids are suspended. Add phenylacetylene (1.2-1.5 eq) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C. The causality here is that gentle heating increases the rate of oxidative addition and subsequent steps without promoting catalyst decomposition or unwanted side reactions. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 4-6 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble catalyst residues and copper salts.[13] Wash the organic filtrate sequentially with saturated aqueous ammonium chloride (to remove the amine base) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-(phenylethynyl)uracil.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd/C (2 mol%) | Et₃N | Choline Chloride/Glycerol (DES) | 80 | 90 | [14][15] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | High | Adapted from[13] |
| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | >85 | General Conditions[11] |
B. Suzuki-Miyaura Coupling: Constructing Biaryl and Vinyl-Uracil Linkages
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[10][16] The reaction couples this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The base is crucial as it activates the organoboron species, facilitating the transmetalation step.
This protocol details the coupling of this compound with phenylboronic acid.
-
Reaction Setup: In a microwave vial or round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a suitable phosphine ligand. The use of a slight excess of the boronic acid is a self-validating measure to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.[16]
-
Solvent and Base Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and an aqueous solution of a base. A 2M aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent oxygen from deactivating the Pd(0) catalyst.
-
Reaction Conditions: Heat the mixture with vigorous stirring. For aryl iodides, temperatures of 80-100 °C are often sufficient.[17] Microwave irradiation (e.g., 120 °C for 30-40 minutes) can significantly accelerate the reaction.[16] Monitor progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain 6-phenyluracil.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O/Ethanol | 50-60 | High | Adapted from[9] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 | General Conditions[16] |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | High | General Conditions[17] |
C. Heck Reaction: Alkene Vinylation
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond at an sp² carbon of the alkene.[18][19] The reaction typically requires a palladium catalyst and a base to neutralize the generated HX. A key feature is its excellent trans selectivity in many cases.[19]
This protocol describes the reaction of this compound with styrene.
-
Reaction Setup: In a sealable pressure vessel, combine this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 2 eq relative to Pd).
-
Reagent Addition: Add styrene (1.5 eq), a base such as triethylamine (Et₃N) or sodium acetate (NaOAc, 2.0 eq), and a polar aprotic solvent like DMF or NMP.
-
Reaction Conditions: Seal the vessel and heat to 100-120 °C for several hours (8-24 h). The higher temperature is necessary to facilitate the migratory insertion and β-hydride elimination steps.[18][20]
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 6-styryluracil.
Pillar 3: Nucleophilic Aromatic Substitution (S_N_Ar)
The inherent electron deficiency of the uracil ring makes the C6 position susceptible to direct attack by nucleophiles, proceeding via a Nucleophilic Aromatic Substitution (S_N_Ar) mechanism.[21][22] This pathway offers a complementary, metal-free strategy for functionalizing the uracil core.
The S_N_Ar Mechanism: An Addition-Elimination Pathway
The S_N_Ar reaction is a two-step process:[23][24]
-
Nucleophilic Addition: A strong nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electrophilic C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21][22][24] The negative charge is delocalized over the electron-withdrawing carbonyl groups and nitrogen atoms, stabilizing this intermediate.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the iodide leaving group. This step is typically fast.
The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer complex and accelerating the reaction.[21][24] In this compound, the C4-carbonyl and N1-amide fulfill this role effectively.
Caption: A typical experimental workflow for an S_N_Ar reaction.
This protocol describes the reaction of this compound with a piperazine derivative.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired 1-substituted piperazine (1.5-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq). The base acts as an acid scavenger.
-
Solvent and Reaction: Add a suitable solvent, such as ethanol or DMF. Heat the mixture to reflux. The choice of refluxing ethanol provides sufficient thermal energy to overcome the activation barrier for the initial nucleophilic attack while being a relatively benign and easily removable solvent.
-
Monitoring and Completion: Monitor the reaction for the disappearance of the starting material (typically 4-12 hours).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Purification: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to afford the desired 6-(piperazin-1-yl)uracil derivative.[2]
Conclusion: A Versatile Hub for Chemical Innovation
The C-I bond in this compound is a remarkably versatile and reactive functional group. Its lability under palladium catalysis opens access to a vast array of C-C coupled products through well-established Sonogashira, Suzuki-Miyaura, and Heck reactions. Simultaneously, the electron-deficient nature of the uracil ring activates the same bond for facile displacement by various nucleophiles via the S_N_Ar pathway. This dual reactivity makes this compound an invaluable building block for medicinal chemists and drug development professionals. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can confidently and efficiently construct diverse libraries of 6-substituted uracils, accelerating the discovery of next-generation therapeutic agents.
References
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine.
- PubMed. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF.
- ResearchGate.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps.
- Wikipedia.
- ACS Publications. Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth.
- Chemistry LibreTexts. 16.
- ACS Publications. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF.
- NIH. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- ResearchGate.
- ResearchGate. SH coupling of 6‐iodouracil 1 r with phenylacetylene 2 a in DES to give uracil analog 3 ra.
- NIH.
- PubMed. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase.
- Wikipedia. Sonogashira coupling.
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole.
- Organic Chemistry Portal. Sonogashira Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides.
- MDPI.
- Wikipedia. Heck reaction.
- Rose-Hulman. Suzuki Cross-coupling Reaction procedure.
- Wikipedia. Cross-coupling reaction.
- ResearchGate. Sonogashira coupling reaction of this compound with phenylacetylene in DES.
- PubMed. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase.
- Organic Chemistry Portal. Heck Reaction.
- Benchchem. Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline.
- Cross-Coupling Reactions Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. jmcct.com [jmcct.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 6-Iodouracil (CAS Number: 4269-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodouracil is a halogenated derivative of the nucleobase uracil. Its unique chemical properties, particularly the reactive carbon-iodine bond at the 6-position, make it a valuable and versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, key chemical transformations, and its applications in the development of novel therapeutic agents. The document is intended to serve as a technical resource for researchers and scientists engaged in synthetic organic chemistry and drug development, offering insights into the practical application of this important molecule.
Introduction: The Significance of this compound in Chemical Synthesis
Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in numerous biological processes. The strategic modification of the uracil scaffold has led to the discovery of a wide array of compounds with significant therapeutic potential, including antiviral and anticancer agents. This compound (C₄H₃IN₂O₂) stands out as a key intermediate in the synthesis of complex 6-substituted uracil derivatives. The iodine atom at the C6 position serves as a versatile handle for introducing a diverse range of functional groups through various cross-coupling reactions. This capability allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, enabling the fine-tuning of molecular properties to enhance efficacy and reduce toxicity.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4269-94-7 | [1][2] |
| Molecular Formula | C₄H₃IN₂O₂ | [1][2] |
| Molecular Weight | 237.98 g/mol | [1] |
| IUPAC Name | 6-iodo-1H-pyrimidine-2,4-dione | [1] |
| Appearance | White to yellow solid | [3] |
| Density | 2.39 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3] |
Spectroscopic Data for Structural Elucidation
While comprehensive, publicly available, peer-reviewed spectroscopic data for this compound is limited, the following represents expected and reported data for closely related structures, which can be used for characterization. It is crucial for researchers to perform their own analytical characterization for confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The most characteristic signal would be a singlet for the proton at the C5 position. The chemical shift of this proton would be influenced by the electron-withdrawing iodine atom at C6 and the overall electronic nature of the pyrimidine ring. The protons on the nitrogen atoms (N1-H and N3-H) will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The signals for the carbonyl carbons (C2 and C4) would be expected in the downfield region (typically >150 ppm). The iodinated carbon (C6) would also have a characteristic chemical shift, as would the C5 carbon.
-
Mass Spectrometry: Mass spectrometry is a critical tool for confirming the molecular weight of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 238. The fragmentation pattern would likely involve the loss of iodine and other characteristic fragments of the uracil ring.
Synthesis of this compound: A Plausible Synthetic Route
While several methods exist for the synthesis of halogenated pyrimidines, a common and effective strategy for the preparation of this compound involves the Sandmeyer-type reaction starting from the readily available 6-aminouracil. This approach offers a regioselective route to the desired 6-iodo isomer.
Proposed Synthesis from 6-Aminouracil
The synthesis of 6-aminouracil itself can be achieved through the condensation of ethyl cyanoacetate and urea in the presence of a base like sodium ethoxide.[4][5] The subsequent conversion to this compound can be accomplished via diazotization of the amino group followed by reaction with an iodide salt.
Step-by-Step Methodology:
-
Diazotization of 6-Aminouracil:
-
Suspend 6-aminouracil in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C) in a well-ventilated fume hood.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the suspension while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is typically indicated by a change in the appearance of the reaction mixture.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved during this step.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The crude this compound often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.
-
Key Chemical Reactions and Applications in Drug Discovery
The synthetic utility of this compound primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position of the uracil ring, providing access to a vast chemical space for drug discovery.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] In the context of this compound, this reaction enables the introduction of various alkynyl groups, which are prevalent in many biologically active molecules.
Experimental Workflow: Sonogashira Coupling of this compound
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activities and Therapeutic Potential
Derivatives of 6-substituted uracils have demonstrated a wide range of biological activities, highlighting the importance of this compound as a synthetic precursor.
-
Anticancer and Cytotoxic Agents: A number of 6-substituted uracil derivatives have been investigated for their potential as anticancer agents. [7]These compounds can interfere with nucleic acid metabolism or other cellular pathways essential for cancer cell proliferation.
-
Antimicrobial Agents: The uracil scaffold has also been explored for the development of novel antimicrobial agents. [8]Modifications at the 6-position can lead to compounds with activity against various bacterial and fungal pathogens.
-
Enzyme Inhibition: 6-substituted thiouracils, which can be synthesized from this compound, have been shown to be potent inhibitors of enzymes such as iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism. [9][10]This suggests that this compound can be a starting point for the design of specific enzyme inhibitors.
It is important to note that while this compound is a valuable synthetic intermediate, the stability of its corresponding nucleosides, such as 6-iodo-2'-deoxyuridine, can be a concern in aqueous environments, as they may undergo hydrolysis. [11]However, 5-fluorouracil, a related halouracil, has shown hydrolytic stability. [8]Therefore, the stability of the final target molecule should be carefully evaluated during the drug development process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its utility is primarily defined by the reactivity of the C-I bond, which allows for the facile introduction of a wide array of substituents at the 6-position of the uracil ring through robust and versatile cross-coupling reactions. This capability enables the synthesis of diverse libraries of compounds for biological screening and the systematic optimization of lead candidates. As the demand for novel therapeutics continues to grow, the importance of versatile synthetic intermediates like this compound in the drug development pipeline is undeniable.
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96083, this compound.
- D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]
- Cody, V., & Galitskaya, I. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 28(12), 1863–1866. [Link]
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., & Chomicz-Mańka, L. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2489–2498. [Link]
- Taurog, A., Dorris, M. L., & Doerge, D. R. (1996). The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity. Endocrinology, 137(11), 4888–4895. [Link]
- Messa, F., Salomone, A., & Capriati, V. (2020). Sustainable Ligand‐Free Heterogeneous Palladium‐Catalyzed Sonogashira Cross‐Coupling Reaction in Deep Eutectic Solvents. ChemistrySelect, 5(1), 189-193.
- LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- PrepChem.com. (n.d.). Preparation of 6-aminouracil.
- Wikipedia contributors. (2024, November 29). Fragmentation (mass spectrometry). Wikipedia. [Link]
- CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
- Prasain, J. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry. [Slide show]. [Link]
- Farag, A. M., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2018). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 11(8), 1264-1277.
- Chin, T. F., Wu, W. H., & Lach, J. L. (1967). Comparative hydrolytic rates of N-substituted 6-amino-thoiuracils. Journal of Pharmaceutical Sciences, 56(5), 562–565. [Link]
- Lee, M., & Yang, H. (2012). A Fragmentation Study of Six C21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Molecules, 17(12), 14649–14663. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- El-Faham, A., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2019). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 24(11), 2138. [Link]
- Robins, M. J., & MacCoss, M. (1977). Nucleic acid related compounds. 21. Direct fluorination of uracil and cytosine bases and nucleosides using trifluoromethyl hypofluorite. Mechanism, stereochemistry, and synthetic applications. Journal of the American Chemical Society, 99(14), 4654–4660. [Link]
- Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of Biological Chemistry, 259(4), 2429–2434.
- Migowska, N., & Caban, M. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(32), 43875–43885. [Link]
- ResearchGate. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives.
- Al-Omair, M. A., El-Gazzar, A. R. B. A., & El-Sayed, M. A. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]
Sources
- 1. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of 6-O-cyclouracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. uab.edu [uab.edu]
- 7. Comparative hydrolytic rates of N-substituted 6-amino-thoiuracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 10. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 11. Stability of the 6-carbanion of uracil analogues: mechanistic implications for model reactions of orotidine-5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on 6-Iodouracil Reaction Mechanisms: A Guide to Radiosensitization, Instability, and Synthetic Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 6-Iodouracil and its nucleoside derivatives stand as molecules of significant interest in medicinal chemistry, primarily for their potential as radiosensitizers in cancer therapy and as versatile intermediates in synthetic organic chemistry. The efficacy and viability of these applications are dictated by their underlying reaction mechanisms. This technical guide provides an in-depth exploration of these mechanisms, grounded in theoretical and computational studies. We will dissect the process of dissociative electron attachment that underpins its radiosensitizing effect, the critical challenge of its hydrolytic instability, and its utility in palladium-catalyzed cross-coupling reactions. By synthesizing data from density functional theory (DFT) calculations and experimental findings, this guide offers a rigorous, mechanistically-driven perspective for professionals in drug development and chemical research.
Part 1: The Dual Identity of this compound
This compound is a halogenated derivative of uracil, a fundamental component of RNA. The introduction of a bulky, electron-withdrawing iodine atom at the C6 position dramatically alters the molecule's electronic properties and reactivity, bestowing upon it a dual role in science.
-
As a Potential Radiosensitizer: In the context of cancer treatment, radiosensitizers are compounds that make tumor cells more susceptible to radiation therapy.[1] Theoretical studies have long suggested that 6-halouracils could be more potent than the more commonly studied 5-halouracils.[2][3] The mechanism hinges on the C-I bond's ability to readily capture low-energy electrons generated during radiotherapy, initiating a cascade of DNA-damaging events.
-
As a Synthetic Building Block: The carbon-iodine bond is a highly valuable functional group in organic synthesis. It serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex pharmaceutical agents.[4][5]
Part 2: The Computational Lens: Methodologies for Mechanistic Insight
Understanding the fleeting, high-energy transition states of chemical reactions requires tools that can operate at the quantum level. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable method for elucidating complex reaction mechanisms with high accuracy.[6]
Core Technique: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. In the study of this compound, specific DFT approaches have been crucial:
-
Functionals and Basis Sets: Calculations are often performed using functionals like CAM-B3LYP, which is well-suited for describing long-range interactions, paired with robust basis sets such as DGDZVP++ to accurately model the electron distribution, especially around the heavy iodine atom.[2][7][8]
-
Solvent Modeling: Reactions in biological systems occur in water. The Polarizable Continuum Model (PCM) is a common and effective method to simulate the influence of the aqueous environment on reaction energetics and pathways.[2][7][8]
Experimental Protocol: A Standard DFT Workflow for Mechanistic Investigation
Below is a generalized workflow for investigating a reaction mechanism, such as hydrolysis, using DFT.
-
Geometry Optimization:
-
Construct the 3D structures of the reactant(s), transition state(s) (TS), intermediate(s), and product(s).
-
Perform geometry optimization calculations for each structure to find the lowest energy conformation. The B3LYP functional with the 6-31G(d) basis set is a common starting point.[6]
-
-
Transition State Search:
-
Employ a TS search algorithm (e.g., Berny optimization in Gaussian) to locate the precise geometry of the transition state connecting the reactant and product.
-
-
Frequency Calculation:
-
Perform frequency calculations on all optimized structures.
-
Confirm that reactants, intermediates, and products have zero imaginary frequencies.
-
Verify that each transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Run an IRC calculation starting from the TS geometry. This traces the reaction path downhill to confirm that the TS correctly connects the intended reactant and product.
-
-
Single-Point Energy Refinement:
-
Thermodynamic Analysis:
-
Use the output from the frequency calculations to determine the Gibbs free energy of activation (ΔG‡) and the overall reaction free energy (ΔG_rxn).
-
Caption: A typical workflow for elucidating reaction mechanisms using DFT.
Part 3: Mechanism 1: The Radiosensitization Pathway
Theoretical studies have been pivotal in outlining the mechanism by which this compound derivatives could enhance radiation damage to DNA. The process is initiated by low-energy electrons produced during the radiolysis of water in cells.
Step 1: Dissociative Electron Attachment (DEA)
Upon encountering a 6-iodo-2'-deoxyuridine (6IdU) molecule incorporated into DNA, a pre-hydrated electron can be captured. This leads to the formation of a transient negative ion, which rapidly dissociates. Computational studies show this process has a low activation barrier.[2][3] The C-I bond cleaves, releasing an iodide ion (I⁻) and generating a highly reactive uridin-6-yl radical (Ura•).
Step 2: Hydrogen Atom Abstraction
The uridin-6-yl radical is positioned strategically within the DNA groove. Unlike radicals formed at the C5 position, computational models predict that the C6 radical can abstract a hydrogen atom not only from an adjacent nucleotide but also from its own 2'-deoxyribose sugar moiety.[3][8] This intramolecular hydrogen abstraction is a critical step, as it directly leads to a sugar radical, which rapidly results in a DNA strand break. This proposed dual mode of action (inter- and intra-strand damage) is why 6-substituted analogs were theoretically predicted to be more efficient radiosensitizers than their 5-substituted counterparts.[2][3]
Caption: The theoretical pathway for this compound-mediated radiosensitization.
Part 4: Mechanism 2: The Achilles' Heel - Hydrolytic Instability
While the theoretical basis for radiosensitization is strong, attempts to use 6-iodo-2'-deoxyuridine (6IdU) experimentally revealed a critical flaw: extreme instability in aqueous solutions.[2][3][7]
Theoretical Elucidation of Hydrolysis
Computational studies using DFT (specifically, CAM-B3LYP/DGDZVP++ with a PCM water model) were employed to understand this instability.[2][7][8] The calculations revealed a low-energy SN1-type hydrolysis pathway for the N-glycosidic bond.
-
Dissociation: The N-glycosidic bond between the this compound base and the deoxyribose sugar cleaves heterolytically. This is the rate-determining step.
-
Intermediate Formation: This dissociation results in the formation of a free this compound (6IU) molecule and a deoxyribose carbocation.
-
Solvent Trapping: The carbocation is rapidly trapped by a water molecule.
Kinetic simulations based on the calculated thermodynamic parameters demonstrated that at ambient temperatures, a thermodynamic equilibrium is reached within seconds, leading to the quantitative release of the this compound base.[2][7][8] This rapid decomposition prevents 6IdU from being incorporated into DNA in the first place, nullifying its potential as a radiosensitizer.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Part 6: Conclusion and Future Directions
Theoretical studies have provided profound and actionable insights into the reaction mechanisms of this compound. They have successfully predicted its potential as a superior radiosensitizer while simultaneously uncovering the fatal flaw of hydrolytic instability in its deoxyribonucleoside form—a conclusion reached through rigorous computational modeling that perfectly complemented experimental observations. [2][7] The future of research in this area will likely focus on:
-
Design of Stabilized Analogs: Computational screening could guide the synthesis of novel this compound derivatives with modified sugar moieties or electronic properties to inhibit the SN1 hydrolysis pathway while preserving the desired DEA characteristics.
-
Mechanistic Studies of Cross-Coupling: Detailed theoretical investigations into specific palladium-catalyzed reactions involving this compound can help optimize reaction conditions, design more efficient catalysts, and expand its synthetic utility.
-
Modeling DNA Damage: More sophisticated multi-scale modeling could simulate the fate of the uridin-6-yl radical within a solvated DNA environment to provide a more quantitative picture of the subsequent damage cascades.
By continuing to bridge theoretical predictions with experimental validation, the scientific community can fully harness the potential of molecules like this compound in both medicine and materials science.
References
- Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - American Chemical Society.
- Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed.
- (PDF) Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage?
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions - ResearchG
- Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions - ResearchG
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO.
- Computational Methods for Investigating Organic Radical Species - ResearchG
- Research for a Common Thread: Insights into the Mechanisms of Six Potential Anticancer Agents - MDPI.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC - NIH.
- Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting - PMC - PubMed Central.
- Advance in Targeted Cancer Therapy and Mechanisms of Resistance - MDPI.
- Computational methods for investigating organic radical species - RSC Publishing.
- The Investigation of Organic Reactions and Their Mechanisms.
- A Multi-Component Reaction to 6-Aminothiouracils: Synthesis, Mechanistic Study and Antitumor Activity - Longdom Publishing.
- Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Rel
- Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - ResearchG
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH.
Sources
- 1. Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Preliminary-Biological-Screening-of-6-Iodouracil-Compounds
Authored by: Senior Application Scientist
Date: January 10, 2026
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of 6-iodouracil compounds, a class of molecules with significant therapeutic potential. As a Senior Application Scientist, this document synthesizes established methodologies with practical insights to guide researchers in drug discovery and development. The guide emphasizes a logical, tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to more specific antimicrobial and enzyme inhibition assays. Detailed, self-validating protocols are provided for each key experiment, grounded in authoritative scientific principles. Visualizations in the form of diagrams and structured data tables are integrated to enhance clarity and facilitate data interpretation. This document is intended to serve as a practical and authoritative resource for scientists initiating screening campaigns for novel this compound derivatives.
Introduction: The Therapeutic Potential of this compound Derivatives
Uracil and its derivatives are fundamental components of nucleic acids, making them attractive scaffolds for the development of therapeutic agents that can interfere with cellular processes.[1] The introduction of a halogen, such as iodine, at the 6-position of the uracil ring can significantly modulate the molecule's biological activity. This modification can enhance interactions with biological targets and alter pharmacokinetic properties.
Historically, halogenated pyrimidines, such as 5-fluorouracil, have been cornerstone chemotherapeutic agents, primarily by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[2] This precedent underscores the potential of other halogenated uracils, like this compound and its analogs, to exhibit a range of biological effects, including anticancer, antiviral, and antibacterial activities.[1][3] Preliminary studies on related iodouracil compounds have shown promise. For instance, complexes of 5-iodouracil have demonstrated antitumor activity[4], and certain 5-substituted 4'-thiopyrimidine nucleosides, including an iodo-analog, have shown potent activity against orthopoxviruses.[5] Furthermore, the antimicrobial potential of uracil derivatives is an active area of research, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[1][6]
The preliminary biological screening of novel this compound compounds is therefore a critical step in identifying promising lead candidates for further development. This guide outlines a strategic and efficient approach to this initial evaluation.
Strategic Approach to Preliminary Screening
A successful preliminary screening campaign requires a logical and tiered workflow. The goal is to efficiently identify compounds with desirable biological activity while simultaneously flagging those with overt toxicity. This guide proposes a three-tiered approach:
-
Tier 1: Foundational Cytotoxicity Screening. The initial step is to assess the general toxicity of the this compound compounds against both cancerous and non-cancerous cell lines.[7][8] This provides a baseline understanding of a compound's therapeutic window.
-
Tier 2: Targeted Antimicrobial Evaluation. For compounds exhibiting manageable cytotoxicity, the next step is to screen for antimicrobial activity.[9][10] This involves testing against a panel of clinically relevant bacteria and fungi.
-
Tier 3: Mechanistic Exploration via Enzyme Inhibition Assays. Compounds showing promising activity in the initial tiers can then be subjected to enzyme inhibition assays to elucidate their potential mechanism of action.[11][12] This provides valuable insights for future lead optimization.
The following diagram illustrates this strategic workflow:
Caption: A tiered approach to the preliminary biological screening of this compound compounds.
Tier 1: Foundational Cytotoxicity Screening
Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to cells.[7] This information is crucial for establishing a therapeutic index, a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[13]
Recommended Assays: MTT and LDH
For preliminary screening, the MTT and LDH assays are widely used due to their reliability, cost-effectiveness, and ease of execution.[7][14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[8] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell death by measuring the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[14][15]
Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for performing the MTT assay.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[8][13]
-
Complete cell culture medium
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for 24 to 48 hours.[8]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation:
The results of the cytotoxicity screening should be presented in a clear and concise table.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound-A | HeLa | 24 | [Insert Value] |
| This compound-A | HeLa | 48 | [Insert Value] |
| This compound-A | MCF-7 | 24 | [Insert Value] |
| This compound-A | MCF-7 | 48 | [Insert Value] |
| This compound-A | HEK293 | 24 | [Insert Value] |
| This compound-A | HEK293 | 48 | [Insert Value] |
| ... | ... | ... | ... |
Tier 2: Targeted Antimicrobial Evaluation
Compounds that demonstrate a favorable therapeutic index in the cytotoxicity assays should be advanced to antimicrobial screening. A variety of methods can be employed to assess the antimicrobial activity of synthetic compounds.[9]
Recommended Assays: Broth Microdilution and Disk Diffusion
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
-
Disk Diffusion Assay: This technique involves placing paper disks impregnated with the test compound onto an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of inhibition (an area of no microbial growth) will appear around the disk.[9]
Experimental Protocol: Broth Microdilution Assay
This protocol details the steps for determining the MIC of the this compound compounds.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound compounds
-
Positive control antibiotic (e.g., amoxicillin, amphotericin B)[1]
-
Resazurin solution (optional, as a viability indicator)[16]
Procedure:
-
Compound Preparation: Prepare a stock solution of each this compound compound.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, a color change will indicate microbial growth.
Data Presentation:
The MIC values should be summarized in a table for easy comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound-A | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound-B | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... |
Tier 3: Mechanistic Exploration via Enzyme Inhibition Assays
For compounds that exhibit significant biological activity in the initial tiers, enzyme inhibition assays can provide valuable insights into their mechanism of action.[11][17] The choice of enzyme to target will depend on the observed biological activity. For instance, if a compound shows potent anticancer activity, enzymes involved in DNA synthesis or cell cycle regulation would be relevant targets.
Rationale and Assay Design
Enzyme inhibition assays are designed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[12] These assays are crucial in drug discovery for identifying molecules that can modulate the activity of a specific enzyme target.[18] The results of these assays are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Example Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a general workflow for a kinase inhibition assay.
Caption: A generalized workflow for a kinase inhibition assay.
Conclusion
The preliminary biological screening of this compound compounds is a critical endeavor in the quest for novel therapeutics. The structured, tiered approach outlined in this guide provides a robust framework for efficiently identifying promising lead candidates. By integrating foundational cytotoxicity assays, targeted antimicrobial evaluations, and mechanistic enzyme inhibition studies, researchers can systematically evaluate the therapeutic potential of this important class of molecules. The detailed protocols and data presentation formats provided herein are intended to ensure scientific integrity and facilitate the generation of reliable and reproducible data.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- What is an Inhibition Assay? (n.d.). Biobide.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
- Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate". (n.d.). BenchChem.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- functional in vitro assays for drug discovery. (2023, August 18). YouTube.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
- Rapid Screening of Antimicrobial Synthetic Peptides. (2015, September 28). ResearchGate.
- Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PubMed Central.
- Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
- Enzyme Inhibition Studies. (n.d.). BioIVT.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
- Antiviral activity comparison of C11‐6' and P8‐6' in vitro. (n.d.). ResearchGate.
- Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. (n.d.). PubMed.
- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- Synthesis, characterization, and antitumor activity of 5-iodouracil complexes. (1991). PubMed.
- 5-Iodouracil. (n.d.). J&K Scientific LLC.
- Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. (n.d.). PubMed.
- An in vitro antiviral activity of iodine complexes against SARS-CoV-2. (2021, June 16). PubMed Central.
- Dose dependent curve of the antitumor activities of the twelve compounds against HCT-116. (n.d.). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
- Dose–response curves demonstrating the antiviral activity of C11-6′... (n.d.). ResearchGate.
- Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (n.d.). MDPI.
- In vitro proliferative activity of 6-substituted uracil derivatives. (2021, January 21). Journal of Pharmacy & Pharmacognosy Research.
- Validating the Mechanism of Action of 6-Chlorouracil-Based Compounds: A Comparative Guide. (n.d.). Benchchem.
- Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. (2026, January 2). PubMed.
- Antibacterial Activity in Iodine-coated Implants Under Conditions of Iodine Loss: Study in a Rat Model Plus In Vitro Analysis. (n.d.). National Institutes of Health.
- Quantitative Tests for Preliminary Phytochemical Analysis. (n.d.). ResearchGate.
- Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy. (n.d.). MDPI.
- Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (n.d.). National Institutes of Health.
- Preliminary phytochemical screening of six medicinal plants used in traditional medicine. (2025, August 6). ResearchGate.
- PRELIMINARY PHYTOCHEMICAL SCREENING OF SIX MEDICINAL PLANTS USED AS TRADITIONAL MEDICINE. (2016). International Journal of Pharma and Bio Sciences.
- PRELIMINARY PHYTOCHEMICAL SCREENING OF MEDICINALLY IMPORTANT PLANTS. (n.d.). Jetir.org.
Sources
- 1. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.biobide.com [blog.biobide.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
Elucidating the Tautomeric Landscape of 6-Iodouracil: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Abstract
Uracil and its halogenated derivatives are cornerstone molecules in biochemistry and medicinal chemistry, serving as both fundamental components of nucleic acids and as potent therapeutic agents.[1] Their biological function is inextricably linked to their molecular structure, particularly the subtle yet critical phenomenon of tautomerism. The precise location of labile protons dictates the molecule's hydrogen bonding patterns, polarity, and shape, thereby governing its interactions with biological targets. This guide provides a comprehensive framework for the investigation of tautomerism in 6-iodouracil, a compound of interest in radiosensitization and drug design.[1] We will move beyond a simple recitation of facts to explore the causality behind experimental design, integrating robust spectroscopic techniques with powerful computational chemistry to build a self-validating system for analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to characterize and control the tautomeric equilibrium of heterocyclic compounds.
The Principle of Tautomerism in this compound
Prototropic tautomerism involves the migration of a proton between two different sites within a molecule, resulting in constitutional isomers that are in dynamic equilibrium.[2] For uracil and its derivatives, the primary equilibrium exists between the canonical diketo form and various keto-enol and dienol forms.[1][3][4] While the diketo form is known to be the most stable and predominant tautomer for uracil under most physiological conditions, substitution on the pyrimidine ring can modulate the electronic landscape and potentially shift this equilibrium.[1][3]
The introduction of a large, electron-withdrawing iodine atom at the C6 position of the uracil ring is expected to influence the acidity of the N1 and N3 protons. Understanding the extent of this influence is critical, as a significant population of a minor tautomer could present an entirely different set of hydrogen bond donors and acceptors, leading to off-target effects or altered therapeutic efficacy.[2]
The four principal tautomers of this compound under investigation are:
-
Tautomer 1 (T1): The canonical diketo form (6-iodo-1H-pyrimidine-2,4-dione).
-
Tautomer 2 (T2): The N1-H, O4-enol form (6-iodo-2-hydroxy-pyrimidin-4(1H)-one).
-
Tautomer 3 (T3): The N3-H, O2-enol form (6-iodo-4-hydroxy-pyrimidin-2(3H)-one).
-
Tautomer 4 (T4): The dienol form (6-iodo-pyrimidine-2,4-diol).
The diagram below illustrates the structural relationships and equilibrium between these potential forms.
Caption: Tautomeric equilibria for this compound.
Experimental Investigation: A Dual Spectroscopic Approach
The core of tautomer analysis lies in exploiting the distinct physical properties of each isomer. Because tautomers are structurally different, they exhibit unique spectroscopic signatures. We will detail two primary, complementary methods: UV-Vis and NMR spectroscopy.
Rationale: Why a Combined Approach?
-
UV-Vis Spectroscopy is highly sensitive to the molecule's conjugated π-electron system. The diketo and various enol forms possess different chromophores, leading to distinct absorption maxima (λmax).[5] This method is excellent for initial assessment and for studying bulk solvent effects.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atom-specific information. The chemical environment of each proton and nitrogen nucleus changes profoundly with proton migration, resulting in different chemical shifts (δ).[6][7] NMR is the definitive tool for unambiguous structural assignment and quantification, especially when individual tautomers can be resolved.
The following diagram outlines the comprehensive experimental workflow.
Caption: Experimental workflow for tautomer investigation.
Protocol 1: UV-Vis Spectroscopic Analysis
Causality: The keto form of uracil contains two amide chromophores, while the enol forms contain hydroxy-pyrimidine chromophores. This difference in conjugation results in different energies for π→π* electronic transitions, which can be measured as a shift in λmax. Uracil's diketo form typically absorbs around 258-260 nm.[8] The presence of enol tautomers would likely introduce new absorption bands or shoulders at different wavelengths.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a non-reactive solvent like methanol or acetonitrile.
-
Solvent Series Preparation: Create a series of dilute solutions (~50 µM) in solvents of varying polarity and hydrogen-bonding capability (e.g., water at pH 7, dioxane, and chloroform). The choice of solvents is critical as they can stabilize different tautomers to varying degrees.[1]
-
Blanking: Use the pure solvent from each respective solution as the blank reference in a dual-beam spectrophotometer.
-
Data Acquisition: Scan the absorbance of each solution from 200 nm to 400 nm.
-
Data Analysis:
-
Identify the λmax for the primary absorption peak, which is expected to correspond to the dominant diketo tautomer.
-
Carefully examine the spectra for shoulders or secondary peaks that may indicate the presence of minor tautomers.
-
Apply spectral deconvolution algorithms to mathematically separate overlapping peaks and estimate the relative contribution of each species to the total absorbance.
-
Data Presentation: Expected UV-Vis Absorption Maxima
| Tautomer Form | Expected λmax (nm) in Water (pH 7) | Expected λmax (nm) in Dioxane | Rationale for Shift |
| T1 (Diketo) | ~265 nm | ~260 nm | The canonical amide chromophore. |
| T2/T3 (Keto-Enol) | ~280-300 nm (minor) | ~275-295 nm (minor) | Extended conjugation in the enol form shifts absorption to a longer wavelength. |
| T4 (Dienol) | >300 nm (trace) | >300 nm (trace) | Further extended conjugation leads to the largest red shift. |
Protocol 2: Variable-Temperature NMR Spectroscopy
Causality: At room temperature, the rate of proton exchange between tautomers is often faster than the NMR timescale, resulting in a single, population-averaged signal for the exchanging protons and involved heavy atoms (C, N).[9] By lowering the temperature, this exchange can be slowed, allowing the NMR spectrometer to "see" and resolve the distinct signals for each individual tautomer. 15N labeling is crucial as it provides a direct, unambiguous probe of the protonation state at the N1 and N3 positions.
Step-by-Step Methodology:
-
Synthesis: Synthesize or procure ¹⁵N-labeled this compound (labeled at both N1 and N3) to enable direct observation of the key nitrogen environments.
-
Sample Preparation: Dissolve the labeled compound in a low-freezing point, aprotic solvent such as deuterated dimethylformamide (DMF-d₇) or acetone-d₆. Aprotic solvents are necessary to prevent proton exchange with the solvent itself.[10]
-
Initial Spectrum: Acquire standard ¹H and ¹⁵N NMR spectra at ambient temperature (e.g., 25°C). Note the chemical shifts of the averaged signals.
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-15°C (e.g., to 0°C, -20°C, -40°C, -60°C). Acquire spectra at each temperature point, allowing the sample to thermally equilibrate.
-
Data Analysis:
-
Monitor the spectra for peak broadening followed by coalescence into multiple distinct signals as the temperature decreases.
-
Assign the new peaks to their respective tautomers based on known chemical shift ranges and coupling patterns. For example, a protonated, sp³-hybridized nitrogen (amide) will have a very different ¹⁵N chemical shift from an unprotonated, sp²-hybridized nitrogen (imine).
-
Once the exchange is slow enough (distinct peaks are resolved), carefully integrate the corresponding peaks in the ¹H or ¹⁵N spectrum to calculate the precise molar ratio of the tautomers.
-
Data Presentation: Hypothetical NMR Chemical Shifts (in DMF-d₇ at -60°C)
| Nucleus | T1 (Diketo) δ (ppm) | T2 (Keto-Enol) δ (ppm) | Rationale for Difference |
| N1-H | ~11.5 | ~11.8 | Protonated in both, minor change due to remote electronic effects. |
| N3-H | ~11.0 | Not present | Deprotonated in T2, signal disappears from this region. |
| C5-H | ~6.2 | ~6.0 | Change in ring electronics slightly shields this proton in the enol form. |
| ¹⁵N1 | ~150 | ~145 | Remains a protonated amide nitrogen. |
| ¹⁵N3 | ~160 | ~250 | Changes from a protonated amide (sp³) to an unprotonated imine (sp²), causing a large downfield shift. |
Computational Chemistry: Theoretical Validation
Experimental results should always be rationalized within a theoretical framework. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to predict the intrinsic stability of each tautomer and validate experimental observations.[1][11]
Causality: DFT calculations can solve the electronic structure of a molecule to determine its total energy. A lower calculated energy corresponds to a more stable structure. By comparing the relative Gibbs free energies (ΔG) of the optimized geometries of all possible tautomers, we can predict their equilibrium population. The use of a solvent model like the Polarizable Continuum Model (PCM) is essential for simulating solution-phase behavior, as the solvent can preferentially stabilize more polar tautomers.[1]
Caption: Workflow for DFT-based tautomer stability analysis.
Step-by-Step Workflow:
-
Structure Generation: Build the 3D structures of the four this compound tautomers (T1-T4).
-
Gas-Phase Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[3]
-
Frequency Analysis: Conduct a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Solution-Phase Optimization: Repeat the optimization and frequency calculations using the PCM to model a solvent such as water. This accounts for the bulk electrostatic effects of the solvent.
-
Energy Calculation & Comparison: Calculate the relative Gibbs free energies (ΔG) of each tautomer with respect to the most stable one (expected to be T1). Convert ΔG values to population percentages using the Boltzmann distribution equation.
Data Presentation: Predicted Relative Stabilities
| Tautomer | ΔG (Gas Phase, kcal/mol) | ΔG (Water, PCM, kcal/mol) | Predicted Population (Water) |
| T1 (Diketo) | 0.00 (Reference) | 0.00 (Reference) | >99.9% |
| T2 (Keto-Enol) | +9.5 | +8.0 | <0.1% |
| T3 (Keto-Enol) | +10.2 | +8.5 | <0.1% |
| T4 (Dienol) | +20.1 | +17.5 | Trace |
Synthesis of Findings & Implications for Drug Development
Implications for Researchers and Drug Development:
-
Structural Modeling: For any in silico drug design, receptor docking, or molecular dynamics simulation, this compound must be modeled in its diketo form. Using an enol tautomer would lead to fundamentally flawed predictions of binding affinity and mode of action.
-
Target Interactions: The diketo form presents a specific hydrogen bond signature: donors at N1 and N3, and acceptors at the C2 and C4 carbonyl oxygens. This pattern dictates how it will be recognized by enzyme active sites or how it might base-pair within a nucleic acid structure.
-
Chemical Reactivity: While the diketo form is the most stable, reactions at the α-carbon or at the oxygen atoms proceed through the transient formation of the enol or enolate forms. Understanding the energy barrier to tautomerization is key to predicting reaction kinetics.[12][13]
By rigorously applying the integrated methodologies outlined in this guide, researchers can confidently characterize the tautomeric state of this compound and other heterocyclic drug candidates, ensuring that subsequent development efforts are built upon a foundation of structural and chemical accuracy.
References
- Gdananiec, Z., et al. (2021). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules.
- Mó, O., Yáñez, M., & Elguero, J. (2002). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. The Journal of Physical Chemistry A.
- Fedeles, B. I., Singh, V., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA.
- Márquez-Fernández, D. F., et al. (2022). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. Molecules.
- Singh, V., et al. (2015). Examples of methods used for studying tautomerism of nucleic acid bases and their analogs. ResearchGate.
- No Source Available.
- Clavijo, M. J., et al. (2018). Tautomerism of uracil and related compounds: A mass spectrometry study. European Journal of Mass Spectrometry.
- Hauswirth, W., & Daniels, M. (1971). Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence. Photochemistry and Photobiology.
- SIELC Technologies. UV-Vis Spectrum of Uracil. SIELC.
- No Source Available.
- No Source Available.
- National Center for Biotechnology Information. This compound. PubChem.
- Chomicz-Mańka, L., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- Rüterjans, H., et al. (1982). *Evidence for tautomerism in nucleic acid base pairs. H NMR study of 'N labeled tRNA. Nucleic Acids Research.
- No Source Available.
- Rüterjans, H., et al. (1982). Evidence for tautomerism in nucleic acid base pairs. 1H NMR study of 15N labeled tRNA. Nucleic Acids Research.
- No Source Available.
- No Source Available.
- No Source Available.
- Mirzaei, M., & Ghasemi, J. (2017). 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties. DergiPark.
- No Source Available.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
- Khan Academy. Keto-enol tautomerization. Khan Academy.
- da Silveira, L. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
- No Source Available.
- No Source Available.
- No Source Available.
- No Source Available.
- No Source Available.
- No Source Available.
- Antonov, L. (Ed.). (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.
- No Source Available.
- No Source Available.
- No Source Available.
- No Source Available.
- No Source Available.
Sources
- 1. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evidence for tautomerism in nucleic acid base pairs. 1H NMR study of 15N labeled tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
- 9. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the crystal structure analysis of 6-Iodouracil, a halogenated derivative of the pyrimidine nucleobase uracil. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer an in-depth examination of the experimental causality, structural intricacies, and the profound implications for supramolecular chemistry and drug development. We will explore the critical interplay of hydrogen and halogen bonds that govern the supramolecular architecture of this compound, detailing the methodologies for its structural elucidation and the computational tools used for its analysis. The central thesis is that a granular understanding of these non-covalent interactions is paramount for leveraging halogenated nucleobases in crystal engineering and the rational design of novel therapeutic agents.
Introduction: The Significance of this compound in Structural Science
Uracil and its derivatives are fundamental building blocks in biological systems and medicinal chemistry. The introduction of a halogen atom, particularly iodine, at the C6 position of the uracil ring dramatically alters its electronic and steric properties, introducing the capacity for specific and directional intermolecular interactions. This compound (C₄H₃IN₂O₂) serves as an exemplary model system for studying the synergy and competition between conventional hydrogen bonding and the increasingly important halogen bond.[1]
The crystal structure of a molecule is the definitive blueprint of its solid-state form, revealing precise atomic coordinates, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that dictate its packing and physical properties.[2] For drug development professionals, this information is invaluable for understanding solubility, stability, and receptor-binding interactions. Halogen bonds, formed between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, are now recognized as a powerful tool in supramolecular self-assembly and the design of targeted therapeutics.[3][4] This guide focuses on this compound to illuminate how these forces collectively determine its crystal packing.
Methodology: From Synthesis to Structural Elucidation
The journey to understanding a crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is directly dependent on the quality of the initial crystals.
Synthesis and Crystallization of this compound
Obtaining high-quality single crystals is the most critical and often most challenging step in crystallographic analysis. The protocol below outlines a generalized approach for the synthesis and subsequent crystallization of this compound, based on established methods for uracil derivatives.[5]
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: this compound can be synthesized via iodination of uracil or a suitable precursor. While various methods exist for creating substituted uracils, a common approach involves direct electrophilic substitution on the pyrimidine ring.[6][7] The crude product should be purified, for example by recrystallization or column chromatography, to ensure high purity (>95%) before attempting crystal growth.
-
Solvent Screening: The choice of solvent is paramount for successful crystallization. A screening of various solvents with different polarities (e.g., water, ethanol, N,N-dimethylformamide, dimethylsulfoxide) should be performed to identify one in which this compound has moderate solubility.[8]
-
Crystal Growth via Slow Evaporation:
-
Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution while warm to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap pierced with a few small holes or with paraffin film to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days to weeks for the formation of single, well-defined crystals.
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, its atomic structure is determined by analyzing how it diffracts a beam of X-rays.[9][10]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[11] The instrument then rotates the crystal while bombarding it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial atomic positions are determined using direct methods or Patterson methods (structure solution).
-
These initial positions are then refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[11]
-
The workflow for single-crystal X-ray diffraction is a systematic process leading from a physical crystal to a refined digital model of the molecular and crystal structure.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.gla.ac.uk [chem.gla.ac.uk]
- 3. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijres.org [ijres.org]
- 5. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. microanalysis.com.au [microanalysis.com.au]
- 10. LWS Protection DDoS - Vérification en cours [6-napse.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: A Guide to the Suzuki-Miyaura Coupling of 6-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Substituted Uracils in Medicinal Chemistry
Uracil, a fundamental component of ribonucleic acid (RNA), serves as a privileged scaffold in the design and synthesis of novel therapeutic agents. Functionalization of the uracil ring, particularly at the C6-position, has yielded a plethora of compounds with significant biological activities, including antiviral, anticancer, and antibacterial properties. The introduction of aryl and heteroaryl moieties at this position can profoundly influence the molecule's interaction with biological targets. Among the myriad of synthetic methodologies for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of 6-aryluracils, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid coupling partners.
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-iodouracil, a readily accessible and reactive starting material. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol with optimized conditions, and offer practical insights into troubleshooting common challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a palladium(0) complex (LₙPd⁰), which is often generated in situ from a palladium(II) precatalyst. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) intermediate. The reactivity of the organic halide is crucial in this step, with the general trend being I > Br > Cl.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can vary depending on the reaction conditions.
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple to form the desired 6-aryluracil product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle for the coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| This compound | ≥97% | Commercially available | Can be synthesized from uracil. |
| Arylboronic Acid | ≥95% | Commercially available | Stoichiometry may need optimization (typically 1.1-1.5 eq.). |
| Palladium Catalyst | See table below | Commercially available | Store under an inert atmosphere. |
| Base | See table below | Anhydrous | Freshly powder the base if it has clumped. |
| Solvent | Anhydrous/Degassed | Commercially available | Degas by sparging with an inert gas (Ar or N₂) for 15-20 min. |
| Inert Gas | High Purity | - | Argon or Nitrogen. |
Recommended Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table provides a set of recommended starting conditions based on literature precedents for similar heterocyclic systems.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | Pd(PPh₃)₄ is a widely used and effective catalyst for many Suzuki couplings. Pd(dppf)Cl₂ is often more robust and can be effective for more challenging substrates. |
| Ligand | Triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | For Pd(II) precatalysts, the addition of a ligand is often necessary. The ligand stabilizes the palladium complex and influences its reactivity. |
| Base | K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.) | These bases are generally effective in promoting the transmetalation step. The choice of base can significantly impact the reaction outcome and may require screening. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Anhydrous conditions can also be employed, particularly with stronger bases. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Microwave irradiation can often accelerate the reaction. |
| Reaction Time | 2-24 hours | Monitor the reaction progress by TLC or LC-MS. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
Caption: A streamlined workflow for the this compound Suzuki coupling.
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise. Below are common issues encountered during Suzuki-Miyaura couplings and practical solutions.
| Problem | Potential Cause | Troubleshooting Steps & Expert Insights |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Catalyst degradation is often indicated by the formation of palladium black. |
| Insufficiently strong base | The choice of base is crucial. If a weaker base like Na₂CO₃ is ineffective, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Poor solvent quality | Solvents, especially ethers like dioxane and THF, can contain peroxides that poison the catalyst. Use freshly distilled or inhibitor-free anhydrous solvents. Ensure thorough degassing to remove oxygen. | |
| Side Product Formation | Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules. | This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is essential. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also minimize this side reaction. |
| Dehalogenation: Replacement of the iodine atom on the uracil with a hydrogen. | This can be promoted by impurities or catalyst degradation. Ensure high-purity reagents and maintain a strictly inert atmosphere. In some cases, a change in ligand or solvent can mitigate this issue. | |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom. | This is more common with electron-deficient boronic acids. Using boronic esters (e.g., pinacol esters) can enhance stability. Minimizing the amount of water in the reaction mixture can also be beneficial. | |
| Purification Challenges | Co-elution of product and byproducts | If the product and byproducts have similar polarities, consider using a different solvent system for column chromatography. Recrystallization can be a highly effective alternative to chromatography for achieving high purity. |
| Poor solubility of the product | 6-Aryluracils can sometimes have limited solubility. For purification, a solvent system that ensures complete dissolution of the crude material before loading onto the column is necessary. For recrystallization, a solvent screen is recommended to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of a diverse range of 6-aryluracil derivatives. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and development. This guide provides a solid foundation for successfully implementing this important transformation in the laboratory.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Synthesis and properties of 6-alkynyl-5-aryluracils. (n.d.). PMC - NIH.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI.
- Pd Feature. (2009, September 14). Organometallics.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate.
- A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). (n.d.). Semantic Scholar.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
Introduction: The Strategic Importance of C-C Bond Formation in Nucleoside Chemistry
An Application Guide to the Sonogashira Coupling with 6-Iodouracil: Protocols and Mechanistic Insights
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide array of functional groups under mild conditions.[1][3]
In the realm of medicinal chemistry and drug development, the uracil scaffold is a privileged structure, forming the basis for numerous antiviral and anticancer agents. The targeted modification of the uracil ring is a key strategy for generating novel therapeutic candidates with enhanced potency and selectivity. Specifically, functionalization at the 6-position of the pyrimidine ring is a well-established route to potent biological activity. This compound serves as an ideal precursor for such modifications due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. It delves into the underlying catalytic mechanism, details optimized experimental protocols, offers a comparative analysis of reaction conditions, and provides troubleshooting insights to overcome common challenges.
The Catalytic Engine: Understanding the Sonogashira Mechanism
The Sonogashira reaction proceeds through two interconnected, yet distinct, catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][6] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.
The Palladium Cycle (The Cross-Coupling Core):
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) species, which undergoes oxidative addition to the this compound C-I bond. This step forms a square planar Pd(II) intermediate. The reactivity order for the halide is I > OTf > Br >> Cl, making this compound a highly reactive substrate.[4][5]
-
Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center. This key step, forming a new Pd-alkynyl complex, is often the rate-determining step of the overall reaction.[4]
-
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, expelling the C6-alkynylated uracil product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]
The Copper Cycle (The Alkyne Activator):
-
π-Alkyne Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.[4]
-
Deprotonation: This coordination increases the acidity of the terminal acetylenic proton, facilitating its removal by a mild base (e.g., an amine) to form a copper(I) acetylide intermediate.[1][4][7] This activated species is now primed for the crucial transmetalation step with the palladium center.
A significant side reaction associated with the copper cycle is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5] This process is promoted by the presence of oxygen, making the maintenance of an inert atmosphere a critical experimental parameter. To circumvent this issue, copper-free Sonogashira protocols have been developed and are often preferred, particularly in pharmaceutical applications where copper contamination is a concern.[5][8][9]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Sonogashira coupling hinges on the careful selection of several key components.
-
Palladium Catalyst & Ligands : The choice of catalyst and its associated ligands is critical. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][4] For more challenging or sterically hindered substrates, catalysts generated in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance reaction rates and yields.[4][5] These ligands promote the formation of the highly reactive monoligated Pd(0) species necessary for efficient oxidative addition.[5]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst.[1] While it dramatically increases the reaction rate, its loading should be kept to a minimum (typically 1-5 mol%) to suppress the undesirable Glaser homocoupling.[5]
-
Base : A base is required to neutralize the hydrogen iodide (HI) formed as a byproduct and to facilitate the deprotonation of the alkyne.[1] Amine bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent or co-solvent.[1][10] For copper-free systems, inorganic bases like Cs₂CO₃ or K₂CO₃ are also effective.[7][11]
-
Solvent : The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane.[1][10] The choice of solvent can influence catalyst solubility and reaction rate. Recent advancements have demonstrated the utility of "green" solvents, such as deep eutectic solvents (DESs), which can offer environmental benefits and facilitate catalyst recycling.[12]
-
Atmosphere and Temperature : A rigorously maintained inert atmosphere (argon or nitrogen) is crucial to prevent both the oxidation of the Pd(0) catalyst and the copper-mediated alkyne homocoupling.[1][13] Most Sonogashira couplings on iodo-substrates can be conducted at room temperature, although gentle heating (e.g., 50-60 °C) may be required for less reactive partners.[6]
Comparative Analysis of Reaction Conditions
The following table summarizes various conditions reported for Sonogashira couplings involving halogenated pyrimidines and related heterocycles, providing a valuable reference for protocol development.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-Cat. (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Various Aryl/Alkyl Alkynes | Pd(PPh₃)Cl₂ (5) | CuI (5) | NEt₃ (10) | DMSO | 25 | - | [10] |
| This compound | Phenylacetylene | Pd/C (2) | None | NEt₃ (2) | ChCl:glycerol (DES) | 80 | 91 | [12] |
| 5-Iodouridine (Protected) | Trimethylsilylacetylene | PdCl₂(PPh₃)₄ | CuI | NEt₃ | THF | RT | 80 | [11] |
| 5-Iododeoxyuridine (Unprotected) | Bipyridyl Alkyne | in situ Pd/TPPTS | CuI | DIPEA | DMF | RT | High | [14] |
| 6-Iodo-2,3-dimethyl-2H-indazole | Various Alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | NEt₃ (2) | DMF | RT | 75-90 | [6] |
| Aryl Iodide (General) | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | None | Cs₂CO₃ (1) | 2-MeTHF | RT | 95 | [7] |
Experimental Protocols
Safety Precaution: These protocols involve flammable solvents, potentially toxic reagents, and require the use of an inert atmosphere. All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling of this compound
This protocol provides a robust, general-purpose method for the coupling of this compound with a terminal alkyne.
Materials & Equipment:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (NEt₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Septa and needles
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
TLC plates and LC-MS for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv., 5 mol%), and CuI (0.10 equiv., 10 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to this compound) via a syringe. Follow with the addition of anhydrous triethylamine (2.0 equiv.).
-
Reagent Dissolution: Stir the resulting suspension at room temperature for 10-15 minutes. The mixture should become a clear, yellowish solution.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress periodically by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-alkynyluracil product.
Protocol 2: Sustainable, Copper-Free Coupling of this compound in a Deep Eutectic Solvent (DES)
This protocol, adapted from reported sustainable methods, eliminates the need for both a copper co-catalyst and volatile organic solvents.[12]
Materials & Equipment:
-
This compound
-
Terminal Alkyne
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Choline Chloride (ChCl)
-
Glycerol
-
Triethylamine (NEt₃)
-
Reaction vial with screw cap and stir bar
-
Heating block or oil bath
Step-by-Step Procedure:
-
DES Preparation: In a separate vial, gently heat a mixture of choline chloride and glycerol (1:2 molar ratio) to ~60 °C with stirring until a clear, homogeneous liquid is formed. This is your Deep Eutectic Solvent.
-
Reaction Setup: In a reaction vial, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and Pd/C (0.02 equiv., 2 mol% Pd).
-
Solvent and Base Addition: Add the pre-prepared DES to the vial, followed by triethylamine (2.0 equiv.).
-
Reaction Execution: Seal the vial tightly and place it in a preheated heating block at 80 °C. Stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-4 hours), cool the mixture to room temperature. Add water to the vial and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Workflow and Troubleshooting
The general workflow for a Sonogashira coupling experiment, from setup to analysis, is depicted below.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Common Issues:
-
Problem: Low or No Conversion
-
Cause: Inactive catalyst. The Pd(0) species may have been oxidized, or the phosphine ligands may have degraded.
-
Solution: Use fresh, high-quality catalyst and ligands. Ensure the reaction is performed under a strictly inert atmosphere.[5]
-
Cause: Poor substrate reactivity (less likely with iodouracil).
-
Solution: Consider using a more active catalyst system with bulky, electron-rich ligands. Gentle heating may be necessary.[5]
-
-
Problem: Significant Alkyne Homocoupling (Glaser Product)
-
Cause: Presence of oxygen in the reaction vessel.
-
Solution: Improve the degassing procedure for solvents and ensure a positive pressure of inert gas is maintained throughout.
-
Cause: High concentration or reactivity of the copper co-catalyst.
-
Solution: Reduce the loading of CuI. The most effective solution is to switch to a copper-free protocol.[5]
-
-
Problem: Dehalogenation of this compound
-
Cause: This side reaction can sometimes occur, leading to the formation of uracil. It can be promoted by certain bases or impurities.
-
Solution: Screen different bases (e.g., switch from an amine to an inorganic base like K₂CO₃). Ensure all reagents and solvents are pure and anhydrous.
-
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for synthesizing novel C6-alkynylated uracil derivatives, which are of significant interest in drug discovery. A thorough understanding of the dual catalytic mechanism and the role of each reaction component is essential for success. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can consistently achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of this critical transformation.
References
- Synthesis and properties of 6-alkynyl-5-aryluracils. (n.d.). National Center for Biotechnology Information.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-catalyzed modification of nucleosides, nucleotides and oligonucleotides. (n.d.). University of Maryland, College Park (UMCP).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Messa, F., et al. (2020). Sustainable Ligand‐Free Heterogeneous Palladium‐Catalyzed Sonogashira Cross‐Coupling Reaction in Deep Eutectic Solvents. ResearchGate.
- Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). In Organic and Biomolecular Chemistry. Royal Society of Chemistry.
- Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. (n.d.). National Center for Biotechnology Information.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. (2018). ResearchGate.
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2023). MDPI.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. (2021). National Center for Biotechnology Information.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repository.kaust.edu.sa]
- 14. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Carbon-Carbon Bond Formation with 6-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The targeted formation of carbon-carbon (C-C) bonds on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the photochemical functionalization of the uracil core at the C6 position using 6-iodouracil as a versatile precursor. We delve into the underlying radical-mediated mechanism, provide detailed, field-tested protocols for the reaction with alkenes, and explore the potential for extending this methodology to other unsaturated systems. Furthermore, we discuss the significant applications of the resulting 6-substituted uracil derivatives in drug discovery, particularly in the development of novel antiviral and anticancer agents. This document is intended to serve as a practical resource for researchers aiming to leverage photochemical methods for the synthesis of complex molecular architectures.
Introduction: The Strategic Advantage of Light in Uracil Functionalization
The uracil scaffold is a privileged heterocycle in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The ability to selectively introduce carbon-based substituents at the C6 position opens up vast chemical space for modulating biological activity. Traditional methods for C-C bond formation often require harsh conditions or multi-step synthetic sequences. Photochemical reactions, however, offer a mild and efficient alternative, harnessing the energy of light to drive unique chemical transformations.[3]
This compound stands out as an excellent starting material for these transformations. The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage upon irradiation with UV light, generating a highly reactive uracil-6-yl radical.[4][5] This radical intermediate can then engage in a variety of C-C bond-forming reactions, most notably with alkenes and potentially other unsaturated partners. This approach provides a direct and atom-economical route to novel 6-substituted uracil derivatives.
Reaction Mechanism: A Free Radical Chain Pathway
The photochemical reaction of this compound with alkenes is proposed to proceed through a free-radical chain mechanism.[6] A detailed understanding of this pathway is crucial for optimizing reaction conditions and predicting outcomes.
Initiation: The Genesis of the Uracil-6-yl Radical
The reaction is initiated by the absorption of a photon by this compound, leading to the homolytic cleavage of the C-I bond. This generates a uracil-6-yl radical and an iodine radical.[4][5]
Caption: Initiation of the photochemical reaction.
Propagation: Building the Carbon-Carbon Bond
The propagation phase consists of two key steps that sustain the radical chain:
-
Addition to the Alkene: The highly reactive uracil-6-yl radical adds to the double bond of the alkene, forming a new C-C bond and generating a new carbon-centered radical intermediate.
-
Halogen Atom Transfer: This new radical abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the uracil-6-yl radical, which can then participate in another cycle.
Caption: Propagation steps of the radical chain reaction.
Termination: Concluding the Reaction
The radical chain is terminated when any two radical species combine. These are typically low-probability events but become more significant as the concentration of reactants decreases.
Experimental Protocols
The following protocols provide a starting point for conducting photochemical C-C bond formation with this compound. Optimization of reaction time, concentration, and light source may be necessary for different substrates.
General Photochemical Reactor Setup
A standard photochemical reactor consists of a UV lamp (e.g., a medium-pressure mercury lamp) housed in a quartz immersion well. The reaction mixture is placed in a vessel surrounding the well, and the system is typically cooled with circulating water to maintain a constant temperature. It is crucial to use quartz or Pyrex glassware, as standard borosilicate glass will absorb a significant portion of the UV radiation. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the radical intermediates by oxygen.
Caption: Schematic of a typical photochemical reactor.
Protocol: Photochemical Addition of 6-Iodo-1,3-dimethyluracil to Cyclohexene
This protocol is a representative procedure based on the work of Saito, Ikehira, and Matsuura.[6]
Materials:
-
6-Iodo-1,3-dimethyluracil
-
Cyclohexene (freshly distilled)
-
Acetone (spectroscopic grade)
-
Pyrex reaction tube with a screw cap
-
High-pressure mercury lamp (e.g., 400 W)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a Pyrex tube, dissolve 6-iodo-1,3-dimethyluracil (e.g., 100 mg, 0.376 mmol) in acetone (20 mL).
-
Add a significant excess of cyclohexene (e.g., 1.5 mL, 14.8 mmol).
-
Degas the solution by bubbling with dry nitrogen or argon for 15-20 minutes.
-
Seal the tube and place it in the photochemical reactor.
-
Irradiate the solution with a high-pressure mercury lamp for 4-6 hours, maintaining the temperature at approximately 20-25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent and excess cyclohexene under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 6-cyclohexyl-1,3-dimethyluracil.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Substrate Scope and Potential Extensions
This photochemical reaction has been shown to be effective with a variety of alkyl-substituted olefins.[6] While less explored, this methodology holds potential for extension to other unsaturated systems.
Reaction with Alkynes:
The reaction of this compound with alkynes is a promising but less documented area. It is hypothesized that the uracil-6-yl radical would add to the triple bond, leading to the formation of a vinyl radical. Subsequent iodine atom transfer would yield the corresponding 6-alkenyluracil derivative.
Caption: Concept of a 6-uracil-based photo-caged system.
Conclusion
The photochemical C-C bond formation with this compound is a powerful and versatile tool for the synthesis of novel 6-substituted uracil derivatives. The reaction proceeds through a well-understood radical mechanism and can be performed under mild conditions with a simple experimental setup. The resulting products have demonstrated significant potential in drug discovery as antiviral and anticancer agents. Future exploration of this chemistry, including its extension to alkynes and its application in photo-caged drug delivery systems, promises to further expand the synthetic and therapeutic utility of the uracil scaffold.
References
- Saito, I., Ikehira, H., & Matsuura, T. (1986). Photochemistry of 5- and 6-Iodouracils in the Presence of Allylsilanes and Alkenes. A Convenient Route to C5- and C6-Substituted Uracils. The Journal of Organic Chemistry, 51(25), 5148–5153. [Link]
- Hocková, D., Holy, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2004). Synthesis and antiviral activity of 6-substituted acyclic nucleoside phosphonates. Bioorganic & Medicinal Chemistry, 12(12), 3197-3203. [Link]
- Gimadieva, A. R., Geronikaki, A., & Zueva, I. V. (2014). In vitro proliferative activity of 6-substituted uracil derivatives.
- Zhi, C., Long, Z., Manikowski, A., Brown, N. C., Tarantino, P. M., Jr, Holm, K., Dix, E. J., Wright, G. E., Foster, K. A., Butler, M. M., LaMarr, W. A., Skow, D. J., Motorina, I., Lamothe, S., & Storer, R. (2005). Synthesis and Antibacterial Activity of 3-Substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 48(22), 7063–7074. [Link]
- Kundu, N. G., Das, P., Balzarini, J., & De Clercq, E. (1997). Palladium-catalyzed synthesis of [E]-6-(2-acylvinyl)uracils and [E]-6-(2-acylvinyl)-1-[(2-hydroxyethoxy)methyl] uracils − their antiviral and cytotoxic activities. Bioorganic & Medicinal Chemistry, 5(11), 2011-2018. [Link]
- Liu, J., Gabrys, P. A., & Liu, D. (2017). Photoinduced C–I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics, 146(2), 024304. [Link]
- Sugiyama, H., Tsutsumi, Y., & Saito, I. (1990). The Uracil-5-yl Radical. Journal of the American Chemical Society, 112(18), 6720–6721. [Link]
- Seki, K., Ohkura, K., Nakamura, H., & Takahashi, H. (2000). Photocycloaddition of 6-Chloro-1,3-dimethyluracil to Olefins. HETEROCYCLES, 53(4), 811. [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 13(10), 2537–2547. [Link]
- LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes. Chemistry LibreTexts. [Link]
- Wang, Z., He, G., & Chen, G. (2014). C–C bond formation via photocatalytic direct functionalization of simple alkanes. Chemical Society Reviews, 43(10), 3238-3248. [Link]
- YouTube. (2024, March 12). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci. [Link]
- Sączewski, F., Bułakowska, A., & Bednarski, P. (2007). Synthesis, Structure and Anticancer Activity of Novel Alkenyl-1,3,5-triazine Derivatives. Acta Poloniae Pharmaceutica, 64(2), 143-148. [Link]
- Wikipedia. (2023). Photolabile protecting group. [Link]
- LibreTexts. (2019). 5.5. The Free-Radical Chain Reaction. Chemistry LibreTexts. [Link]
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Journal of Heterocyclic Chemistry, 52(5), 1436-1447. [Link]
- Smodiš, J., & Gmajner, D. (2011). Synthesis, Structure and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives. Molecules, 16(8), 6940–6954. [Link]
- Mitra, D., Dcona, M. M., & Hartman, M. C. T. (2013). A photochemical approach for controlled drug release in targeted drug delivery. Cancer Research, 73(8 Supplement), 4506. [Link]
- PHARMD GURU. (n.d.). CHAPTER-3 FREE RADICAL CHAIN REACTION OF ALKANE. [Link]
- Al-Omary, F. A. M., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., El-Tahir, K. E.-H., & Al-Obaid, A. M. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 13(12), 15999–16016. [Link]
Sources
- 1. Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protected 5-(hydroxymethyl)uracil nucleotides bearing visible-light photocleavable groups as building blocks for polymerase synthesis of photocaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Enzymatic Incorporation of 6-Iodouracil into Oligonucleotides
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 6-Iodouracil in Oligonucleotide Research
The precise modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Among the vast arsenal of available nucleobase analogs, this compound stands out for its unique combination of steric and electronic properties. Its iodine atom, being large and electron-rich, serves as a powerful tool for a range of specialized applications.
Traditionally, the incorporation of such modified bases was the domain of solid-phase chemical synthesis. However, enzymatic methods offer a compelling alternative, providing flexibility, milder reaction conditions, and the ability to modify long DNA strands or specific positions within complex templates. This guide provides a comprehensive overview and detailed protocols for the enzymatic incorporation of this compound into DNA oligonucleotides.
Key Applications of this compound-Modified Oligonucleotides:
-
X-ray Crystallography: The heavy iodine atom is invaluable for solving the phase problem in X-ray crystallography of DNA and DNA-protein complexes, enabling high-resolution structural determination.
-
Photo-Crosslinking Studies: Upon UV irradiation, the carbon-iodine bond can be cleaved, generating a highly reactive radical that forms covalent cross-links with nearby amino acid residues in DNA-binding proteins, allowing for the precise mapping of interaction interfaces.
-
Antisense and RNAi Therapeutics: The modification can enhance nuclease resistance and modulate the binding affinity of therapeutic oligonucleotides to their target mRNA sequences.[1][2]
This document details two primary enzymatic methods for incorporating this compound: Primer Extension / PCR-based site-specific incorporation and 3'-Terminal Labeling using Terminal deoxynucleotidyl Transferase (TdT).
Core Concepts: Enzyme-Substrate Interactions
The success of enzymatic incorporation hinges on the ability of a DNA polymerase to accept the modified deoxynucleoside triphosphate, 6-Iodo-2'-deoxyuridine-5'-triphosphate (6-I-dUTP), as a substrate.[3] This process is governed by the architecture of the enzyme's active site.
-
Enzyme Selection: Not all DNA polymerases are created equal when it comes to accommodating modified nucleotides.[4] Family A polymerases, such as the Klenow Fragment of E. coli DNA Polymerase I, and some thermostable polymerases used in PCR, have demonstrated a capacity to incorporate nucleotides with modifications at the C5 or C6 position of pyrimidines.[5][6] The active site of these enzymes possesses enough flexibility to accommodate the bulky iodine atom without completely abrogating catalytic activity.[6] High-fidelity polymerases with stringent proofreading (3'→5' exonuclease) activity may be less efficient, as they are more likely to perceive the modified base as a mismatch and excise it.
-
Substrate Considerations: 6-I-dUTP replaces deoxythymidine triphosphate (dTTP) in the reaction, as it forms a Watson-Crick base pair with adenine (A) in the template strand. The efficiency of incorporation can be influenced by the linker attaching the modification and the local sequence context.[7]
Method 1: Site-Specific Incorporation via Primer Extension
This method is ideal for incorporating this compound at a specific, predetermined site within an oligonucleotide. It relies on a primer, a template strand containing a target adenine, and a suitable DNA polymerase. The Klenow Fragment (3'→5' exo-), which lacks 5'→3' exonuclease activity but retains polymerase and proofreading functions, is an excellent choice for this application due to its well-characterized ability to incorporate modified nucleotides.[5][8]
Workflow Overview: Primer Extension
Caption: TdT-mediated 3'-end labeling of an oligonucleotide.
Protocol: 3'-End Labeling with TdT
This protocol is for a 20 µL reaction volume.
1. Materials and Reagents:
-
6-Iodo-2'-deoxyuridine-5'-triphosphate (6-I-dUTP)
-
Single-stranded DNA oligonucleotide (to be labeled)
-
Terminal Deoxynucleotidyl Transferase (TdT) and associated reaction buffer (often supplied with CoCl₂)
-
EDTA (0.5 M, pH 8.0)
-
Nuclease-free water
2. Experimental Procedure:
Step 2.1: Labeling Reaction Setup
-
Prepare the reaction mix in a sterile microcentrifuge tube on ice. Note that TdT reactions are often stimulated by cobalt (Co²⁺) instead of magnesium (Mg²⁺). [9]
Component Stock Concentration Volume for 20 µL Rxn Final Concentration 5X TdT Reaction Buffer 5X 4.0 µL 1X ssDNA Oligo (10 µM) 10 µM 2.0 µL 1 µM 6-I-dUTP 1 mM 1.0 µL 50 µM CoCl₂ (if separate) 25 mM 0.8 µL 1 mM Nuclease-free water - To 19 µL - TdT (20 U/µL) 20 U/µL 1.0 µL 20 Units | Total Volume | | 20 µL | |
-
Expert Note: The ratio of TdT to DNA termini and the concentration of 6-I-dUTP will determine the length of the 3'-tail. For adding only a single or a few bases, keep the reaction time short and the dNTP concentration low.
Step 2.2: Reaction and Termination
-
Add TdT to the reaction, mix gently, and centrifuge briefly.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
Purification and Quality Control
Post-reaction cleanup is critical to remove enzymes, salts, and unincorporated nucleotides. The choice of purification method depends on the length of the oligonucleotide and the required purity. [10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly recommended for purifying modified oligonucleotides. [11][12]The hydrophobicity of the iodine atom can aid in separating the successfully incorporated product from unmodified failure sequences. Anion-exchange HPLC (AEX-HPLC) separates based on charge (phosphate backbone length) and is also a powerful option. [13]* Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE offers single-base resolution and is excellent for achieving high purity, though recovery yields can be lower than HPLC. [12]* Desalting: At a minimum, the product should be desalted using methods like ethanol precipitation or size-exclusion chromatography to remove small molecule contaminants. [11] Verification of Incorporation: The definitive method for confirming the successful incorporation of this compound is Mass Spectrometry .
-
MALDI-TOF MS or ESI-MS: Compare the observed molecular weight of the purified product with the theoretical mass. The mass increase for substituting a thymine with a this compound is +110.9 Da (Iodine atomic weight: 126.9 Da; Methyl group (CH₃) weight: 15.0 Da; Hydrogen weight: 1.0 Da. Difference: 126.9 - 15.0 = 111.9 Da, accounting for the H/CH3 swap).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Incorporation | 1. Inactive enzyme. 2. Suboptimal buffer conditions. 3. Degraded 6-I-dUTP. 4. Polymerase is intolerant to the modification. | 1. Use a fresh aliquot of enzyme; perform a positive control with natural dTTP. 2. Ensure the final buffer concentration is correct. 3. Use fresh 6-I-dUTP; store aliquots at -80°C. 4. Try a different DNA polymerase (e.g., a different Family A or B polymerase). |
| Incomplete Extension | 1. Insufficient incubation time. 2. Low concentration of 6-I-dUTP. 3. Secondary structure in the template. | 1. Increase incubation time to 45-60 minutes. 2. Increase the final concentration of 6-I-dUTP in the reaction. 3. Add 5% DMSO or 1M betaine to the reaction to help denature secondary structures. |
| Multiple Incorporations (TdT) | 1. Reaction time is too long. 2. High concentration of 6-I-dUTP. | 1. Perform a time-course experiment (e.g., 5, 15, 30 min) to find the optimal time for single incorporation. 2. Reduce the concentration of 6-I-dUTP. |
| Smearing on Gel Analysis | 1. Nuclease contamination. 2. Enzyme concentration is too high, leading to artifacts. | 1. Use nuclease-free water, tips, and tubes. 2. Reduce the amount of polymerase/TdT in the reaction. |
References
- Thermo Fisher Scientific. (n.d.). Oligonucleotide Purification Methods for Your Research.
- Sigma-Aldrich. (n.d.). Oligonucleotide Purification Guidelines.
- Oligofastx. (n.d.). Oligonucleotide purification techniques.
- National Institutes of Health (NIH). (n.d.). Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA.
- Waters Corporation. (n.d.). Purifying Oligonucleotides.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides.
- ResearchGate. (n.d.). Incorporation of fluorescent nucleotide analogs by Klenow fragment.
- Thermo Fisher Scientific. (n.d.). Product Information: Klenow Fragment, #EP0054.
- Google Patents. (n.d.). WO2001023411A2 - Incorporation of modified nucleotides by archaeon dna polymerases and related methods.
- American Chemical Society Publications. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research.
- Takara Bio. (n.d.). Terminal Deoxynucleotidyl Transferase (TdT).
- Wikipedia. (n.d.). Terminal deoxynucleotidyl transferase.
- QIAGEN. (n.d.). Terminal Deoxynucleotidyl Transferase (TdT).
- MedchemExpress.com. (n.d.). Terminal Deoxynucleotidyl Transferase (TdT).
- PubMed Central (PMC). (2024). Terminal deoxynucleotidyl transferase: Properties and applications.
- ATDBio. (n.d.). Applications of modified oligonucleotides.
- Stratech. (n.d.). Oligonucleotide Labeling Reagents.
- PubMed. (n.d.). Stepwise Enzymatic Oligoribonucleotide Synthesis Including Modified Nucleotides.
- Thermo Fisher Scientific. (n.d.). Oligonucleotide Applications in Research.
- PubMed. (1998).
- Taylor & Francis Online. (2018).
- Almac. (2021). Towards the enzymatic synthesis of oligonucleotides.
- PubMed Central (PMC). (n.d.). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking.
Sources
- 1. Oligonucleotide Applications in Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uracil glycol deoxynucleoside triphosphate is a better substrate for DNA polymerase I Klenow fragment than thymine glycol deoxynucleoside triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2001023411A2 - Incorporation of modified nucleotides by archaeon dna polymerases and related methods - Google Patents [patents.google.com]
- 5. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Terminal Deoxynucleotidyl Transferase (TdT) [qiagen.com]
- 10. labcluster.com [labcluster.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. oligofastx.com [oligofastx.com]
- 13. atdbio.com [atdbio.com]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodouracil for the Synthesis of Novel Uracil Derivatives
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 6-iodouracil as a versatile substrate in palladium-catalyzed cross-coupling reactions. Uracil derivatives are fundamental scaffolds in medicinal chemistry, and the functionalization of the C6 position via modern synthetic methods is a critical strategy for the development of novel therapeutic agents and biological probes. We present field-proven methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, emphasizing the causality behind experimental choices to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
The uracil nucleus is a cornerstone in the design of bioactive molecules, most notably as a key component of RNA and in various antiviral and anticancer drugs.[1] The targeted modification of the uracil scaffold is therefore of paramount interest in drug discovery. This compound has emerged as a superior building block for such modifications due to the reactivity of its carbon-iodine (C-I) bond.
In the context of palladium-catalyzed reactions, the C-X bond strength is a primary determinant of reactivity, following the general trend: I > Br > Cl > F.[2] The C-I bond in this compound is the weakest among the halouracils, making the oxidative addition of a palladium(0) catalyst—often the rate-determining step of the catalytic cycle—more facile.[2][3] This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and a broader substrate scope compared to less reactive chloro- or bromouracils.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] This document provides detailed, self-validating protocols for the most pivotal of these transformations using this compound.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that is regenerated with each successful coupling event. While specific details can vary, the cycle generally involves three key steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[3][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is an irreversible step that forms a square planar Pd(II) complex, increasing the oxidation state of the metal from 0 to +2.[7]
-
Transmetalation: The coupling partner (e.g., an organoboron species in Suzuki coupling) transfers its organic group to the Pd(II) complex. This step typically requires activation by a base.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols & Field-Proven Insights
The following protocols are designed as robust starting points. Researchers should consider that optimization of catalyst, ligand, base, and solvent may be necessary for specific or challenging substrates.
General Precaution: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for creating C-C bonds between this compound and various aryl or vinyl boronic acids or esters.[7] The base is a critical component, serving to activate the boronic acid for the transmetalation step.[8]
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction tube, add this compound (1.0 eq.), the desired boronic acid or ester (1.2–1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Reagent Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or DME/H₂O (typically in a 3:1 to 4:1 ratio).
-
Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography.[9]
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.0) | DME/H₂O | 85 | 80-92 |
| 3-Pyridylboronic Acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 75-88 |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.5) | THF/H₂O | 70 | 70-85 |
Expert Insight: For electron-deficient or sterically hindered boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ and a more electron-rich, bulky phosphine ligand (e.g., SPhos) can significantly improve reaction rates and yields.[10]
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to a wide range of C6-alkynyluracils.[11] The reaction classically employs both palladium and copper(I) co-catalysts. The copper facilitates the formation of a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12]
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5–10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 eq.). The amine acts as both the base and often as a solvent.
-
Degassing: Degas the mixture thoroughly by bubbling with argon or nitrogen.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40–60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup & Purification: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aq. NH₄Cl (to remove copper), water, and brine. Dry the organic layer and concentrate. Purify the residue by flash column chromatography.[2]
Expert Insight: A common side reaction is the Glaser coupling, or homocoupling of the alkyne. This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and by not using an excessive amount of the copper catalyst.[13] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[14]
Heck Reaction: C(sp²)–C(sp²) Vinylation
The Heck (or Mizoroki-Heck) reaction couples this compound with an alkene to form a substituted alkene, offering a powerful route to C6-vinyluracils.[15] The reaction requires a base to regenerate the Pd(0) catalyst in the final step of the cycle.[16]
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and optionally a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Reagent Addition: Add a base (e.g., Et₃N or K₂CO₃, 2.0 eq.) and a polar aprotic solvent like DMF or NMP.
-
Heating: Seal the tube and heat the reaction mixture to 80–120 °C.
-
Monitoring & Workup: Monitor progress by TLC/LC-MS. After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the crude material by flash column chromatography.
Expert Insight: The regioselectivity of the Heck reaction (i.e., which carbon of the alkene couples to the uracil) is primarily governed by sterics. The uracil group will typically add to the less sterically hindered carbon of the double bond.[17]
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of aryl halides with a wide range of amines.[18] This reaction is essential for creating C6-aminouracil derivatives. Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the challenging reductive elimination step to form the C-N bond.[10]
Step-by-Step Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, pre-form the active catalyst by stirring the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos or BrettPhos) in an anhydrous, degassed solvent like toluene or dioxane for 10-15 minutes.
-
Reaction Setup: To the pre-formed catalyst solution, add this compound (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).
-
Heating: Heat the reaction mixture to 80–110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Expert Insight: The choice of base is critical. Sodium tert-butoxide is a common and effective choice. The palladium source, ligand, and base should be handled in an inert atmosphere glovebox if possible, as they are often air- and moisture-sensitive.[19]
General Experimental Workflow
The successful execution of these protocols follows a standardized laboratory workflow, from careful preparation to final analysis.
Caption: A standard workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly effective and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide robust methods for the synthesis of diverse C6-substituted uracils. By understanding the underlying mechanistic principles and the specific roles of each reagent, researchers can effectively leverage these powerful transformations to accelerate innovation in medicinal chemistry and drug development.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Valdés-García, J., et al. (n.d.).
- Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
- Bechki, L., et al. (2016). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal.
- Valdés-García, J., et al. (n.d.).
- Wikipedia. (n.d.).
- Gouda, M. A., et al. (2014).
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole.
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (2025).
- Asian Journal of Chemistry. (n.d.).
- Evans, P. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Carreño, M. C., & Urbano, A. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles.
- The Organic Chemist. (2024).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Kumar, A., & Kumar, V. (2020).
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Prof. Dodds. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cabrera, P. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Shang, R., & Liu, Y. (2011). Recent Advances in Pd/C-Catalyzed Coupling Reactions.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. thalesnano.com [thalesnano.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. bilder.buecher.de [bilder.buecher.de]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
The Strategic Application of 6-Iodouracil in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Versatility of a Halogenated Nucleobase
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a time-honored approach to modulate pharmacological properties. Among these, 6-Iodouracil has emerged as a particularly valuable building block. Its utility extends far beyond that of a simple halogenated pyrimidine; the iodine atom at the 6-position serves as a versatile synthetic handle, enabling a diverse array of chemical transformations. This reactivity, coupled with the inherent biological relevance of the uracil core, positions this compound as a key intermediate in the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[1][2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry stems from its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent electrophilic partner for a variety of organometallic reagents. This allows for the facile introduction of diverse carbon-based substituents at the 6-position of the uracil ring, a site known to be critical for interaction with various biological targets.[1]
Synthesis of Novel Antiviral Agents
The modification of the uracil scaffold has been a fruitful strategy in the discovery of antiviral drugs. The introduction of bulky and diverse substituents at the C6 position can disrupt the function of viral enzymes, such as reverse transcriptase and polymerase. This compound serves as an ideal precursor for generating extensive libraries of 6-substituted uracil derivatives for screening against a range of viruses, including HIV and Herpes Simplex Virus (HSV).[4][5]
Development of Potent Anticancer Therapeutics
The uracil moiety is a fundamental component of nucleic acids, and its analogs can interfere with DNA and RNA synthesis and repair pathways in rapidly proliferating cancer cells.[2][3] 6-substituted uracil derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][6][7] The ability to readily diversify the 6-position of uracil via this compound allows for systematic structure-activity relationship (SAR) studies to optimize anticancer potency and selectivity.
Key Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions offer a high degree of functional group tolerance and typically proceed with excellent yields and regioselectivity.
Workflow for Cross-Coupling Reactions
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10] This protocol details a representative procedure for the coupling of this compound with an arylboronic acid.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, forming a Pd(II) complex. Transmetalation with the boronic acid, activated by a base, followed by reductive elimination, yields the 6-aryluracil product and regenerates the Pd(0) catalyst.[8][11]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane or Dimethylformamide (DMF), anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The mixture should be sparged with the inert gas for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 100-150 °C for 20-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. |
| Insufficiently degassed solvents | Ensure thorough degassing of all solvents. | |
| Poorly soluble base | Use a different base (e.g., K₃PO₄) or a phase-transfer catalyst. | |
| Side Product Formation | Homocoupling of boronic acid | Minimize exposure to oxygen; use a slight excess of boronic acid. |
| Dehalogenation of starting material | Use high-purity reagents and ensure an oxygen-free environment. |
Application Protocol 2: Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 6-alkynyluracil derivatives.[12][13]
Mechanistic Rationale
This reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex.[12][14]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 40-60 °C. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by flash column chromatography.
Representative Data
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)uracil | 85-95 |
| 2 | 1-Hexyne | 6-(Hex-1-yn-1-yl)uracil | 70-80 |
| 3 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)uracil | 90-98 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Biological Activity of 6-Substituted Uracil Derivatives
The diversification of the 6-position of the uracil ring through the aforementioned synthetic strategies has led to the discovery of compounds with promising biological activities.
Anticancer Activity
Certain 6-aryl and 6-heteroaryl uracil derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. For instance, derivatives bearing substituted phenyl rings have shown low micromolar IC₅₀ values against liver, breast, and lung cancer cell lines.[1]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6-(4-Chlorophenyl)uracil | HepG2 (Liver) | 15.2 |
| 6-(3,4-Dimethoxyphenyl)uracil | MCF-7 (Breast) | 8.7 |
| 6-(Furan-2-yl)uracil | A549 (Lung) | 12.5 |
Note: The data presented is illustrative and based on reported activities of similar compounds.
Antiviral Activity
The introduction of various functionalities at the 6-position has been shown to inhibit the replication of several viruses. For example, 6-benzyl and 6-arylthio derivatives of uracil have demonstrated activity against HIV-1 and HSV-1.[4][5]
Conclusion and Future Perspectives
This compound stands as a cornerstone in the medicinal chemist's toolbox for the synthesis of novel uracil-based therapeutics. Its reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for generating molecular diversity. The continued exploration of novel coupling partners and the development of more sustainable and efficient catalytic systems will undoubtedly expand the synthetic utility of this compound. As our understanding of the molecular drivers of diseases such as cancer and viral infections deepens, the strategic application of this compound in the design and synthesis of targeted inhibitors will remain a critical component of modern drug discovery.
References
- Messa, F., Salomone, A., & Capriati, V. (2020). Sustainable Ligand‐Free Heterogeneous Palladium‐Catalyzed Sonogashira Cross‐Coupling Reaction in Deep Eutectic Solvents.
- Khan, W. et al. (2013). A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Dhaka University Journal of Pharmaceutical Sciences. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of this compound with phenylacetylene in DES.
- Pla-on, K., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules. [Link]
- ResearchGate. (n.d.). Synthesis of 4, 5-iodouracil PNA-residues via Sonogashira Cross...
- Nassar, I. F., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]
- De La Cueva-Mendez, G., & Velazquez-Campoy, A. (2021). Medicinal chemistry strategies for discovering antivirals effective against drug-resistant viruses. RSC Medicinal Chemistry. [Link]
- Asian Journal of Chemistry. (2010). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. [Link]
- The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
- Wozniak, K., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. [Link]
- Golubyatnikova, T. V., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]
- PubChem. (n.d.). This compound.
- El-Sayed, M. A., et al. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]
- Singh, U. P., et al. (1991). Synthesis, characterization, and antitumor activity of 5-iodouracil complexes. Journal of Inorganic Biochemistry. [Link]
- Bardagı, A. V., & Rossi, R. A. (2009).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- El-Emam, A. A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society. [Link]
- ResearchGate. (2021). In vitro proliferative activity of 6-substituted uracil derivatives.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Al-Masrur, A., et al. (2021). Synthesis of fluorinated biaryls by [MCl2(PEWO)] (M = Ni, Pd) catalysed Negishi homo-coupling or selective cross-coupling. Dalton Transactions. [Link]
- Fokin, S. V., et al. (2023).
- Cox, R. M., et al. (2021). Antiviral drug discovery: preparing for the next pandemic. RSC Medicinal Chemistry. [Link]
- DNAmod. (n.d.). 5-iodouracil. DNAmod. [Link]
Sources
- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling with 6-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioiodinated compounds are invaluable tools in biomedical research and nuclear medicine, serving as tracers for diagnostic imaging and as therapeutic agents.[1] Among the various radioisotopes of iodine, ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I are the most commonly used, each with unique decay characteristics suitable for specific applications, from Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging to preclinical research and radiotherapy.[1][2] Uracil and its derivatives are of significant interest in medicinal chemistry and drug development due to their role as essential building blocks of nucleic acids and their potential as therapeutic agents.[3] The introduction of a radioiodine atom into the uracil scaffold, specifically at the 6-position, can yield radiopharmaceuticals for a variety of applications, including tumor imaging and therapy.[4]
These application notes provide a comprehensive guide to the methods for radiolabeling with 6-iodouracil, with a focus on providing detailed, field-proven protocols. We will explore two primary methodologies: a classical electrophilic substitution approach and a modern copper-mediated radioiodination. The causality behind experimental choices, self-validating systems for each protocol, and authoritative grounding are central to this guide, ensuring scientific integrity and practical applicability.
Isotopic Considerations for Radioiodination
The choice of iodine radioisotope is dictated by the intended application. The four most common isotopes are:
| Isotope | Half-life | Type of Emission | Primary Application |
| ¹²³I | 13.2 hours | γ (gamma) | SPECT Imaging |
| ¹²⁴I | 4.18 days | β+ (positron) | PET Imaging |
| ¹²⁵I | 59.4 days | Auger e⁻ | Preclinical Research & Therapy |
| ¹³¹I | 8.04 days | β⁻ (electron) | Therapy |
| [Table 1. Radioiodine Isotopes Most Commonly Used in Imaging and Therapy.[1]] |
For the purpose of these protocols, we will focus on labeling with ¹²⁵I , a widely used isotope in preclinical research due to its longer half-life, which facilitates the study of pharmacokinetics, metabolism, and biodistribution of novel compounds.[5] The principles and methods described can, however, be adapted for other iodine isotopes.
Method 1: Electrophilic Radioiodination using a Stannyl Precursor
This method relies on the iododestannylation of a trialkylstannyl precursor. This is a robust and widely used technique for electrophilic radioiodination, proceeding under mild conditions with high radiochemical yields.[5] The organotin precursor, however, requires careful handling due to its toxicity, and rigorous purification is necessary to remove any traces from the final product.[5]
Reaction Mechanism
The core of this method is an electrophilic aromatic substitution (ipso-S
Caption: Workflow for Electrophilic Radioiodination.
Protocol: Synthesis of [¹²⁵I]this compound via Iododestannylation
Materials:
-
6-(Tributylstannyl)uracil precursor
-
[¹²⁵I]NaI in 0.1 M NaOH
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sep-Pak C18 cartridges
-
Reaction vial (1.5 mL)
-
Stirring apparatus
-
HPLC system with a radioactivity detector
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Precursor Preparation: In a 1.5 mL reaction vial, dissolve 1-2 mg of 6-(tributylstannyl)uracil in 100 µL of methanol.
-
Radioiodide Addition: To the precursor solution, add 5-10 µL of [¹²⁵I]NaI solution (adjust volume based on desired activity).
-
Initiation of Reaction: Add 20 µL of a freshly prepared solution of Chloramine-T (1 mg/mL in phosphate buffer, pH 7.4) to the reaction mixture. Chloramine-T is a common oxidizing agent effective at neutral pH.[5][6]
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes with gentle stirring.
-
Quenching the Reaction: Stop the reaction by adding 50 µL of sodium metabisulfite solution (2 mg/mL in water). This reduces the excess oxidizing agent.[6]
-
Purification:
-
Dilute the reaction mixture with 1 mL of water.
-
Pass the diluted mixture through a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted [¹²⁵I]NaI and other polar impurities.
-
Elute the desired [¹²⁵I]this compound with 1 mL of methanol.
-
For higher purity, the methanolic eluate can be further purified by semi-preparative HPLC.
-
-
Solvent Removal: Evaporate the methanol from the purified fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final product in a suitable solvent for in vitro or in vivo studies (e.g., saline with a small percentage of ethanol).
Method 2: Copper-Mediated Radioiodination of a Boronic Acid Precursor
This more recent approach utilizes a copper catalyst to facilitate the radioiodination of an aryl boronic acid or ester precursor.[7] This method offers several advantages, including milder reaction conditions (often at room temperature), tolerance to a wider range of functional groups, and the use of more stable and less toxic precursors compared to organostannanes.[8]
Reaction Mechanism
The copper-catalyzed reaction is believed to proceed through a Chan-Evans-Lam (CEL) type cross-coupling mechanism. A copper(II) precatalyst is thought to be involved in a catalytic cycle that facilitates the transfer of the radioiodide to the boronic acid precursor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled uracil derivative as a novel SPECT probe for thymidine phosphorylase: suppressed accumulation into tumor cells by target gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper catalyzed borocarbonylation of benzylidenecyclopropanes through selective proximal C–C bond cleavage: synthesis of γ-boryl-γ,δ-unsaturated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Iodouracil Reaction Products
Introduction
6-Iodouracil is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1] Due to the introduction of the iodine atom, this compound serves as a versatile synthetic intermediate in medicinal chemistry and drug development.[2][3] It is a precursor for various antineoplastic and antiviral agents, where the iodine can be readily substituted to introduce diverse functional groups.[3][4] Following synthetic reactions, achieving high purity of the target this compound derivatives is paramount for their subsequent use in biological assays and as active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.[5] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of reaction products derived from this compound.
The inherent polarity of uracil and its derivatives can present challenges in achieving optimal separation on traditional reversed-phase columns.[1][6] This guide will address these challenges by providing a robust methodology, explaining the rationale behind parameter selection, and offering troubleshooting advice to ensure reproducible and efficient purification.
Principles of Reversed-Phase HPLC for this compound Derivatives
Reversed-phase HPLC separates molecules based on their hydrophobicity.[5] A nonpolar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.
The separation of this compound and its reaction products relies on the subtle differences in their polarity. The parent this compound is a relatively polar molecule.[7] Synthetic modifications can either increase or decrease its hydrophobicity, thereby altering its retention time on an RP-HPLC column. For instance, the addition of alkyl or aryl groups will generally increase the hydrophobicity and retention time, while the introduction of polar functional groups like hydroxyl or amine moieties will decrease it.
Experimental Protocol
This protocol outlines a general method for the purification of a hypothetical reaction product of this compound. Optimization may be required depending on the specific properties of the target molecule.
Materials and Instrumentation
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
Rotary evaporator or lyophilizer for solvent removal.
-
-
Reagents:
-
Crude reaction mixture containing the this compound derivative.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA) or trifluoroacetic acid (TFA), HPLC-grade.
-
-
Consumables:
-
Reversed-phase C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm for preparative scale).
-
Syringe filters (0.45 µm) for sample preparation.
-
HPLC vials and caps.
-
Sample Preparation
The goal of sample preparation is to ensure the crude material is free of particulates and fully dissolved in a solvent compatible with the initial mobile phase conditions.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. A mixture of the mobile phase (e.g., 50:50 water:acetonitrile) or a solvent like methanol or dimethyl sulfoxide (DMSO) can be used.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any insoluble material that could clog the HPLC column.[8]
Causality: Incomplete dissolution or the presence of particulates can lead to poor peak shape, column blockage, and system over-pressurization. The choice of solvent is critical; the sample must be soluble in the injection solvent, which should be miscible with the mobile phase to prevent precipitation on the column.
HPLC Method Development and Purification
Method development is a critical step to achieve optimal separation. It is often beneficial to first develop an analytical method on a smaller scale column before scaling up to a preparative column.[9]
Table 1: HPLC Method Parameters
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 10 µm, 21.2 x 250 mm | Smaller particle size in analytical columns provides higher resolution for method development. Larger dimensions in preparative columns allow for higher sample loading. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and improves peak shape for polar and ionizable compounds.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 5-95% B over 20 min | 5-95% B over 30 min | A gradient is necessary to elute compounds with a wide range of polarities. The gradient is shallower in preparative scale to improve resolution. |
| Flow Rate | 1.0 mL/min | 20 mL/min | Flow rates are scaled according to the column dimensions to maintain optimal linear velocity. |
| Detection | 254 nm or DAD scan | 254 nm | Uracil and its derivatives typically have a strong absorbance around 254-270 nm. A DAD can be used to identify the optimal wavelength. |
| Injection Volume | 5-20 µL | 1-5 mL | Injection volumes are significantly larger in preparative HPLC to purify a larger quantity of material. |
Post-Purification Workflow
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: If the product is in an aqueous solution, freeze-drying (lyophilization) can be used to obtain the final solid product.
-
Purity Confirmation: Confirm the purity of the final product using analytical HPLC and characterize its structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the HPLC purification process.
Caption: Workflow for HPLC Purification of this compound Reaction Products.
Troubleshooting
Table 2: Common HPLC Purification Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Silanol interactions | - Reduce sample injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a mobile phase additive like formic acid or TFA.[8] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Leaks in the system- Temperature variations | - Ensure mobile phases are properly mixed and degassed.- Check for leaks in pump seals and fittings.- Use a column oven to maintain a constant temperature.[8] |
| Low Recovery | - Compound instability in the mobile phase- Irreversible adsorption to the column | - Check the stability of the compound at the mobile phase pH.- Use a different stationary phase or mobile phase additive. |
| Co-elution of Impurities | - Insufficient resolution | - Optimize the gradient profile (make it shallower).- Try a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase composition or pH. |
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound reaction products. By understanding the principles of reversed-phase chromatography and carefully optimizing the method parameters, researchers can achieve high-purity compounds essential for drug discovery and development. The provided workflow, troubleshooting guide, and rationale behind the experimental choices aim to equip scientists with the necessary knowledge for successful purification of this compound derivatives.
References
- Gilar, M., et al. (2005). "Column selection for reversed-phase high-performance liquid chromatography of peptides." Journal of Chromatography A, 1067(1-2), 75-84. [Link not available]
- SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96083, this compound.
- SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil.
- Yoshida, H., et al. (2011). "A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction." Chemical and Pharmaceutical Bulletin, 59(4), 513-516.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
- Phenomenex. (2022). Reversed Phase Retention of Uracil Using Kinetex C18.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- Cheméo. (n.d.). Chemical Properties of 5-Iodouracil (CAS 696-07-1).
- Weldegergis, B. T. (2019). "Reverse-phase HPLC analysis and purification of small molecules." Methods in Molecular Biology, 1883, 161-168.[5]
- Usiena Air. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors.
- Pongprom, N., et al. (2009). "Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents." Molecules, 14(8), 2827-2837.[3]
- Sultana, T., & Khan, M. W. (2012). "A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid)." Journal of the Bangladesh Chemical Society, 25(1), 57-64.[21]
- Fayed, E. A., et al. (2017). "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition." International Journal of Organic Chemistry, 7(3), 255-276.[4]
- ResearchGate. (2025). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.
- MDPI. (2023). "Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals." Pharmaceuticals, 16(3), 370.[25]
Sources
- 1. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 2. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note and Protocols for the Analytical Quantification of 6-Iodouracil
Introduction
6-Iodouracil is a halogenated derivative of uracil, a fundamental component of nucleic acids. Its structural similarity to natural pyrimidines allows it to function as an antimetabolite, making it a compound of interest in cancer research and drug development.[1] The incorporation of the iodine atom can also facilitate its use as a radiosensitizer or as a synthon in medicinal chemistry. Accurate and reliable quantification of this compound in various matrices, from simple aqueous solutions to complex biological fluids, is paramount for pharmacokinetic studies, formulation development, and quality control.[2]
This document provides a comprehensive guide to two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[3][4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Structure | C₄H₃IN₂O₂ | [5] |
| IUPAC Name | 6-iodo-1H-pyrimidine-2,4-dione | [5] |
| Molecular Weight | 237.98 g/mol | [5] |
| CAS Number | 4269-94-7 | [6] |
Method Selection: HPLC-UV vs. LC-MS/MS
The choice of analytical technique depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.
-
HPLC-UV: A widely accessible, cost-effective, and robust technique suitable for quantifying this compound in bulk drug substances, pharmaceutical formulations, and in-vitro dissolution samples. It is ideal for concentrations in the microgram per milliliter (µg/mL) range.
-
LC-MS/MS: The gold standard for trace-level quantification, offering exceptional sensitivity and selectivity.[7] It is the preferred method for bioanalytical studies, such as measuring drug levels in plasma or tissue, where concentrations can be in the nanogram per milliliter (ng/mL) range or lower.[8]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
Detailed Protocol
1.3.1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a solution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Filter through a 0.45 µm membrane filter and degas before use.[10] The acidic modifier ensures that this compound is in a single, non-ionized form, leading to sharp, symmetrical peaks.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and bring to volume. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions (0.1 - 100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at the initial composition). This range should encompass the expected concentration of the unknown samples.[11]
1.3.2. Sample Preparation
-
For Drug Substance/Formulations: Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol or water), and dilute with the mobile phase to bring the concentration within the calibration range.[12] Filter the final solution through a 0.22 µm syringe filter before injection to remove particulates that could damage the HPLC system.[13]
1.3.3. Instrumental Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 265 nm* |
*Note: The optimal wavelength should be experimentally determined by scanning the UV spectrum of this compound. A wavelength of ~265 nm is a reasonable starting point based on data for similar compounds like 5-Fluorouracil.[11]
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[14] The following parameters should be assessed according to ICH guidelines.[4]
| Validation Parameter | Purpose & Methodology | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only. Analyze blank, placebo, and spiked samples to check for interferences at the retention time of this compound. | No interfering peaks at the analyte's retention time. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. Analyze 5-7 concentration levels in triplicate. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of test results to the true value. Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0% |
| Precision | To assess the degree of scatter between measurements. Analyze replicates at three concentrations on the same day (Intra-day) and on different days (Inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). | Signal-to-Noise ratio ≥ 10:1, with acceptable precision & accuracy. |
Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the ionized this compound molecule). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is selected by the third quadrupole (Q3) before reaching the detector. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels.[15]
Materials and Reagents
-
All reagents from Method 1.
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., ¹³C,¹⁵N₂-6-Iodouracil) is ideal. If unavailable, a structurally similar compound (e.g., 5-Bromouracil) can be used.
-
Human or animal plasma (for bioanalytical methods).
-
Trichloroacetic acid (TCA) or cold acetonitrile for protein precipitation.
Detailed Protocol
2.3.1. Preparation of Solutions
-
Mobile Phase, Stock, and Calibration Standards: Prepare as described in section 1.3.1, but dilute into the appropriate biological matrix (e.g., blank plasma) to create matrix-matched calibrators. The concentration range will be much lower (e.g., 0.1 - 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 20 ng/mL) in acetonitrile.
2.3.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a common, straightforward method for cleaning up plasma samples.[8]
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
2.3.3. Instrumental Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system (e.g., Waters ACQUITY, Sciex Exion) |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ) |
| Column | C18, 2.1 x 50 mm, 1.8 µm (for UPLC) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B to 95% B over 5 minutes |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode* |
| MRM Transitions | This compound: Precursor [M-H]⁻ m/z 237 -> Product m/z 110 (loss of HI)**IS: (To be determined based on selected IS) |
*Note: Uracil and its analogs often ionize well in negative mode. This must be confirmed experimentally. **Note: The product ion is hypothetical and must be determined by infusing a standard solution and performing a product ion scan. The proposed fragmentation (loss of HI) is a chemically plausible pathway.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound in plasma.
Method Validation
Validation for a bioanalytical LC-MS/MS method includes all parameters from the HPLC-UV method but adds a critical assessment of matrix effects.[16]
| Validation Parameter | Purpose & Methodology | Acceptance Criteria (Typical) |
| Selectivity | Similar to specificity, but tested in at least 6 different lots of blank matrix. | No significant interfering peaks. |
| Linearity, Accuracy, Precision | As per HPLC-UV, but with tighter acceptance criteria for regulated bioanalysis. | Accuracy: 85-115% (80-120% at LLOQ)Precision: RSD ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | To assess ion suppression or enhancement from the biological matrix. Compare the response of an analyte in post-extraction spiked matrix to the response in a clean solution. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | To measure the efficiency of the extraction process. Compare the response of a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent and reproducible. |
| Stability | To ensure analyte integrity under various conditions: freeze-thaw cycles, bench-top, long-term storage, and post-preparative stability in the autosampler. | Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
The quantification of this compound can be successfully achieved using either HPLC-UV or LC-MS/MS. The HPLC-UV method offers a reliable and accessible approach for routine analysis of formulations and bulk materials. For applications requiring high sensitivity, such as in bioanalytical studies, the LC-MS/MS method provides the necessary performance to quantify trace levels of the analyte in complex biological matrices. The key to successful implementation of either method lies in rigorous method validation, which ensures the generation of accurate, precise, and trustworthy data.[2][17]
References
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Patel, M., et al. (2020). Analytical method validation: A brief review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Pharmaguideline. (2024).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- Chaudhary, A., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Erudition.
- National Center for Biotechnology Information. (n.d.). Iodouracil as a personal dosimeter for solar UVB. PubMed.
- Phenomenex. (n.d.).
- LGC Group. (n.d.).
- Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- Organomation. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Iodine.
- Chemistry LibreTexts. (2023).
- Sigma-Aldrich. (n.d.). This compound.
- Maastricht University. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping.
- National Center for Biotechnology Inform
- Zakrzewski, R., et al. (2011). Determination of Thiouracils in High-Performance Thin-Layer Chromatography with Combination of Iodine-Azide Reaction.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley.
- de Graan, A. J., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
- Patil, A. S., et al. (2022). A Review of UV Validation and Development Method of Anticancer Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Róna, G., et al. (2004). A one-step method for quantitative determination of uracil in DNA by real-time PCR. Nucleic Acids Research, 32(19), e154.
- BEPLS. (2023). Analytical Techniques for The Study of Newly-Approved Anticancer Drugs.
- Gergely, A., et al. (2021). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Molecules, 26(11), 3349.
- Guterres, S. S., et al. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 49(1), 115-122.
- Hata, H., et al. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine. Shokuhin Eiseigaku Zasshi, 65(6), 178-184.
- Impactfactor. (2024).
- Blesius, A., et al. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma.
- BLD Pharm. (n.d.). This compound.
- Roca-Sanjuán, D., et al. (2014). Communication: Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil. The Journal of Chemical Physics, 140(12), 121103.
Sources
- 1. bepls.com [bepls.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4269-94-7 [sigmaaldrich.cn]
- 7. rsc.org [rsc.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. impactfactor.org [impactfactor.org]
- 13. organomation.com [organomation.com]
- 14. fda.gov [fda.gov]
- 15. waters.com [waters.com]
- 16. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: 6-Iodouracil as a Versatile Precursor for the Synthesis of Potential Kinase Inhibitors
Introduction: The Strategic Importance of the Uracil Scaffold in Kinase Inhibition
The uracil moiety, a fundamental component of ribonucleic acid (RNA), has emerged as a privileged scaffold in the design of therapeutic agents, particularly in the realm of kinase inhibitors. Its inherent ability to form multiple hydrogen bonds, mimicking the adenine portion of ATP, allows it to effectively anchor within the hinge region of the kinase ATP-binding pocket. Strategic functionalization of the uracil ring is a cornerstone of modern medicinal chemistry, enabling the modulation of potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
6-Iodouracil stands out as a particularly valuable and versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. The iodine atom at the C6 position serves as a highly effective synthetic handle for introducing a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic exploration of the chemical space around the uracil core, a critical process in the optimization of lead compounds in drug discovery. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and the underlying scientific rationale.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which form the bedrock of its utility in constructing kinase inhibitor libraries. The three most pivotal transformations are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C6 position, respectively, each contributing unique structural and electronic features to the final molecule.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key synthetic transformations of this compound. These protocols are based on established literature procedures for similar substrates and may require optimization for specific starting materials and desired products.
Protocol 1: Synthesis of 6-Aryluracils via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for introducing (hetero)aryl moieties that can occupy hydrophobic pockets or form key interactions within the kinase active site.
Rationale: The selection of the palladium catalyst and base is crucial for achieving high yields and preventing side reactions. Pd(PPh₃)₄ is a commonly used, versatile catalyst. An aqueous base like Na₂CO₃ is often effective and environmentally benign. The use of a co-solvent system like dioxane and water facilitates the dissolution of both the organic and inorganic reagents.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or sealable reaction tube
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryluracil.
Protocol 2: Synthesis of 6-Alkynyluracils via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in introducing a linear and rigid alkynyl linker, which can be used to probe deeper into the ATP-binding pocket or to serve as a precursor for further functionalization.
Rationale: This protocol utilizes a copper co-catalyst (CuI), which significantly accelerates the reaction and allows for milder conditions.[2] Triethylamine (Et₃N) acts as both a base and a solvent in some cases. The use of a polar aprotic solvent like DMSO can facilitate the reaction with less soluble substrates.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (10 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add DMSO, followed by triethylamine (10 eq) and the terminal alkyne (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the 6-alkynyluracil.
Protocol 3: Synthesis of 6-Aminouracils via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[3] This reaction is crucial for introducing substituted amino groups that can form key hydrogen bond interactions with the kinase hinge region.
Rationale: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often employed to facilitate the catalytic cycle.[4] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required. Toluene is a common solvent for this transformation.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Kinase Inhibitory Activity of 6-Substituted Uracil Derivatives
The strategic functionalization of the uracil scaffold at the C6 position has led to the discovery of potent inhibitors against various kinases. The following table summarizes representative kinase inhibitory data for 6-substituted pyrimidine and uracil derivatives, highlighting the potential of compounds synthesized from this compound.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 6-Aryl-2,4-diaminopyrimidine | Not Specified | - | [5] |
| 6-(Nitroimidazole-1H-alkyloxyl)-quinazoline | EGFR/HER2 | EGFR: 2.3, HER2: 234 | [3] |
| 6-Arylureido-4-anilinoquinazoline | EGFR | - | [6] |
| 6-Salicyl-4-anilinoquinazoline | EGFR/HER2 | - | [7] |
| Pyridylpyrimidinylaminophenyl amides | c-Src | Comparable to Imatinib | [8] |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR | - | [5] |
| 6-bridged imidazolyluracils | Thymidine Phosphorylase | Low µM |
Note: The table presents a selection of data from the literature to illustrate the potential of the uracil scaffold. Direct IC₅₀ values for a comprehensive library of compounds derived specifically from this compound are not available in a single source.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of potential kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the vast chemical space around the uracil scaffold. The continued development of novel 6-substituted uracil derivatives holds significant promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and therapeutic profiles.
References
- Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- The Buchwald–Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amin
- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]
- Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues.
- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with C
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Enzyme activities (IC 50 a , mM) of compounds 9-27 against human EGFR and HER2 kinases.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Buchwald-Hartwig amin
- Suzuki reaction. Wikipedia. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. University of Oxford Department of Chemistry. [Link]
- Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. PubMed Central. [Link]
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- CDK6 Inhibition: A Novel Approach in AML Management. MDPI. [Link]
- Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
Application Note & Protocol: Enzymatic Ligation of 6-Iodouracil Modified RNA/DNA for Advanced Research and Drug Development
Introduction: The Strategic Utility of 6-Iodouracil in Nucleic Acid Research
The site-specific incorporation of modified nucleotides into RNA and DNA is a cornerstone of modern molecular biology, enabling a deeper understanding of nucleic acid structure and function, and paving the way for novel therapeutic strategies.[1][2][3] Among the various modifications, the halogenated nucleobase this compound stands out for its unique properties and applications. The presence of the heavy iodine atom makes it a powerful tool for X-ray crystallography, aiding in the phase determination of complex nucleic acid and protein-nucleic acid structures.[4][5][6][7][8] Furthermore, this compound can serve as a reactive handle for post-synthetic modifications and has been utilized in photocrosslinking studies to map nucleic acid-protein interactions.[9]
While the chemical synthesis of oligonucleotides containing this compound is well-established, the construction of longer, site-specifically modified RNA and DNA constructs often requires the ligation of smaller, synthetically accessible fragments.[1][10] Enzymatic ligation offers a highly efficient and specific method to achieve this, overcoming the length limitations of solid-phase synthesis.[10][11] This application note provides a detailed protocol and technical guidance for the enzymatic ligation of this compound modified RNA/DNA oligonucleotides using T4 DNA Ligase, a robust and versatile enzyme for this purpose.[12][13][14]
Core Principles: Understanding the Enzymatic Ligation of Modified Oligonucleotides
The enzymatic ligation of nucleic acids involves the formation of a phosphodiester bond between the 3'-hydroxyl group of an "acceptor" oligonucleotide and the 5'-phosphate group of a "donor" oligonucleotide.[12] T4 DNA Ligase is particularly well-suited for this application due to its ability to join both cohesive (sticky) and blunt ends, as well as to repair nicks in double-stranded DNA and DNA/RNA hybrids.[13][14][15]
For the site-specific ligation of a this compound modified oligonucleotide, a template-dependent (splinted) ligation strategy is typically employed.[1] This approach utilizes a complementary "splint" oligonucleotide that hybridizes to both the donor and acceptor strands, bringing them into the correct proximity and orientation for the ligase to act upon the nick. This method ensures high fidelity and efficiency of the ligation reaction.[10]
The success of ligating modified oligonucleotides is highly dependent on the substrate tolerance of the chosen ligase. While comprehensive data on every possible modification is not always available, T4 DNA Ligase is known to be accommodating of various base modifications.[12] The this compound modification, being located on the C6 position of the uracil base, projects into the major groove of the DNA/RNA duplex. This positioning is generally well-tolerated by DNA and RNA polymerases and is not expected to significantly hinder the activity of T4 DNA Ligase at the ligation junction.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the enzymatic ligation of a this compound modified oligonucleotide.
Caption: Workflow for the enzymatic ligation of a this compound modified oligonucleotide.
Detailed Protocol: Template-Dependent Ligation of a this compound Modified RNA/DNA Oligonucleotide
This protocol provides a general framework for the ligation of a 5'-phosphorylated, this compound containing "donor" oligonucleotide to a 3'-hydroxyl "acceptor" oligonucleotide using a DNA splint.
Materials and Reagents
-
Oligonucleotides:
-
This compound modified donor oligonucleotide (5'-phosphorylated)
-
Acceptor oligonucleotide
-
DNA splint oligonucleotide (complementary to both donor and acceptor at the ligation junction)
-
-
Enzymes and Buffers:
-
T4 DNA Ligase (e.g., New England Biolabs, #M0202)[12]
-
T4 Polynucleotide Kinase (PNK) (if donor is not 5'-phosphorylated)
-
10X T4 DNA Ligase Reaction Buffer (containing ATP)
-
Nuclease-free water
-
-
Other Reagents:
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Denaturing polyacrylamide gel (e.g., 15-20% Urea-PAGE)
-
Gel loading buffer (e.g., formamide-based)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel extraction kit
-
Step-by-Step Methodology
1. Oligonucleotide Preparation and Quantification:
-
Resuspend all oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Note: If the donor oligonucleotide is not 5'-phosphorylated, perform a phosphorylation reaction using T4 Polynucleotide Kinase according to the manufacturer's protocol.
2. Annealing of Oligonucleotides:
-
In a PCR tube, combine the donor, acceptor, and splint oligonucleotides in a 1:1:1.2 molar ratio in a suitable buffer (e.g., 1X T4 DNA Ligase buffer without ligase and ATP, or a simple saline buffer). A slight excess of the splint can help drive the formation of the ternary complex.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over 1-2 hours. This gradual cooling promotes proper annealing.
3. Ligation Reaction Setup:
-
Prepare the ligation reaction on ice as described in the table below.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Annealed Oligo Mix | x µL | 1-10 µM |
| 10X T4 DNA Ligase Buffer | 2 µL | 1X |
| T4 DNA Ligase (400 U/µL) | 1 µL | 20 units |
| Nuclease-free water | to 20 µL | - |
-
Note: The optimal concentration of the annealed complex may need to be determined empirically but typically falls within the 1-10 µM range.
4. Incubation:
-
Incubate the reaction at 16°C overnight for maximal efficiency.
-
Alternatively, for cohesive-end ligations, incubation at room temperature (20-25°C) for 1-2 hours can be sufficient.[13]
5. Ligation Product Analysis:
-
To analyze the ligation product, take a 5 µL aliquot of the reaction and add an equal volume of 2X formamide loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the denatured sample onto a denaturing polyacrylamide gel (e.g., 15-20% Urea-PAGE) alongside the individual unligated donor and acceptor oligonucleotides as controls.
-
Run the gel until sufficient separation is achieved.
-
Stain the gel with a suitable nucleic acid stain and visualize the bands. A successful ligation will show a new band corresponding to the size of the ligated product.
6. Purification of the Ligated Product:
-
Based on the analytical gel, the ligated product can be purified from the remaining unligated oligonucleotides and the splint by excising the corresponding band from a preparative gel and using a gel extraction kit.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no ligation efficiency | - Incomplete 5'-phosphorylation of the donor oligonucleotide.- Incorrect quantification of oligonucleotides.- Inefficient annealing of the splint.- Degraded ATP in the reaction buffer.- Inactive ligase. | - Confirm 5'-phosphorylation of the donor using a kinase reaction and subsequent ligation test.- Re-quantify all oligonucleotides.- Optimize the annealing conditions (e.g., slower cooling rate, adjust buffer salt concentration).- Use fresh T4 DNA Ligase buffer or supplement with fresh ATP.- Use a fresh aliquot of T4 DNA Ligase and test its activity with a standard DNA ladder. |
| Multiple ligation products | - Self-ligation of donor or acceptor oligonucleotides.- Ligation of multiple donor/acceptor units. | - Ensure a template-dependent strategy is used with a splint to guide specific ligation.- Optimize the molar ratios of donor, acceptor, and splint. An excess of the splint can minimize non-specific interactions. |
| Smearing on the gel | - Nuclease contamination.- Degradation of the this compound modified oligonucleotide. | - Use nuclease-free water, tips, and tubes.- Handle the this compound modified oligonucleotide with care, protecting it from light if it is photosensitive, although this is more of a concern for photocrosslinking applications.[9] |
Conclusion and Future Perspectives
The enzymatic ligation of this compound modified RNA/DNA oligonucleotides is a powerful technique for the construction of long, site-specifically modified nucleic acids for a variety of applications in research and drug development.[16][17] The protocol outlined in this application note, utilizing the robust T4 DNA Ligase, provides a reliable method for achieving efficient and specific ligation. The successful generation of these modified constructs will continue to be instrumental in advancing our understanding of the intricate world of nucleic acid biology and in the design of next-generation nucleic acid-based therapeutics.[3][18]
References
- Optimized methods for the enzymatic ligation of oligoribonucleotides and analogues. ResearchGate.
- Enzymatic ligation strategies to prepare long modified RNA... - ResearchGate. ResearchGate.
- Template-dependent DNA ligation for the synthesis of modified oligonucleotides - ChemRxiv. ChemRxiv.
- Unexpected substrate specificity of T4 DNA ligase revealed by in vitro selection - PMC - NIH. National Institutes of Health.
- Native de novo structural determinations of non-canonical nucleic acid motifs by X-ray crystallography at long wavelengths - Oxford Academic. Oxford University Press.
- RNA Substrate Specificity and Structure-guided Mutational Analysis of Bacteriophage T4 RNA Ligase 2 - ResearchGate. ResearchGate.
- [Substrate specificity of T4 RNA-ligase. The effect of the nucleotide composition of substrates and the size of phosphate donor on the effectiveness of intermolecular ligation] - PubMed. National Institutes of Health.
- Enzymatic Conjugation of Modified RNA Fragments by Ancestral RNA Ligase AncT4_2. American Society for Microbiology.
- RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2 - PubMed. National Institutes of Health.
- Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases - PMC - NIH. National Institutes of Health.
- X-ray crystallography - Wikipedia. Wikipedia.
- Towards the enzymatic synthesis of oligonucleotides: part II - Manufacturing Chemist. Manufacturing Chemist.
- The C-terminal domain of T4 RNA ligase 1 confers specificity for tRNA repair - PMC. National Institutes of Health.
- Enzymatic Conjugation of Modified RNA Fragments by Ancestral RNA Ligase AncT4_2 - PMC - NIH. National Institutes of Health.
- Researchers develop first-of-its-kind RNA tool to advance cancer and infectious disease research and treatment - Oncology News Australia. Oncology News Australia.
- Nucleic acid X-ray crystallography via direct selenium derivatization - PubMed. National Institutes of Health.
- T4 DNA Ligase - Takara Bio. Takara Bio.
- Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.
- General Strategies for RNA X-ray Crystallography - MDPI. MDPI.
- Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed - NIH. National Institutes of Health.
- Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases - PubMed Central. National Institutes of Health.
- Chemical Modification of siRNA Bases to Probe and Enhance RNA Interference - PMC. National Institutes of Health.
- From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC - PubMed Central. National Institutes of Health.
- RNA ligation of very small pseudo nick structures by T4 RNA ligase 2, leading to efficient production of versatile RNA rings - SciSpace. SciSpace.
- Strategic base modifications refine RNA function and reduce CRISPR–Cas9 off-targets. Springer Nature.
- RNA modifications: importance in immune cell biology and related diseases - PMC - NIH. National Institutes of Health.
- Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC - NIH. National Institutes of Health.
- Uracil within DNA: an actor of antiviral immunity - PMC - PubMed Central. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modification of siRNA Bases to Probe and Enhance RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Nucleic acid X-ray crystallography via direct selenium derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. mdpi.com [mdpi.com]
- 9. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. T4 DNA Ligase [takarabio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. oncologynews.com.au [oncologynews.com.au]
- 17. Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [uochb.cz]
- 18. Enzymatic Conjugation of Modified RNA Fragments by Ancestral RNA Ligase AncT4_2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Selective Functionalization of Dihalopyrimidines: Protocols for Tunable C4 and C2 Coupling
Introduction: The Central Role of Pyrimidines and the Challenge of Selectivity
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery. As a privileged heterocyclic motif, it is integral to the structure of nucleic acids (cytosine, thymine, and uracil) and is found in a multitude of FDA-approved drugs targeting a wide array of diseases, including cancer, viral infections, and cardiovascular conditions.[1][2] The ability to precisely modify the pyrimidine core at specific positions is therefore of paramount importance for generating novel molecular entities with tailored biological activities.
Dihalopyrimidines, particularly the readily available and cost-effective 2,4-dichloropyrimidine, serve as versatile precursors for creating diverse libraries of substituted pyrimidines.[3] However, their synthetic utility is governed by the challenge of site-selectivity. The two halogenated positions on the pyrimidine ring exhibit different electronic properties, leading to a strong inherent preference for substitution at the C4 position in most conventional cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1][3][4] This guide provides an in-depth exploration of the principles and protocols for controlling this selectivity, detailing both the conventional, C4-selective pathways and novel, catalyst-controlled methods that achieve the previously elusive C2-selective functionalization.
Part 1: Mastering the Inherent C4-Selectivity
Mechanistic Underpinnings of C4-Reactivity
The preferential reactivity of the C4 position in 2,4-dihalopyrimidines is a well-established phenomenon rooted in fundamental electronic principles. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a π-deficient system. This effect is more pronounced at the C2 and C4 positions. However, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst. This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond, which is electronically and sterically more accessible compared to the C2 position.[1]
Application Focus: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds. For 2,4-dichloropyrimidine, this reaction reliably yields 4-aryl-2-chloropyrimidines, which can be further functionalized at the C2 position in a subsequent step.[5] Microwave-assisted synthesis has emerged as a powerful technique to accelerate this transformation, offering significant advantages in terms of reduced reaction times and improved yields.[1][2][6]
Detailed Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol is adapted from established procedures for the regioselective arylation of 2,4-dichloropyrimidine.[1][6][7]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.0 mmol, 122 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5.8 mg, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)
-
1,4-Dioxane (2.3 mL)
-
Water (1.2 mL)
-
Microwave reactor vial (5 mL) with a stir bar
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 5 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.5 mol%).
-
Add the 1,4-dioxane and water mixture (2:1 ratio, 3.5 mL total).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 4-aryl-2-chloropyrimidine.
Data Presentation: C4-Selective Suzuki Coupling
| Parameter | Condition | Reference(s) |
| Catalyst | Pd(PPh₃)₄ | [1][6] |
| Catalyst Loading | 0.5 - 5 mol% | [1][6] |
| Base | K₂CO₃ | [1][6] |
| Solvent | 1,4-Dioxane/Water (2:1) | [1][6][7] |
| Temperature | 100 °C (Microwave) | [1][6] |
| Time | 15 minutes | [1][6] |
| Typical Yields | Good to Excellent | [1][2][6] |
Expected Results & Characterization
The product, 2-chloro-4-phenylpyrimidine, is typically a solid. Spectroscopic data for characterization would be consistent with the following:
-
¹H NMR (CDCl₃): Signals corresponding to the phenyl protons (multiplet, ~7.5-8.2 ppm), and the pyrimidine protons (two doublets, ~7.7 ppm and ~8.6 ppm).[5]
-
¹³C NMR (CDCl₃): Resonances for the phenyl carbons and the distinct pyrimidine carbons.
-
Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
Part 2: Inverting Selectivity - The Frontier of C2-Functionalization
Mechanistic Insights into Catalyst-Controlled C2-Selectivity
For decades, achieving direct functionalization at the C2 position of unsubstituted 2,4-dihalopyrimidines was a significant synthetic hurdle.[4] Recent breakthroughs have demonstrated that this challenge can be overcome by moving away from traditional catalysts and employing specialized palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[4][8][9]
The prevailing hypothesis is that these bulky ligands alter the traditional catalytic cycle.[3] While a standard Pd(0) species favors oxidative addition at the more accessible C4-Cl bond, the specific geometry and electronic properties of the Pd(II)-NHC precatalyst may enable an alternative pathway that favors cleavage of the C2-Cl bond.[8][9] This remarkable inversion of selectivity is highly sensitive to the structure of the precatalyst, with different catalyst systems affording dramatically different C2:C4 product ratios.[3][4]
Application Focus: C2-Selective C-S Cross-Coupling with Thiols
The introduction of a thioether moiety is a valuable transformation in drug design. The discovery of a C2-selective thiolation of 2,4-dichloropyrimidine represents a significant advancement, providing access to a previously difficult-to-synthesize class of compounds.[8][9][10]
Detailed Protocol 2: C2-Selective Thiolation of 2,4-Dichloropyrimidine
This protocol is a representative procedure based on the conditions reported to achieve high C2-selectivity.[3][4][8]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Primary thiol (e.g., 1-Octanethiol) (1.2 mmol)
-
(η³-1-tert-butylindenyl)Pd(IPent)Cl or a similar bulky Pd(II)-NHC precatalyst (e.g., (η³-allyl)PdCl(IPent)) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)
-
Schlenk tube or glovebox for inert atmosphere setup
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the Pd(II)-NHC precatalyst (e.g., 0.03 mmol) and sodium tert-butoxide (2.5 mmol) to a Schlenk tube equipped with a stir bar.
-
Add anhydrous, degassed toluene (5 mL).
-
Add the primary thiol (1.2 mmol) to the mixture.
-
Finally, add the 2,4-dichloropyrimidine (1.0 mmol).
-
Seal the tube and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-thioether-4-chloropyrimidine.
Data Presentation: Catalyst is Key to Selectivity
| Catalyst System | Coupling Partner | Predominant Product | Selectivity (C2:C4) | Reference(s) |
| Pd(PPh₃)₄ | Arylboronic Acid | C4-Aryl | >20:1 (for C4) | [1] |
| Pd-PEPPSI-IPent | Thiol | C4-Thioether | 1:22 | [3] |
| (η³-allyl)PdCl(IPent) | Thiol | C2-Thioether | High C2-selectivity | [3][8] |
Visualization of Mechanistic Pathways
Caption: Catalytic cycle for C4-selective Suzuki coupling.
Caption: Proposed pathway for C2-selective thiolation.
Part 3: Expanding the Synthetic Toolbox with Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable functional groups in medicinal chemistry for probing binding pockets and serving as handles for further transformations. The general principles of site-selectivity also apply, and conditions can be optimized to favor substitution at a desired position.
Detailed Protocol 3: Generalized Sonogashira Coupling of a Dihalopyrimidine
This protocol provides a general framework for the Sonogashira coupling of a dihalopyrimidine. The choice of catalyst, ligand, and base can be tuned to influence selectivity.
Materials:
-
Dihalopyrimidine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk tube or sealed tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the dihalopyrimidine (1.0 mmol), palladium catalyst (e.g., 0.03 mmol), and CuI (e.g., 0.07 mmol).
-
Add the anhydrous, degassed solvent (5 mL) followed by the amine base (e.g., 2.5 mmol).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Caption: General experimental workflow.
Conclusion and Future Outlook
The ability to selectively functionalize dihalopyrimidines at either the C4 or C2 position opens up vast new areas of chemical space for drug discovery and materials science. While C4-selective reactions are well-established, the recent development of catalyst systems that invert this selectivity to favor the C2 position is a transformative advance. These methods provide chemists with unprecedented control over the synthesis of pyrimidine derivatives, enabling more efficient and flexible routes to complex target molecules. Future research will likely focus on expanding the scope of these C2-selective reactions to other coupling partners and developing even more active and selective catalyst systems.
References
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(23), 7163. [Link]
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Jackson, O. D., Reyes, A., Stein, C. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
- ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(25), 3334-3336. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Green Synthesis Strategies for 6-Iodouracil Derivatives: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Iodouracil and the Imperative for Green Synthesis
This compound derivatives represent a critical class of compounds in medicinal chemistry and drug development. Their utility as versatile synthetic intermediates stems from the strategic placement of the iodine atom, which can be readily displaced or engaged in various cross-coupling reactions to introduce diverse functionalities. This has led to their incorporation into a wide array of therapeutic agents, including antiviral and anticancer drugs.
Traditionally, the synthesis of halogenated uracils has often relied on methods that employ harsh reagents, toxic solvents, and generate significant chemical waste, posing environmental and safety concerns. The principles of green chemistry call for the development of cleaner, more efficient, and sustainable synthetic routes. This guide provides an in-depth exploration of green and eco-friendly approaches for the synthesis of this compound derivatives. Recognizing the synthetic challenges associated with direct C6-iodination of the uracil ring, we present a practical, two-stage strategy that aligns with the tenets of green chemistry. This involves the initial green synthesis of a suitable 6-substituted uracil precursor, followed by its efficient and environmentally conscious conversion to the desired this compound derivative.
Strategic Approach: A Two-Stage Pathway to Green this compound Synthesis
Direct electrophilic iodination of the uracil ring overwhelmingly favors the more electron-rich C5 position. Consequently, a direct and selective green synthesis of this compound is not prominently documented. A more viable and greener pathway involves a two-step sequence:
-
Green Synthesis of a 6-Substituted Uracil Precursor: This stage focuses on the environmentally benign synthesis of key intermediates such as 6-aminouracil or 6-chlorouracil.
-
Green Conversion to this compound: This stage details methods for the transformation of the 6-substituted precursor into the final this compound derivative, emphasizing green reaction conditions.
Figure 1: A two-stage green synthesis strategy for this compound derivatives.
Stage 1: Green Synthesis of 6-Substituted Uracil Precursors
The synthesis of a suitable precursor is the foundational step in our green approach to this compound derivatives. Here, we focus on the preparation of 6-aminouracil and 6-chlorouracil using environmentally conscious methods.
Ionic Liquid-Mediated One-Pot Synthesis of 6-Aminouracils
Conventional methods for synthesizing 6-aminouracils often involve the use of volatile organic solvents and strong bases. A greener alternative utilizes an ionic liquid as both the solvent and catalyst, enabling a one-pot synthesis with high efficiency and catalyst recyclability.[1]
Causality Behind Experimental Choices:
-
Ionic Liquid (1,1,3,3-tetramethylguanidine acetate): This serves as a recyclable, non-volatile solvent, minimizing air pollution. Its basic nature also catalyzes the condensation and cyclization reactions, eliminating the need for traditional strong bases.
-
One-Pot Procedure: Combining multiple reaction steps into a single pot reduces waste from intermediate workups and purifications, saving time and resources.
Protocol 1: Ionic Liquid-Mediated Synthesis of 6-Aminouracil
Materials:
-
Amine (e.g., aniline for N-phenyl-6-aminouracil)
-
Ethyl cyanoacetate
-
Urea
-
1,1,3,3-tetramethylguanidine acetate (TMGA) ionic liquid
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq), ethyl cyanoacetate (1.0 eq), urea (1.2 eq), and TMGA (20 mol%).
-
Heat the mixture at 120 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the mixture and stir for 15 minutes.
-
Filter the solid product and wash with ethyl acetate.
-
To recycle the catalyst, wash the filtrate with deionized water. The ionic liquid will remain in the aqueous phase, which can be concentrated and reused.
-
Dry the solid product under vacuum to obtain the 6-aminouracil derivative.
Synthesis of 6-Chlorouracil
While the direct synthesis of 6-chlorouracil often involves reagents like phosphoryl chloride, which are not ideal from a green chemistry perspective, its use as a precursor can be part of a greener overall strategy if subsequent steps are optimized for sustainability. For the purpose of this guide, we acknowledge that greener methods for the synthesis of 6-chlorouracil itself are an area for further development. However, its conversion to this compound can be achieved through a green halogen exchange reaction (see Section 2.2).
Stage 2: Green Conversion of Precursors to this compound Derivatives
This stage is critical for the introduction of the iodine atom at the C6 position under environmentally benign conditions. We present two distinct approaches depending on the starting precursor.
Modified Sandmeyer-Type Reaction of 6-Aminouracil
The standard Sandmeyer reaction, which converts an amino group to a halide via a diazonium salt, is challenging for 6-aminouracil in aqueous acidic conditions due to competing nitrosylation at the C5 position.[2] A greener and more effective approach involves performing the diazotization under non-aqueous conditions, followed by iodination.
Causality Behind Experimental Choices:
-
Non-Aqueous Diazotization: Using an organic nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) in a non-aqueous solvent minimizes the side reaction at the C5 position and allows for the formation of the desired diazonium intermediate.
-
In Situ Iodination: The subsequent introduction of an iodine source (e.g., diiodomethane or molecular iodine) to the in situ generated diazonium salt allows for a one-pot conversion to the this compound derivative.
Protocol 2: Modified Sandmeyer-Type Iodination of 6-Aminouracil
Materials:
-
6-Aminouracil derivative
-
Anhydrous acetonitrile
-
tert-Butyl nitrite or Isoamyl nitrite
-
Diiodomethane or Molecular Iodine (I₂)
-
Copper(I) iodide (CuI, catalyst)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 6-aminouracil derivative (1.0 eq) and anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (1.2 eq) via syringe over 15 minutes. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuI (10 mol%) and diiodomethane (1.5 eq) or I₂ (1.2 eq) in anhydrous acetonitrile.
-
Slowly add the copper iodide/iodine source solution to the diazonium salt mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Workflow for the modified Sandmeyer-type synthesis of this compound.
Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)
An alternative green route to this compound derivatives involves a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.[3][4] This method is particularly useful for converting more readily available 6-chloro or 6-bromouracil precursors into their iodo counterparts.
Causality Behind Experimental Choices:
-
Copper(I) Iodide Catalyst: Copper catalysts are generally less toxic and more economical than other transition metals like palladium.
-
Diamine Ligand: The addition of a diamine ligand (e.g., N,N'-dimethylethylenediamine) accelerates the reaction, allowing for lower catalyst loading and milder reaction conditions.
-
Green Solvents: The use of higher-boiling, less toxic solvents like dioxane or n-pentanol is preferred over more hazardous options like DMF or HMPA.[5]
Protocol 3: Copper-Catalyzed Halogen Exchange for this compound Synthesis
Materials:
-
6-Chlorouracil or 6-bromouracil derivative
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Sodium iodide (NaI)
-
Dioxane (or other suitable green solvent)
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer with heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the 6-chlorouracil derivative (1.0 eq), CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and NaI (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dioxane via syringe.
-
Seal the tube and heat the mixture at 110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add aqueous ammonium hydroxide and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data of Green Synthesis Approaches
The following table summarizes and compares the key parameters of the green synthesis methods discussed. The data is representative and may vary depending on the specific substrates and reaction scale.
| Method | Precursor | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Green Chemistry Advantages |
| Ionic Liquid-Mediated Synthesis | N/A (for 6-aminouracil) | Amine, Urea, Ethyl cyanoacetate, TMGA | Ionic Liquid | 120 | 4-6 | 80-95 | Recyclable catalyst/solvent, one-pot, high atom economy. |
| Modified Sandmeyer-Type Reaction | 6-Aminouracil | tert-Butyl nitrite, I₂/CH₂I₂, CuI | Acetonitrile | 0 to RT | 2-4 | 60-80 | Avoids aqueous strong acids, minimizes side reactions. |
| Copper-Catalyzed Halogen Exchange | 6-Chlorouracil | CuI, NaI, Diamine ligand | Dioxane | 110 | 12-24 | 75-95 | Low catalyst loading, avoids toxic solvents, high yield. |
Conclusion and Future Perspectives
The synthesis of this compound derivatives can be achieved through environmentally responsible methods by adopting a strategic, multi-step approach. While a direct C6-iodination remains a challenge, the green synthesis of 6-aminouracil and 6-chlorouracil precursors, followed by their conversion to this compound via a modified Sandmeyer-type reaction or a copper-catalyzed halogen exchange, offers viable and sustainable alternatives to traditional synthetic routes.
Future research in this area should focus on the development of catalytic systems for the direct and selective C6-iodination of uracil, which would represent a significant advancement in the green synthesis of these important pharmaceutical building blocks. Additionally, the exploration of bio-catalytic methods and the use of renewable starting materials will further enhance the sustainability of this compound synthesis.
References
- Suhail, M., et al. (2022). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences, 6(1), 116-133. [Link]
- Gallagher, T. (2004). Sandmeyer reaction. In Name Reactions in Heterocyclic Chemistry (pp. 533-541). John Wiley & Sons, Inc. [Link]
- Javahershenas, R., & Khalafy, J. (2024). Synthesis of N‐Phenylazo (Triazine) Derivatives of 6‐Aminouracil Using Diazonium Salt Under Catalyst‐Free Condition. ChemistrySelect, 9(2), e202303989. [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. [Link]
- Barbero, M., et al. (2012). Green and efficient diazotization-iodination of aryl amines using cellulose sulfuric acid as a biodegradable and recyclable proton source under solvent-free condition. Green Chemistry Letters and Reviews, 5(4), 533-538. [Link]
- Seela, F., & Menkhoff, S. (1982). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Justus Liebigs Annalen der Chemie, 1982(8), 1360-1369. [Link]
- Zarchi, M. A. K., & Ebrahimi, Z. (2016). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction.
- Organic Chemistry Portal. (n.d.). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.
- Gorlushko, D. A., et al. (2016). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Journal of Organic Chemistry, 52(12), 1735-1756. [Link]
- Organic Syntheses. (n.d.). Diaminouracil hydrochloride.
- Evano, G., & Nitelet, A. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 6, 626. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2549-2575. [Link]
- Gunanathan, C., & Shinde, D. B. (2015). Oxidative Halogenation of 6-Methyluracil. The Journal of Organic Chemistry, 80(17), 8841-8846. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- University of Michigan-Dearborn. (n.d.).
- Chemia. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). [Link]
- Chemia. (2022). Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3). [Link]
- El-Sayed, W. A., et al. (2015). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 20(8), 15166-15181. [Link]
- Bardagí, L. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 370-392. [Link]
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Geisman, N. S., et al. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49(10), 1537-1564. [Link]
- Kim, H. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
- Visser, G. W., et al. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Biochemical Pharmacology, 34(15), 2717-2720. [Link]
- McNulty, J., et al. (2005). Ionic liquid mediated one-pot synthesis of 6-aminouracils. Green Chemistry, 7(9), 643-645. [Link]
- Mohammadi Ziarani, G., et al. (2016). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances, 6(45), 38827-38848. [Link]
- Mohammadi Ziarani, G., et al. (2021). Synthesis of Heterocyclic Compounds through Multicomponent Reactions Using 6-Aminouracil as Starting Reagent. Current Organic Synthesis, 18(2), 134-156. [Link]
- Riddick, J. A., & Butler, E. J. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. [Link]
Sources
- 1. Ionic liquid mediated one-pot synthesis of 6-aminouracils - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 4. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed 6-Iodouracil Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-iodouracil. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds under relatively mild conditions.[1][2] However, the unique electronic properties and potential instability of halogenated uracils can present specific hurdles.[3] This document provides a structured, question-and-answer approach to troubleshoot common failures, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield with Complete Consumption of this compound
Question: My TLC/LC-MS analysis shows that my this compound starting material is consumed, but I'm observing little to no desired product. Instead, I see a significant amount of uracil. What is happening?
Answer: This is a classic symptom of protodeiodination (a specific type of dehalogenation) and/or protodeboronation of your boronic acid coupling partner. In the context of your starting material, the C-I bond is being cleaved and replaced with a C-H bond, leading to the formation of uracil.
Causality & Explanation: The uracil ring is electron-deficient, which generally facilitates the oxidative addition step of the Suzuki catalytic cycle.[4] However, the N-H protons of the uracil moiety are acidic and can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. More critically, certain conditions can promote the undesired cleavage of the carbon-iodine bond.
Simultaneously, the boronic acid is susceptible to its own degradation pathway, known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, converting your expensive coupling partner into a simple arene.[5][6] This is particularly problematic under harsh basic conditions or at elevated temperatures.[7]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low yield with starting material consumption.
Actionable Steps:
-
Re-evaluate Your Base: Strong bases like hydroxides or alkoxides can aggressively promote protodeboronation and potentially degrade the uracil structure.[6][8]
-
Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices for heteroaromatic couplings.[7][9] Potassium fluoride (KF) can also be effective, particularly in minimizing ester cleavage if your coupling partner has such functional groups.[10]
-
-
Protect Your Boronic Acid: Boronic acids are generally less stable than their ester counterparts.[11]
-
Optimize Reaction Temperature: High temperatures can accelerate decomposition pathways.[7]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. Suzuki reactions can often proceed efficiently at moderate temperatures, especially with an active catalyst system.
-
Issue 2: Reaction Stalls - Incomplete Conversion of this compound
Question: My reaction starts but then stalls, leaving a significant amount of unreacted this compound, even after extended reaction times. What could be the cause?
Answer: A stalled reaction typically points to catalyst deactivation or insufficiently reactive conditions to overcome the activation energy of a key step in the catalytic cycle, often the oxidative addition.[12]
Causality & Explanation: The active Pd(0) species in the Suzuki cycle is susceptible to oxidation by trace oxygen, which can lead to the formation of inactive palladium black.[8][12] Furthermore, the nitrogen atoms in the uracil ring can potentially coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity—a known challenge in couplings with N-heterocycles.[14] If the catalyst system (palladium source + ligand) is not robust enough, it may not be able to efficiently turn over, leading to a stalled reaction.
The Suzuki-Miyaura Catalytic Cycle:
Caption: The Suzuki-Miyaura catalytic cycle applied to this compound.
Actionable Steps:
-
Ensure Rigorously Inert Conditions: Oxygen is the enemy of the active Pd(0) catalyst.
-
Protocol: Degas your solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7] Assemble your reaction under a positive pressure of inert gas.
-
-
Select a More Robust Ligand: For challenging heteroaromatic substrates, standard ligands like PPh₃ may not be sufficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, or RuPhos.[12] These ligands are designed to accelerate both the oxidative addition and reductive elimination steps and stabilize the palladium catalyst, preventing deactivation.[15][16] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives.[17]
-
-
Use a Palladium Pre-catalyst: In-situ generation of the active Pd(0) from sources like Pd(OAc)₂ can sometimes be inefficient.
-
Check Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.
-
Recommendation: Use high-purity, anhydrous solvents. Ensure your this compound and boronic acid are pure.
-
Comparative Table of Reaction Parameters
For a typical reaction, optimizing the following parameters is critical. The table below provides a starting point for troubleshooting.
| Parameter | Standard Conditions | Troubleshooting Recommendations | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Buchwald Pre-catalysts (G3/G4) | Pre-catalysts provide more reliable activation to Pd(0).[12] |
| Ligand | PPh₃ | Buchwald ligands (XPhos, SPhos), NHCs (IPr) | Bulky, electron-rich ligands accelerate key catalytic steps and prevent catalyst deactivation.[12][15][17] |
| Base | Na₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, KF (finely powdered) | Milder bases reduce the rate of protodeboronation and substrate degradation.[7][9] |
| Boron Reagent | Arylboronic Acid | Arylboronic acid pinacol ester (Bpin) | Esters are more stable and less prone to decomposition than the corresponding acids.[11][12] |
| Solvent | Dioxane/H₂O, Toluene | Anhydrous Dioxane, THF, DME | The choice of solvent can impact base solubility and reaction kinetics.[10] |
| Temperature | 80 - 110 °C | 60 - 80 °C | Lower temperatures can minimize side reactions like protodeboronation.[7] |
Sample Experimental Protocol: Optimized Conditions
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating many of the troubleshooting recommendations.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid pinacol ester, K₂CO₃, and XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- BenchChem. (2025). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8378-8385.
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411-5423.
- D'Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(21), 8573-8579.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(10), 2216-2227.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Ghaffari, M. A., & Buchwald, S. L. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Singh, A., & Sharma, U. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Sharma, A., & Kumar, V. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synlett, 2000(1), 147-149.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Imran, H. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
- Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8. Download Table.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. (1993). Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers.
- MDPI. (2020). Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Journal of the American Chemical Society. (2021). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- Chemical Communications. (2004). 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling in 6-Iodouracil Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 6-iodouracil. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a common and critical challenge: the formation of the undesired 6,6'-biuracil homocoupled byproduct. Our focus is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing homocoupling side reactions in palladium-catalyzed cross-couplings involving this compound.
Q1: What is homocoupling, and why is it a significant problem with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple to form a symmetrical dimer. In this context, it is the formation of 6,6'-biuracil from two molecules of this compound or, more commonly in Suzuki reactions, the dimerization of the organoboron reagent.[1] This side reaction is problematic because it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and the resulting biuracil byproduct can be difficult to separate during purification due to similar polarity.[1]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: There are two main pathways for homocoupling, both of which are critical to control:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen in the reaction mixture can facilitate the oxidative coupling of organometallic reagents, particularly boronic acids in Suzuki-Miyaura reactions.[1][2] Oxygen can also re-oxidize the active Pd(0) catalyst to Pd(II), which promotes the second pathway.[1][3]
-
Pd(II)-Mediated Coupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of the organoboron reagent, where two equivalents of the boronic acid are consumed to generate the dimer and Pd(0).[1][3]
Q3: How does the choice of palladium precatalyst—Pd(0) vs. Pd(II)—affect homocoupling?
A3: The choice of the palladium source is a critical first step in minimizing homocoupling.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often air-stable and convenient but require an in-situ reduction to the catalytically active Pd(0). This reduction step is a primary source of homocoupling, as it can consume the organometallic coupling partner.[1][3]
-
Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Using a Pd(0) source is generally preferred for minimizing homocoupling because it bypasses the need for an initial reductive step that consumes the coupling partner.[1][2] Starting directly with the active oxidation state leads to a cleaner reaction profile.[1]
Q4: What is the role of the phosphine ligand in suppressing homocoupling?
A4: The ligand plays a multifaceted role in stabilizing the palladium center and modulating its reactivity.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are highly effective at suppressing homocoupling for several reasons:[2][4][5]
-
Promotion of Reductive Elimination: These ligands accelerate the final, product-forming reductive elimination step, ensuring the desired cross-coupling outcompetes side reactions.[4]
-
Stabilization of Monoligated Species: They favor the formation of highly reactive monoligated L₁Pd(0) intermediates, which readily undergo oxidative addition with this compound.[4][5]
-
Steric Hindrance: The bulkiness of the ligand can sterically disfavor the formation of intermediates that lead to homocoupling.[5]
Q5: Why is base selection particularly critical for uracil derivatives?
A5: Base selection is crucial for several reasons that are amplified when working with a substrate like this compound:
-
Activation of the Coupling Partner: In Suzuki coupling, the base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6][7][8]
-
Substrate Stability: The uracil ring contains acidic N-H protons. Strong, nucleophilic bases (like alkoxides) can deprotonate the uracil ring, potentially leading to side reactions, poor solubility, or catalyst inhibition. Milder, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[9][10]
-
Catalyst Stability: The choice of base can impact the lifetime of the catalyst. An inappropriate base can lead to the formation of inactive palladium species.[9]
Troubleshooting Guide
This guide is structured to provide direct solutions to common experimental issues.
Problem 1: Significant formation of homocoupled byproduct (e.g., 6,6'-biuracil or boronic acid dimer) is observed by LC-MS or NMR.
| Possible Cause | Recommended Solution & Explanation |
| Oxygen in the Reaction Mixture | Solution: Rigorously deoxygenate all solvents and the final reaction mixture. The most effective methods are performing 3-5 freeze-pump-thaw cycles or, more practically, sparging the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[2][11] A simple purge of the flask headspace is often insufficient. |
| Use of a Pd(II) Precatalyst | Solution 1: Switch to a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to eliminate the initial reduction step that causes homocoupling.[1][2] Solution 2: If a Pd(II) source must be used, consider adding a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture. This can help minimize the concentration of free Pd(II) without reducing the oxidative addition product.[2][12] |
| Suboptimal Ligand Choice | Solution: Employ bulky, electron-rich monophosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are specifically designed to accelerate the desired catalytic cycle steps and are often highly effective for challenging heterocyclic substrates.[1][4] A ligand screen is a powerful optimization tool. |
| High Instantaneous Concentration of Boronic Acid | Solution: Use a slow-addition protocol. Prepare a solution of the boronic acid and add it slowly via a syringe pump over several hours to the reaction mixture containing this compound and the catalyst. This keeps the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[12][13] |
Problem 2: Low yield of the desired product, with significant recovery of unreacted this compound.
| Possible Cause | Recommended Solution & Explanation |
| Catalyst Deactivation | Solution 1: Ensure all reagents and solvents are of high purity and anhydrous. Impurities, especially water and oxygen, can lead to the formation of inactive palladium black.[2] Solution 2: Increase the ligand-to-palladium ratio. An excess of ligand can sometimes protect the catalyst from decomposition. For bulky monophosphine ligands, a ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is a good starting point.[14] Solution 3: Use a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which is designed for high stability and efficient generation of the active L₁Pd(0) species.[3] |
| Inefficient Transmetalation | Solution: The base is critical for activating the boronic acid. If using a mild base like K₂CO₃, ensure it is finely powdered and anhydrous. Consider screening stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. The choice of solvent also matters; a mixture of an aprotic solvent (dioxane, toluene) with a small amount of water can improve base solubility and facilitate transmetalation, but excess water can promote side reactions.[13][15] |
| Low Reaction Temperature | Solution: While high temperatures can promote side reactions, some challenging couplings require sufficient thermal energy.[2] Incrementally increase the reaction temperature by 10-20 °C, carefully monitoring the reaction progress and byproduct formation by LC-MS. |
Problem 3: Formation of de-iodinated uracil (hydrodehalogenation) is a major byproduct.
| Possible Cause | Recommended Solution & Explanation |
| Hydride Source in Reaction | Solution: This side reaction occurs when the aryl-palladium intermediate is intercepted by a hydride source. Ensure the use of high-purity, anhydrous solvents. Some bases or additives can also be hydride sources. Switching to a different, non-hydridic base (e.g., from an amine base to an inorganic carbonate) may solve the issue.[16] |
| Competing Reductive Pathway | Solution: The choice of ligand can influence the relative rates of reductive elimination (desired) versus hydrodehalogenation (undesired). Switching to a more sterically hindered ligand can sometimes suppress this pathway by physically blocking the approach of hydride sources.[16] |
Visual Guides & Workflows
Catalytic Cycle: Cross-Coupling vs. Homocoupling
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction and the key competing pathway leading to boronic acid homocoupling, often initiated by Pd(II) species.
Caption: Desired cross-coupling cycle vs. the competing homocoupling pathway.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve issues with homocoupling in your reaction.
Caption: A systematic workflow for troubleshooting homocoupling issues.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point designed to minimize homocoupling. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.5-5 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered and dried (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[11]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Final Degassing: With gentle stirring, bubble the inert gas through the reaction mixture for an additional 15-20 minutes to ensure complete oxygen removal.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Workup & Purification:
-
Cool the reaction to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- A new P3N ligand for Pd-catalyzed cross-couplings in water. Royal Society of Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate.
- Ligand design for cross-couplings: phosphines. YouTube.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Iodouracil Degradation in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodouracil. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound under common reaction conditions. Understanding these degradation pathways is critical for ensuring the integrity of your experiments, optimizing reaction yields, and correctly interpreting your results.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of my this compound starting material during my reaction, even under what I believe are mild conditions. What are the most likely degradation pathways?
A1: The degradation of this compound can be initiated through several pathways, primarily dictated by your specific reaction conditions (e.g., pH, light exposure, temperature, and the presence of oxidizing or reducing agents). The C6-I bond is a key reactive site, as is the C5=C6 double bond of the pyrimidine ring. The most common degradation routes to consider are:
-
Photodegradation: Exposure to light, particularly UV, can cause homolytic cleavage of the C-I bond.
-
Nucleophilic Substitution: The C6 position is electrophilic and susceptible to attack by nucleophiles present in your reaction mixture.
-
Hydrolysis: While generally slow, prolonged exposure to strongly acidic or basic conditions can lead to modification of the uracil ring.
-
Reductive Deiodination: The presence of reducing agents can lead to the cleavage of the C-I bond and its replacement with a hydrogen atom.
-
Oxidative Degradation: Strong oxidizing agents can attack the C5=C6 double bond, leading to ring-opening or other modifications.
It is crucial to systematically evaluate your experimental setup to identify the likely cause.
Q2: My reaction is performed under ambient light. Could this be causing the degradation of my this compound?
A2: Yes, photodegradation is a significant concern for this compound. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon absorption of light energy, particularly in the UV range. This process generates a highly reactive uracil-6-yl radical and an iodine radical.
The primary photochemical event can be summarized as:
This compound + hν → Uracil-6-yl radical (•) + Iodine radical (•)
These radical intermediates can then participate in a variety of secondary reactions, leading to the formation of byproducts and loss of your starting material. For instance, the uracil-6-yl radical can abstract a hydrogen atom from the solvent or another reagent to form uracil, or it can react with other molecules in the reaction mixture. Evidence from studies on both 5- and 6-iodouracils shows that this photochemical reactivity can be harnessed for synthetic purposes, such as forming new carbon-carbon bonds.[1] However, in contexts where the stability of this compound is desired, this photoreactivity is a liability.
Recommendation: To minimize photodegradation, it is best practice to conduct reactions involving this compound in vessels protected from light, for example, by using amber glassware or by wrapping the reaction flask in aluminum foil.
Q3: I am using a nucleophilic reagent in my synthesis. What are the potential side reactions with this compound?
A3: The C6 position of the uracil ring is electron-deficient and therefore susceptible to nucleophilic attack. The iodine atom at this position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) type reactions. A wide range of nucleophiles can displace the iodide, including:
-
Amines
-
Thiols
-
Alkoxides
-
Hydroxide ions
The general mechanism involves the attack of the nucleophile at the C6 position, followed by the departure of the iodide ion.
Troubleshooting: If you are observing unexpected byproducts that correspond to the addition of your nucleophile to the uracil ring, it is likely that a nucleophilic substitution reaction is occurring. To mitigate this, you could consider:
-
Protecting Groups: If the nucleophilic center is not the intended site of reaction, consider using a suitable protecting group.
-
Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of this side reaction.
-
Alternative Synthetic Routes: It may be necessary to reconsider the order of steps in your synthesis to avoid having a potent nucleophile present with this compound.
II. Troubleshooting Guides
Guide 1: Investigating Hydrolytic Instability
Issue: You suspect that your this compound is degrading due to the pH of your aqueous reaction medium.
Background: While the glycosidic bonds in nucleosides are known to be susceptible to acid-catalyzed hydrolysis, the uracil ring itself can also undergo reactions in aqueous media, particularly at the C5=C6 double bond.[2] Under acidic conditions, this double bond can be hydrated, forming 6-hydroxy-5,6-dihydrouracil intermediates.[3] Although direct evidence for this compound is limited, this pathway is a plausible first step towards further degradation. In basic solutions, deprotonation of the ring nitrogens can increase the electron density of the ring, potentially altering its reactivity.
Experimental Protocol to Test Hydrolytic Stability:
-
Sample Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 M HCl (acidic condition)
-
Purified water or a neutral buffer (e.g., pH 7.4 phosphate buffer) (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubation: Incubate aliquots of each solution at your reaction temperature and at room temperature. Protect the solutions from light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching: Neutralize the acidic and basic samples immediately before analysis.
-
Analysis: Analyze the samples by a suitable method such as HPLC-UV or LC-MS.
-
HPLC-UV: Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.
-
LC-MS: This will allow for the identification of the masses of any degradation products, providing clues to their structures.
-
Data Interpretation:
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 M HCl) | Moderate to low | Uracil, 5,6-dihydro-6-hydroxyuracil |
| Neutral (pH 7) | High | Minimal degradation expected |
| Basic (0.1 M NaOH) | Moderate | Barbituric acid (via ring opening), Uracil |
This table is based on the known reactivity of uracil and its derivatives. The actual products for this compound may vary.
Guide 2: Identifying Reductive Deiodination
Issue: Your reaction mixture contains a reducing agent, and you are observing the formation of uracil as a major byproduct.
Background: Reductive dehalogenation is a common degradation pathway for halogenated organic compounds.[4][5] For this compound, this would involve the replacement of the iodine atom with a hydrogen atom, yielding uracil. This can be problematic if this compound is intended to be a stable component of your reaction.
Proposed Mechanism (Reductive Deiodination):
The exact mechanism will depend on the reducing agent used. It can proceed through various pathways, including single-electron transfer (SET) or hydride transfer.
-
SET Mechanism: A single electron is transferred to the this compound, forming a radical anion which then fragments, releasing an iodide ion and a uracil-6-yl radical. The radical then abstracts a hydrogen atom to form uracil.
-
Hydride Transfer: A hydride source directly attacks the C6 carbon, displacing the iodide ion.
Workflow for Confirmation:
III. Key Degradation Pathways at a Glance
The following diagram illustrates the primary degradation pathways of this compound under different conditions.
IV. References
-
Photochemistry of 5- and 6-Iodouracils in the Presence of Allylsilanes and Alkenes. A Convenient Route to C5- and C6-Substituted Uracils. The Journal of Organic Chemistry. [Link]
-
Stability of the 6-carbanion of uracil analogues: mechanistic implications for model reactions of orotidine-5'-monophosphate decarboxylase. Organic Letters. [Link]
-
Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal. [Link]
-
Comparative hydrolytic rates of N-substituted 6-amino-thoiuracils. Journal of Pharmaceutical Sciences. [Link]
-
A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. The Journal of Physical Chemistry A. [Link]
-
Spectrum of the Reductive Dehalogenation Activity of Desulfitobacterium frappieri PCP-1. Applied and Environmental Microbiology. [Link]
-
Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Chemistry of Heterocyclic Compounds. [Link]
-
Oxidatively-generated damage to DNA and proteins mediated by photosensitized UVA. Free Radical Biology and Medicine. [Link]
-
Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid. Russian Journal of General Chemistry. [Link]
-
Specificity of reductive dehalogenation of substituted ortho-chlorophenols by Desulfitobacterium dehalogenans JW/IU-DC1. Applied and Environmental Microbiology. [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [Link]
-
On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry. [Link]
-
On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of Biological Chemistry. [Link]
Sources
- 1. Oxidatively-generated damage to DNA and proteins mediated by photosensitized UVA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclophilic I– Reagents - Wordpress [reagents.acsgcipr.org]
- 4. Spectrum of the Reductive Dehalogenation Activity of Desulfitobacterium frappieri PCP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of reductive dehalogenation of substituted ortho-chlorophenols by Desulfitobacterium dehalogenans JW/IU-DC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Sonogashira Coupling of 6-Iodouracil
Welcome to the technical support center for the Sonogashira coupling of 6-iodouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and purity.
Introduction: The Challenge of this compound Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including nucleoside analogs.[2][3] However, the coupling of this compound presents unique challenges due to the electronic properties of the uracil ring and potential side reactions. This guide provides a structured approach to troubleshooting and optimizing your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound Sonogashira couplings.
Q1: My reaction yield is low or non-existent. Where should I start troubleshooting?
Low or no yield is a common frustration. A systematic approach to identifying the root cause is essential.
A1: Initial Diagnostic Workflow
Start by verifying the integrity of your reagents and the reaction setup. Often, the issue lies with one of the core components of the catalytic system.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.[1][4]
-
Palladium(0) Sources (e.g., Pd(PPh₃)₄): These are sensitive to air and moisture.[5] Decomposition is often visible as a black precipitate (palladium black).[6] Always use a fresh batch or one that has been stored meticulously under an inert atmosphere.
-
Palladium(II) Pre-catalysts (e.g., PdCl₂(PPh₃)₂): While more stable, they require in situ reduction to the active Pd(0) species.[1] Ensure your reaction conditions facilitate this reduction.
-
-
Copper Co-catalyst Integrity:
-
Copper(I) iodide (CuI) is prone to oxidation.[6] Use a freshly opened bottle or a recently purchased batch for optimal results.
-
-
Purity of Starting Materials:
-
Base Quality:
Q2: I'm observing significant formation of a byproduct. How do I identify and minimize it?
Side reactions are a primary cause of reduced yield and purification headaches. The most common culprit in Sonogashira couplings is alkyne homocoupling.
A2: Addressing Alkyne Homocoupling (Glaser Coupling)
The formation of alkyne dimers, known as Glaser coupling, is a frequent side reaction, particularly in copper-mediated protocols.[1][9][10][11][12]
-
Mechanism of Interference: Oxygen promotes this undesired reaction.[6]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen. This involves thorough degassing of the solvent and maintaining a robust inert atmosphere (argon or nitrogen) throughout the reaction.[6]
-
Reduce Copper Loading: Minimizing the amount of CuI can decrease the rate of homocoupling.[6]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling.[6]
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to adopt a copper-free Sonogashira protocol.[1][6][9][13][14][15] Numerous effective copper-free methods have been developed to circumvent the Glaser coupling issue.[9][14][15]
-
Q3: My reaction mixture turns black. What does this signify and what can I do about it?
A color change to black is a strong indicator of a problem with your palladium catalyst.
A3: Understanding and Preventing Palladium Black Formation
The formation of a black precipitate, known as palladium black, signals the decomposition and agglomeration of the active Pd(0) catalyst, rendering it inactive.[6]
-
Primary Causes:
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Impurities: As mentioned, impurities in reagents or solvents can poison and destabilize the catalyst.
-
-
Preventative Measures:
-
Inert Atmosphere: Maintaining a strict inert atmosphere is paramount.[6]
-
High-Purity Reagents: Use high-purity reagents and solvents to avoid catalyst poisoning.[6]
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center. Insufficient or inappropriate ligand can lead to catalyst decomposition. Ensure you are using the correct ligand at an adequate concentration.
-
Q4: The reaction is sluggish or stalls. How can I improve the reaction rate?
Slow reaction kinetics can be addressed by optimizing several key parameters.
A4: Optimizing Reaction Conditions for Improved Kinetics
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, this compound may require gentle heating.[5][16] For less reactive substrates, temperatures around 100°C in a sealed tube may be necessary.[5]
-
Solvent Choice: The solvent must dissolve all reaction components.[5] Common choices include THF, DMF, and toluene.[5][13] However, be aware that some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions.[5][6] A solvent screen may be necessary to find the optimal medium for your specific substrates.
-
Base Selection: The choice of base can significantly influence the reaction rate and yield. While triethylamine and diisopropylamine are commonly used, other bases like piperidine, morpholine, or inorganic bases such as Cs₂CO₃ in copper-free systems might be more effective.[1][5][17]
Data-Driven Optimization
To aid in your optimization efforts, the following tables summarize key parameters.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | A common starting point, but can be sensitive to air.[5] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (built-in) | More air-stable Pd(II) precatalyst.[1][5] |
| Pd₂(dba)₃ | XPhos, SPhos, or other bulky, electron-rich phosphines | Often used in copper-free systems for challenging substrates. |
| Pd/C | None (heterogeneous) | Can be used in ligand-free protocols, offering easier workup.[18] |
Table 2: Solvent and Base Selection Guide
| Solvent | Common Bases | Temperature Range (°C) | Notes |
| THF | Et₃N, DIPEA | Room Temp - 65 | Good general-purpose solvent. |
| DMF | Et₃N, DIPEA | Room Temp - 150 | Can be coordinating and may slow some reactions.[5][6] |
| Toluene | Et₃N, DIPEA | Room Temp - 110 | Good for higher temperature reactions. |
| Acetonitrile | Cs₂CO₃ | 70 - 95 | Often used in copper-free, amine-free protocols.[17] |
| Water | Et₃N | 30 - 50 | A green solvent option for some protocols.[19] |
Experimental Protocols
General Protocol for Copper-Palladium Catalyzed Sonogashira Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., THF, 5 mL per mmol of halide) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and a suitable amine base (e.g., diisopropylamine, 7.0 eq).[16]
-
Degas the mixture thoroughly with argon or nitrogen.
-
Add the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) under an inert atmosphere for the required time (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
-
In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq), Pd(CH₃CN)₂Cl₂ (0.5 mol %), and a suitable ligand such as cataCXium A (1 mol %).[17]
-
Add a suitable solvent (e.g., acetonitrile) and a base such as Cs₂CO₃ (2.0 eq).[17]
-
Add the terminal alkyne (1.2 eq).
-
Stir the reaction at the appropriate temperature (room temperature to 95°C) until completion.[17]
-
Work up the reaction as described in the copper-catalyzed protocol.
Visualizing the Process
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting low-yield Sonogashira coupling reactions.
References
- The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling.
- IntechOpen. (2024, June 26). Sonogashira cross-coupling strategies towards nucleosides and analogues.
- Wikipedia. (n.d.). Sonogashira coupling.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- MDPI. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (n.d.). SH coupling of 6‐iodouracil 1 r with phenylacetylene 2 a in DES to give uracil analog 3 ra.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism.
- Wikipedia. (n.d.). Glaser coupling.
- Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 12. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [repository.kaust.edu.sa]
Technical Support Center: Managing the Hydrolytic Instability of 6-Iodopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodopyrimidines. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven strategies to manage the inherent hydrolytic instability of these valuable synthetic building blocks. By understanding the root causes of degradation and implementing robust experimental protocols, you can ensure the integrity of your materials and the reliability of your results.
The Challenge: Why Are 6-Iodopyrimidines Unstable?
6-Iodopyrimidines are highly useful intermediates in medicinal chemistry and materials science, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions. However, the very features that make them reactive also render them susceptible to hydrolysis.
The pyrimidine ring is an electron-deficient aromatic system. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[1][2] The iodine atom at the C6 position is a good leaving group, further facilitating a nucleophilic aromatic substitution (SNAr) reaction where water or hydroxide ions act as the nucleophile.[3][4][5] This process leads to the formation of the corresponding pyrimidin-6-one, an undesired and often unreactive byproduct in subsequent coupling reactions.
Mechanism of Hydrolysis
The hydrolytic degradation of a 6-iodopyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Nucleophilic Attack: A water molecule or, more rapidly, a hydroxide ion attacks the electron-deficient C6 carbon of the pyrimidine ring.
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3] The negative charge is stabilized by resonance, particularly by the ring nitrogens.
-
Expulsion of the Leaving Group: Aromaticity is restored by the elimination of the iodide ion, yielding the final pyrimidin-6-one product.
Caption: Hydrolysis mechanism of 6-iodopyrimidines.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the handling, storage, and reaction of 6-iodopyrimidines in a question-and-answer format.
Question 1: I suspect my 6-iodopyrimidine sample is decomposing. What are the tell-tale signs?
Answer: Decomposition due to hydrolysis can manifest in several ways. You should be vigilant for the following indicators:
-
Visual Changes: Pure 6-iodopyrimidines are typically white to off-white crystalline solids. The appearance of a yellow or brownish tint can be an early sign of degradation.
-
Analytical Discrepancies:
-
TLC Analysis: You may observe a new, more polar spot (lower Rf value) corresponding to the pyrimidin-6-one byproduct. The pyrimidinone is more polar due to the presence of the N-H and C=O bonds capable of hydrogen bonding.
-
NMR Spectroscopy: In the 1H NMR spectrum, you might see the appearance of new signals, particularly a downfield-shifted aromatic proton and a broad singlet corresponding to the N-H of the pyrimidinone.
-
LC-MS Analysis: The most definitive evidence will come from LC-MS, where you will see a peak with a mass corresponding to the hydrolyzed product (M-I+OH).
-
Question 2: What are the best practices for storing and handling 6-iodopyrimidines to ensure their long-term stability?
Answer: Given their sensitivity to moisture, proper storage and handling are critical.[6][7] Think of them as air-sensitive reagents, even if they are not pyrophoric.
Storage Protocol:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: Keep the container in a freezer, preferably at -20°C.
-
Desiccation: Place the sealed container inside a desiccator to protect it from ambient moisture, especially during temperature equilibration before opening.
-
Light Protection: Store in an amber vial or in the dark to prevent potential photodegradation.
Handling Protocol:
-
Use a Glovebox or Schlenk Line: For maximum protection, handle the solid compound inside a glovebox or use a Schlenk line.
-
Anhydrous Solvents: Always use freshly dried, anhydrous solvents for preparing solutions. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once opened. Consider using solvents from a solvent purification system or drying them over activated molecular sieves.
-
Inert Atmosphere for Reactions: Set up all reactions under an inert atmosphere.[7][8] Purge your reaction flask with argon or nitrogen before adding reagents.
Question 3: My Suzuki coupling reaction with a 6-iodopyrimidine is giving low yields. Could hydrolysis be the cause?
Answer: Absolutely. This is one of the most common failure modes. The palladium-catalyzed cross-coupling reaction requires the C-I bond to be intact for the catalytic cycle to proceed.[9][10][11] If your 6-iodopyrimidine hydrolyzes to the corresponding pyrimidin-6-one, that portion of your starting material is effectively removed from the reaction, leading to a lower yield.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System: Many Suzuki coupling protocols use aqueous bases (e.g., Na2CO3, K2CO3) and protic co-solvents. While necessary for the transmetalation step, this is a major source of water.
-
Use Anhydrous Conditions: Consider switching to an anhydrous base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) in an anhydrous solvent system (e.g., dioxane, toluene, or DMF).[12]
-
Minimize Water: If an aqueous base is unavoidable, use the minimum amount of degassed water required and keep the reaction time as short as possible.
-
-
Degas Thoroughly: Oxygen can damage the palladium catalyst, but the degassing process (sparging with an inert gas) also helps to remove dissolved moisture from your solvents.
-
Check Boronic Acid Quality: Boronic acids can also contain water. Dry your boronic acid in a vacuum oven before use if you suspect it is wet.
-
Run a Control Reaction: Set up a small-scale reaction where you stir your 6-iodopyrimidine with the base and solvent at the reaction temperature, but without the palladium catalyst and boronic acid. Monitor by TLC or LC-MS after an hour to see if significant hydrolysis is occurring under the reaction conditions.
Question 4: What is the impact of pH on the stability of 6-iodopyrimidines?
Answer: The rate of hydrolysis is highly pH-dependent.
-
Basic Conditions (pH > 7): The rate of hydrolysis increases significantly under basic conditions due to the higher concentration of the more potent hydroxide (OH⁻) nucleophile compared to neutral water.[13][14] This is particularly problematic for reactions that require a strong base.
-
Acidic Conditions (pH < 7): While the concentration of hydroxide is low, acidic conditions can also promote hydrolysis. Protonation of one of the ring nitrogens can further increase the electrophilicity of the pyrimidine ring, making it more susceptible to attack by even a weak nucleophile like water.[15][16]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at neutral pH, but at a slower rate compared to acidic or basic conditions.
Stability Data Summary
| Condition | Relative Rate of Hydrolysis | Key Considerations |
| pH < 4 | Moderate to High | Ring protonation activates the system. |
| pH 4-6 | Low | Generally the most stable pH range for storage in solution (if necessary). |
| pH 7.4 (Physiological) | Moderate | Relevant for biological assays; instability can lead to misleading results.[13] |
| pH > 8 | High to Very High | Increased concentration of OH⁻ accelerates the reaction significantly. |
| Anhydrous Aprotic Solvent | Very Low | The preferred environment for reactions. |
This table provides a qualitative summary. The absolute rates will depend on the specific substituents on the pyrimidine ring.
Recommended Experimental Workflow
To minimize hydrolytic decomposition, a stringent, anhydrous workflow should be adopted for any reaction involving 6-iodopyrimidines.
Caption: Recommended anhydrous workflow for handling 6-iodopyrimidines.
Detailed Protocol: Anhydrous Suzuki Coupling
This protocol provides a robust method for coupling a 6-iodopyrimidine with an arylboronic acid while minimizing hydrolysis.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 125°C overnight and assemble it hot. Allow the apparatus to cool to room temperature under a positive pressure of dry argon or nitrogen.[7]
-
Reagent Preparation:
-
Ensure the 6-iodopyrimidine has been stored correctly.
-
Use a fresh, anhydrous grade of a suitable solvent like 1,4-dioxane or toluene.
-
Use an anhydrous base such as finely ground K3PO4 (dried in an oven at >150°C for several hours and cooled in a desiccator).
-
-
Reaction Assembly (under Inert Gas Flow):
-
To the cooled reaction flask, add the 6-iodopyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the anhydrous base (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Briefly evacuate and backfill the flask with inert gas three times.
-
-
Solvent Addition:
-
Add the anhydrous solvent via a dry syringe or cannula.[8]
-
If necessary, degas the resulting mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Look for the consumption of the 6-iodopyrimidine and the appearance of the desired product. Note the presence or absence of the hydrolysis byproduct.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by adding water or a saturated aqueous solution of NH4Cl, and proceed with standard extraction and purification procedures.
By adhering to these principles and protocols, you can significantly improve the success rate of your experiments and ensure the integrity of your valuable 6-iodopyrimidine compounds.
References
- MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials.
- Zhdankin, V. V., & Stang, P. J. (2002). Organic Polyvalent Iodine Compounds. Chemical Reviews, 102(7), 2523–2584.
- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemia. (2023, July 27). Iodonium compounds as initiators: Hypervalent organoiodine compounds (3).
- Liu, Y., et al. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. Journal of the American Chemical Society, 136(34), 12046–12053.
- Sander, E. G. (1969). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society, 91(13), 3629–3634.
- The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
- Gicquel, M., et al. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Beilstein Journal of Organic Chemistry, 14, 1429–1459.
- Douki, T., & Cadet, J. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Akiyama, H., et al. (2020). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. Polymers, 12(10), 2261.
- Parks, S. K., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 22(16), 8753.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Organoiodine chemistry.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 134-153.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Hassan, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3169.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 839–847.
- Giebułtowicz, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Water, Air, & Soil Pollution, 232(7), 282.
- Chemistry Student. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. web.mit.edu [web.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Iodouracil in Synthetic Chemistry
Welcome to the technical support center for 6-Iodouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the experimental use of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation involving this compound. However, their success is often contingent on meticulous control of reaction parameters.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in Suzuki-Miyaura couplings involving this compound is a common hurdle. The primary factors to investigate are the integrity of your catalyst and reagents, as well as the reaction conditions.
Troubleshooting Protocol:
-
Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) species is sensitive to air and can decompose, often appearing as a black precipitate ("palladium black").[1] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) form.
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester, such as a pinacol ester.[2]
-
Base Quality: The choice and quality of the base are critical. A weak base may not be sufficient for efficient transmetalation.[3] Ensure the base is anhydrous and finely powdered for better reactivity.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][3]
-
Solvent Choice: The solvent must dissolve all reactants. Anhydrous, degassed aprotic solvents like dioxane and toluene are commonly used.[3][4] In some cases, a co-solvent system with water (e.g., Dioxane/H₂O) can be beneficial, especially with bases like K₃PO₄.[3]
-
Temperature Optimization: Sterically hindered substrates may require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100–140 °C.[3]
-
Troubleshooting Flowchart for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Catalyst Decomposition and "Palladium Black" Formation in Sonogashira Coupling
Question: During my Sonogashira coupling with this compound, the reaction mixture turns black, and I suspect catalyst decomposition. What causes this, and how can I prevent it?
Answer: The formation of a black precipitate, known as "palladium black," is a clear indication of palladium catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive.
Common Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Oxygen | The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and subsequent decomposition.[1] | Maintain a strict inert atmosphere by thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[1] |
| Reagent Impurities | Impurities in the this compound, alkyne, solvent, or base can poison and destabilize the catalyst.[1] | Use high-purity reagents. Purification of starting materials may be necessary.[1] |
| Inappropriate Solvent | Some solvents can negatively impact the reaction. For instance, DMF has been reported to slow down certain Sonogashira reactions.[1] | Consider alternative solvents like THF or toluene.[1] Anecdotal evidence suggests THF may promote the formation of palladium black in some cases.[5] |
| Unstable Copper Co-catalyst | Copper(I) iodide (CuI) is susceptible to oxidation, which can affect the catalytic cycle. | Use a freshly opened bottle or a recently purchased batch of CuI for best results.[1] |
Issue 3: Formation of De-iodinated this compound
Question: I am observing a significant amount of uracil as a byproduct in my cross-coupling reaction. How can I minimize this de-iodination?
Answer: The formation of a de-iodinated product (hydrodehalogenation) is a common side reaction, particularly with electron-deficient aryl halides like this compound.[2]
Strategies to Minimize De-iodination:
-
Catalyst and Ligand Choice: The choice of ligand can influence the rate of side reactions. Experiment with different phosphine ligands to find one that favors the desired cross-coupling over de-iodination.[2]
-
Reaction Conditions: The presence of water or other protic sources can contribute to de-iodination. Ensure anhydrous conditions.
-
Base Selection: The strength and type of base can play a role. A systematic screening of bases may be necessary to identify one that minimizes this side reaction.
Section 2: Stability and Handling of this compound
FAQ 1: How stable is this compound in solution?
Answer: The stability of this compound and its derivatives can be context-dependent. For instance, 6-iodo-2'-deoxyuridine has been shown to be unstable in aqueous solutions, undergoing hydrolysis to release this compound.[6] This highlights the importance of considering the stability of this compound derivatives in aqueous media, especially for biological applications.[6] For synthetic purposes, it is advisable to use anhydrous solvents and store solutions under an inert atmosphere.
FAQ 2: Are there any incompatibilities I should be aware of when working with this compound?
Answer: While specific incompatibility data is limited, general precautions for iodo-substituted heterocycles should be taken. Avoid strong oxidizing and reducing agents unless they are part of the intended reaction, as they can lead to undesired side reactions.[7] Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]
Section 3: Side Reactions with Other Reagents
FAQ 3: Can this compound undergo reactions with oxidizing agents?
Answer: Yes, the uracil ring system can be susceptible to oxidation. For example, the oxidative halogenation of 6-methyluracil using oxidizing agents like H₂O₂ or NaNO₃ in the presence of halides has been reported.[9] While this is not a direct reaction of this compound, it suggests that the uracil core can be reactive under oxidative conditions, potentially leading to ring-opened or other undesired products.
FAQ 4: What happens when this compound is exposed to light?
Answer: Halogenated uracils can be photochemically active. Irradiation of 6-iodo-1,3-dimethyluracil in the presence of allylsilanes and alkenes has been shown to result in C6-substituted uracil derivatives via a radical addition mechanism.[10] This suggests that prolonged exposure to light, especially UV radiation, could potentially lead to undesired side reactions or degradation. It is good practice to protect reactions involving this compound from light unless a photochemical reaction is intended.
Reaction Mechanism: Sonogashira Coupling of this compound
Caption: Catalytic cycle for the Sonogashira coupling of this compound.
References
- ResearchGate. (2008). Oxidative Halogenation of 6-Methyluracil.
- ACS Publications. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- PubMed. (1976). Role of enzymatically catalyzed 5-iodo-5,6-dihydrouracil ring hydrolysis on the dehalogenation of 5-iodouracil. Journal of Biological Chemistry.
- ResearchGate. (n.d.). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- LookChem. (1986). Photochemistry of 5- and 6-Iodouracils in the Presence of Allylsilanes and Alkenes. A Convenient Route to C5- and C6-Substituted Uracils. Journal of Organic Chemistry.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- NIH. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- NIH. (2012). Photoreaction of DNA Containing 5-Halouracil and its Products.
- ArtMolecule. (n.d.). Impurities and Degradation products.
- PubMed. (1987). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase.
- ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (2020). Sustainable Ligand-Free Heterogeneous Palladium-Catalyzed Sonogashira Cross-Coupling Reaction in Deep Eutectic Solvents.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- NIH. (n.d.). This compound. PubChem.
- DNAmod. (n.d.). 5-iodouracil.
- PubMed. (2002). Palladium-promoted cascade reactions of isonitriles and 6-iodo-N-propargylpyridones: synthesis of mappicines, camptothecins, and homocamptothecins. Organic Letters.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- YouTube. (2022). Five Unexpected Reactions.
- MDPI. (2019). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules.
- SciELO. (2019). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society.
- Chemistry LibreTexts. (2021). Sonogashira Coupling.
- PubMed. (1991). Synthesis, characterization, and antitumor activity of 5-iodouracil complexes. Journal of Inorganic Biochemistry.
- ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
- Taylor & Francis. (2021). Oxidizing agents – Knowledge and References.
- ResearchGate. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.
- Scirp.org. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Base and Solvent for 6-Iodouracil Suzuki Coupling
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-iodouracil. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-deficient, nitrogen-rich heterocyclic substrate. The following content, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your reaction success.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the Suzuki coupling of this compound. Understanding these principles is the first step toward rational optimization.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and why is it so critical for uracil substrates?
A: The base in a Suzuki-Miyaura reaction performs multiple, indispensable roles throughout the catalytic cycle.[1] Its primary function is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][3] This "ate" complex is significantly more reactive and readily participates in the crucial transmetalation step, where the organic group is transferred from boron to the palladium(II) center.[4][5]
For a substrate like this compound, the choice of base is even more critical for two reasons:
-
Substrate Stability: Uracil possesses acidic N-H protons. A base that is too strong or poorly chosen can lead to deprotonation and potential side reactions or solubility issues.
-
Catalyst Inhibition: The nitrogen atoms in the uracil ring can coordinate to the palladium catalyst, acting as a potential ligand and inhibiting its catalytic activity.[6] The base helps to form the active palladium species and can influence the overall coordination sphere of the metal, mitigating some of this inhibition.
Q2: Why is the solvent system so important? Is a single-phase or bi-phasic system better for this compound?
A: The solvent system is a master variable that influences nearly every aspect of the reaction.[7] It affects the solubility of the reactants (especially the polar uracil substrate and inorganic base), the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[8]
For this compound couplings, a bi-phasic system , typically an organic solvent mixed with water (e.g., 1,4-dioxane/water, THF/water, or DMF/water), is often the most effective starting point.[9][10] Here’s why:
-
Solubility: The organic solvent dissolves the this compound and the palladium catalyst complex, while the aqueous phase dissolves the inorganic base (like K₃PO₄ or Na₂CO₃).
-
Base Activation: Water is often essential for the activity of many inorganic bases, facilitating the formation of the reactive boronate species.[11]
-
Reaction Rate: The reaction occurs at the interface of the two phases, and this environment can accelerate the transmetalation step.
While anhydrous conditions are sometimes used to prevent side reactions like protodeboronation, they can present significant solubility challenges for the base.[12] Therefore, starting with a well-chosen bi-phasic system is highly recommended.
Q3: What is a good starting point for a catalyst and ligand system when working with this compound?
A: While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can work, they are often not robust enough for challenging nitrogen-containing heterocycles.[12][13] The electron-deficient nature of the pyrimidine ring and potential for nitrogen coordination often necessitates a more advanced catalyst system.
A highly recommended starting point is a palladium(II) precatalyst combined with a bulky, electron-rich phosphine ligand .
-
Precatalyst: Pd(OAc)₂ or a pre-formed complex like XPhos-Pd-G3. These are often more stable and lead to more reproducible generation of the active Pd(0) catalyst in situ.[14]
-
Ligand: A Buchwald-type biarylphosphine ligand such as SPhos or XPhos .[15] These ligands are both bulky and highly electron-donating. The bulkiness promotes the final reductive elimination step, while the electron-rich nature facilitates the initial, often rate-limiting, oxidative addition of Pd(0) into the C-I bond.[16]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Issue: Low or No Product Yield
A: Low conversion is a common issue and typically points to a problem with the catalyst's activity or the reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Deactivation: This is the primary suspect. The nitrogen atoms on the uracil ring may be inhibiting your palladium catalyst.[6]
-
Solution: Switch to a more robust ligand system. If you are using PPh₃, move to a bulkier, more electron-rich ligand like SPhos, XPhos, or RuPhos.[12] These ligands create a more reactive and sterically protected catalytic center that is less susceptible to inhibition.
-
-
Ineffective Base/Solvent Combination: The base may not be sufficiently soluble or active in your chosen solvent to generate the boronate complex efficiently.
-
Solution: Screen a matrix of bases and solvents. A common issue is using a base like K₃PO₄ in a nearly anhydrous solvent where it has poor solubility. Ensure an adequate amount of water is present if using an inorganic base. Consider switching to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃), which is often effective in challenging couplings.[11][17]
-
-
Insufficient Thermal Energy: The reaction may have a high activation energy barrier, particularly the oxidative addition step.
-
Solution: Increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (80-120 °C).[17] If you are running the reaction at a lower temperature, a gradual increase can significantly improve the rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[18]
-
-
Poor Quality Reagents: Old or impure reagents can halt the reaction.
-
Solution: Use a fresh bottle of palladium catalyst, as Pd(0) sources can degrade over time.[16][19] Ensure your boronic acid is pure and that the solvent is properly deoxygenated by sparging with nitrogen or argon for 15-20 minutes before use.[13] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Caption: Troubleshooting workflow for low yield.
Issue: Significant Side Product Formation
A: Boronic acid homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often promoted by the presence of oxygen or certain catalyst systems.[14][20]
-
Strictly Anaerobic Conditions: Ensure your reaction is thoroughly deoxygenated. Oxygen can facilitate the homocoupling pathway. Purge the reaction vessel and solvents with an inert gas (argon or nitrogen) extensively.
-
Lower Catalyst Loading: Sometimes, excessively high catalyst concentrations can promote side reactions. Try reducing the catalyst loading to 1-2 mol%.
-
Slow Addition: If practical, adding the boronic acid slowly via a syringe pump to the heated reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12]
A: Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[20] It is often mediated by the combination of base and a proton source (like water).[12]
-
Choice of Base: Stronger bases can sometimes exacerbate this issue. If you are using NaOH or KOH, consider switching to a carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base.[11]
-
Anhydrous Conditions: If protodeboronation is a persistent problem, attempting the reaction under anhydrous conditions may be necessary. This requires using an anhydrous base (like K₃PO₄) and a dry aprotic solvent (like dioxane or THF). Be aware that this may create solubility issues for the base.
-
Temperature Control: Excessively high temperatures can sometimes accelerate decomposition pathways. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
A: Dehalogenation is the replacement of the iodine atom with a hydrogen, resulting in uracil. This side reaction occurs when the palladium(II)-intermediate formed after oxidative addition is reduced by a hydride source before it can undergo transmetalation.[16]
-
Identify the Hydride Source: Common hydride sources include amine bases (like triethylamine, which should be avoided) or alcohol solvents. If you are using a solvent like isopropanol, switch to an aprotic solvent like dioxane, THF, or DMF.
-
Optimize Base and Solvent: Ensure the transmetalation step is as fast as possible so it can outcompete the dehalogenation pathway. This again points to the critical need for an optimal base and solvent combination that efficiently generates the reactive boronate species.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL)
-
Water (2 mL)
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Screening Base and Solvent for Optimization
This protocol is designed to efficiently identify the optimal base and solvent system for your specific coupling partners. Set up parallel reactions in a multi-well reaction block or in separate vials.
Procedure:
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., dioxane).
-
Prepare a stock solution of your boronic acid.
-
In an array of reaction vials, dispense the catalyst (e.g., Pd(OAc)₂/SPhos).
-
To each vial, add the appropriate base (see Table 1).
-
Add the this compound and boronic acid stock solutions.
-
Add the appropriate organic solvent and water to each vial according to the desired ratio (e.g., 3:1 organic:water).
-
Seal the vials, purge with inert gas, and heat to the desired temperature (e.g., 100 °C) for a set amount of time (e.g., 6 hours).
-
After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative conversion to the desired product.
Table 1: Illustrative Data for Base and Solvent Screening
Reaction of this compound with Phenylboronic Acid
| Entry | Base (2.0 equiv) | Solvent (3:1 ratio) | Temperature (°C) | Conversion (%) |
| 1 | Na₂CO₃ | Dioxane / H₂O | 100 | 45 |
| 2 | K₂CO₃ | Dioxane / H₂O | 100 | 62 |
| 3 | K₃PO₄ | Dioxane / H₂O | 100 | 91 |
| 4 | Cs₂CO₃ | Dioxane / H₂O | 100 | 88 |
| 5 | K₃PO₄ | THF / H₂O | 80 | 75 |
| 6 | K₃PO₄ | DMF / H₂O | 100 | 95 |
| 7 | K₃PO₄ | Toluene / H₂O | 100 | 55 |
Note: Data is illustrative and compiled based on general principles of Suzuki couplings for N-heterocycles.[11][21] Actual results will be substrate-dependent.
From this illustrative screen, K₃PO₄ in either Dioxane/H₂O or DMF/H₂O appears to be the most promising condition to pursue for further optimization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Iodouracil Derivatives
Welcome to the Technical Support Center for the purification of 6-iodouracil derivatives. As a Senior Application Scientist, I understand that navigating the complexities of purifying these valuable compounds can be challenging. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in established chemical principles. We will explore the "why" behind each step, ensuring you can adapt these protocols to your specific derivative.
Troubleshooting Guide
This section addresses specific issues you might be facing during the purification process. Each answer provides a likely cause and a step-by-step solution.
Issue 1: My crude product is an inseparable, sticky oil instead of a solid.
Question: After the reaction work-up, I was left with a dark, viscous oil that won't solidify, even in the freezer. How can I purify this?
Answer: This is a common issue known as "oiling out," which occurs when a compound separates from the solution as a liquid rather than a solid.[1] This typically happens for two main reasons:
-
High Impurity Level: The presence of significant impurities, such as unreacted starting materials or reaction byproducts, can depress the melting point of your product, causing it to separate as a liquid.
-
Inappropriate Solvent Conditions: The solvent from your work-up may be preventing crystallization.
Troubleshooting Steps:
-
Solvent Swap: Your first step should be to remove the current solvent under reduced pressure. Then, attempt to dissolve a small portion of the oil in various crystallization solvents (see Table 2). If it dissolves and a solid precipitates upon cooling or with the addition of an anti-solvent, you can proceed with a full recrystallization.
-
Liquid-Liquid Extraction: If a solvent swap is ineffective, the impurities may be the primary issue. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and perform a series of aqueous washes.
-
A wash with a saturated sodium bicarbonate (NaHCO₃) solution can remove acidic impurities.
-
A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities.
-
A final wash with brine (saturated NaCl solution) helps to break emulsions and remove excess water.[1]
-
-
Chromatography as a First Pass: If extraction fails, column chromatography is your most robust option. This will separate the desired compound from the impurities that are preventing crystallization.[2] You can then crystallize the purified fractions.
Issue 2: My yield is very low after column chromatography.
Question: I ran a silica gel column, but my final yield was less than 20%. TLC of the crude material showed a strong product spot. Where did my compound go?
Answer: Low recovery from silica gel chromatography is a frequent challenge with polar, functionalized molecules like uracil derivatives.[3] The likely causes are:
-
Irreversible Adsorption: The acidic nature of silica gel can lead to strong, sometimes irreversible, binding of your polar compound, especially if it has multiple hydrogen bond donors and acceptors.
-
Compound Degradation: Some sensitive compounds can degrade on the acidic surface of silica gel.[4] While this compound is relatively stable, complex derivatives may not be.
-
Inadequate Elution: The mobile phase may not have been polar enough to effectively elute your compound from the column.
Solutions & Optimization:
-
Test Stationary Phase Stability: Before committing to a large-scale column, test the stability of your compound. Slurry a small amount of your crude product with silica gel in your chosen eluent, stir for 30 minutes, filter, and analyze the filtrate by TLC or NMR to check for degradation or loss.[4]
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, which can be less harsh on sensitive compounds.[4] Alternatively, you can use a polar-endcapped reverse-phase column (e.g., C18) for highly polar derivatives.[3][5]
-
Optimize Your Mobile Phase:
-
For normal phase (silica/alumina), gradually increase the polarity. A common system is a gradient of methanol (0-10%) in dichloromethane or ethyl acetate.
-
Adding a small amount of a modifier like triethylamine (~0.1-1%) can help by competing for active sites on the silica, reducing peak tailing and improving recovery of basic or polar compounds.
-
For reverse-phase, a gradient of acetonitrile or methanol in water is typical. Adding a buffer can improve peak shape for ionizable compounds.[5]
-
Issue 3: I see multiple spots on my TLC plate after purification.
Question: I've already performed a recrystallization, but my TLC plate still shows the main product spot along with a few minor impurities. How can I get my compound pure?
Answer: This indicates that the impurities have similar solubility properties to your product and are co-crystallizing with it.[1] While recrystallization is excellent for removing bulk impurities, it is sometimes not selective enough.
Recommended Purification Workflow:
-
Column Chromatography: This is the most effective next step. The difference in polarity between your product and the impurities, even if slight, can be exploited on a chromatography column to achieve separation.[2]
-
Second Recrystallization: After chromatography, perform a final recrystallization on the pooled, pure fractions. This will remove any residual silica/alumina and ensure high crystalline purity. Using a different solvent system than the first attempt can often improve results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Impurities can arise from starting materials, side reactions, or degradation.[6] For this compound derivatives, the most common culprits are:
-
Starting Materials: Unreacted uracil or the derivative you started with.
-
Side Products: Over-iodination leading to di-iodo species, or side reactions from the iodinating reagents themselves (e.g., byproducts from NIS or I₂/AgNO₃).[7][8]
-
Solvent-Derived Impurities: If using solvents like DMF at high temperatures, byproducts can form and react with your compound.[9]
-
Degradation Products: Although C-I bonds are relatively stable, prolonged exposure to light or harsh conditions can cause de-iodination.
| Impurity Type | Common Source | Identification Method |
| Unreacted Uracil | Incomplete reaction | HPLC, ¹H NMR (presence of vinyl proton at C6) |
| Di-iodinated Uracil | Excess iodinating reagent | Mass Spectrometry (higher M+ peak), ¹H NMR |
| Reagent Byproducts | e.g., Silver salts from I₂/AgNO₃ method | Often inorganic; removed by filtration/extraction |
| De-iodinated Product | Degradation during workup/purification | HPLC (shorter retention time), Mass Spectrometry |
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
-
"Like Dissolves Like": this compound derivatives are polar. Therefore, moderately polar to polar solvents are a good starting point.[1]
-
Small-Scale Testing: Test solubility in a variety of solvents. Place a few milligrams of your crude product in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating.
-
Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[10]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar derivatives; slow to evaporate.[11] |
| Ethanol | High | 78 | Excellent general-purpose solvent for polar compounds.[11] |
| Isopropanol | Medium-High | 82 | Good alternative to ethanol. |
| Ethyl Acetate | Medium | 77 | Useful for less polar derivatives or as part of a pair. |
| Acetonitrile | Medium-High | 82 | Can be effective for many nitrogen-containing heterocycles. |
| Toluene | Low | 111 | Often used as an "anti-solvent" with a more polar solvent. |
Q3: How can I confirm the purity of my final product?
A3: A combination of methods should be used to confidently assess purity. Relying on a single technique is not sufficient.
-
Chromatography (TLC/HPLC): Thin-layer chromatography is a quick check. A single spot is a good indication of purity, but not definitive. High-performance liquid chromatography (HPLC) provides a quantitative assessment of purity by peak area percentage.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of signals corresponding to impurities is a strong indicator of purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range (within 1-2 °C) is characteristic of a pure crystalline compound. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
This protocol provides a general procedure for purifying a solid derivative.
-
Solvent Selection: Based on small-scale tests (see FAQ 2), choose an appropriate solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. The solution should be saturated or nearly saturated.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
Adsorbent and Solvent System Selection:
-
Choose an adsorbent (e.g., silica gel, neutral alumina).
-
Select a mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and provide good separation from impurities.
-
-
Column Packing: Pack the chromatography column with a slurry of the chosen adsorbent in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.
-
-
Elution: Begin eluting the column with the mobile phase. If using a single solvent system (isocratic elution), continue until the product has eluted. If using a gradient, gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
References
- BenchChem Technical Support Team. (2025).
- Kim, S. K., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(10), 2636.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Iodination Reagent Guide.
- Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins, 12(1), 1–6.
- Takeda Chemical Industries, Ltd. (1975). U.S. Patent No. 3,923,807. Google Patents.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 96083, this compound.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Braddock, D. C., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. The Journal of Organic Chemistry, 79(11), 5275–5282.
- BenchChem Technical Support Team. (2026).
- Organic Chemistry Portal. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube.
- Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.
- BenchChem Technical Support Team. (2025).
- Cavalieri, R. L., et al. (1985). Synthesis and 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 28(7), 888–892.
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 359-371.
- Gaponova, I. S., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. MOJ Biorganic & Organic Chemistry.
- Neumark, D. M., et al. (2016). Photodissociation dynamics of the iodide-uracil (I−U) complex. The Journal of Chemical Physics, 145(4), 044310.
- Biotage. (2023). Purifying ionic compounds by flash column chromatography.
- International Journal of Research and Analytical Reviews. (2019).
- SIELC Technologies. HPLC Separation of Uridine and Uracil.
- Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Journal of Pharmaceutical Sciences. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods.
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate.
- Sartorius. (2023). Chromatography Challenges in the Purification of Oligonucleotides.
- Molecules. (2020). Recent Advances in Iodine-Mediated Radical Reactions.
- ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- ArtMolecule. Impurities and Degradation products.
- Akhiyarov, A. A., et al. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. ResearchGate.
- Shen, Y., et al. (2023). Equilibrium solubility of 6-propyl-2-thiouracil in nine pure solvents: Determination, correlation, Hansen solubility parameter and thermodynamic properties. ResearchGate.
- Journal of Organic Chemistry. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodination - Wordpress [reagents.acsgcipr.org]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jppres.com [jppres.com]
- 12. ijrar.org [ijrar.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
preventing deiodination of 6-Iodouracil during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Iodouracil. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and, most importantly, prevent the undesired deiodination of your target compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and drug development. However, its synthesis is often plagued by the loss of the iodine atom at the C6 position, a side reaction known as deiodination or hydrodeiodination. This process not only reduces the yield of the desired product but also complicates purification due to the formation of uracil as a byproduct. Understanding the factors that contribute to this instability is key to a successful synthesis.
This guide will explore two primary synthetic routes to this compound and provide detailed protocols and troubleshooting for each. We will delve into the mechanistic underpinnings of deiodination and offer practical solutions to mitigate this common problem.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound undergoing deiodination during synthesis?
A1: Deiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction for aryl and heteroaryl iodides, including this compound. The C-I bond is relatively weak and susceptible to cleavage under various conditions. The primary mechanisms for deiodination in a synthetic setting (non-enzymatic) are:
-
Reductive Cleavage: This can be promoted by reducing agents present in the reaction mixture, including certain bases, solvents, or impurities. The reaction can proceed through radical or anionic intermediates.
-
Acid/Base Instability: Both strong acidic and basic conditions can facilitate the removal of the iodine. For instance, treatment of some 2-halogenopyrimidines with hot hydriodic acid is a known method for dehalogenation[1].
-
Catalyst-Mediated Dehalogenation: In reactions involving transition metal catalysts (e.g., palladium), reductive dehalogenation can be a significant side reaction, competing with the desired cross-coupling[2][3].
The electron-withdrawing nature of the pyrimidine ring can make the C6-iodine bond particularly labile under certain nucleophilic or reductive conditions.
Q2: Which synthetic route is recommended to minimize deiodination?
A2: Direct iodination of uracil at the C6 position is challenging due to the higher reactivity of the C5 position towards electrophilic substitution. Therefore, multi-step synthetic routes are generally more reliable. We recommend two primary pathways:
-
Halogen Exchange from 6-Chlorouracil: This is often the more robust and scalable method. It involves the synthesis of the more stable 6-chlorouracil, followed by a Finkelstein-type reaction to replace the chlorine with iodine.
-
Sandmeyer Reaction from 6-Aminouracil: This classic transformation converts an amino group into an iodo group via a diazonium salt intermediate. While effective, diazonium intermediates can be unstable, and this route requires careful control of reaction conditions.
Both methods avoid the direct use of harsh iodinating agents on the uracil ring, which can lead to side reactions and instability.
Q3: How does the choice of base impact the stability of this compound?
A3: The choice of base is critical. Strong, nucleophilic bases can promote deiodination. For reactions where a base is required, a non-nucleophilic, sterically hindered base is often preferred. In the context of subsequent reactions with this compound (e.g., cross-coupling), the base can play a significant role in the mechanism of dehalogenation[2][3]. It is crucial to select a base that is strong enough to facilitate the desired reaction but not so reactive that it cleaves the C-I bond.
Q4: What are the best practices for the purification and storage of this compound?
A4: To prevent decomposition during workup and purification, it is advisable to:
-
Avoid Strong Acids and Bases: Neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic aqueous solutions.
-
Use Mild Temperatures: Concentrate the product solution under reduced pressure at moderate temperatures.
-
Inert Atmosphere: For highly sensitive applications, purification and storage under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
Storage: Store the final product in a cool, dark place, as light can also promote the formation of radical species that may lead to decomposition.
Part 1: Synthesis via Halogen Exchange from 6-Chlorouracil
This two-step method provides a reliable route to this compound, starting from the readily available barbituric acid.
Diagram: Synthetic Workflow from Barbituric Acid
Caption: Workflow for the synthesis of this compound from Barbituric Acid.
Step 1: Synthesis of 6-Chlorouracil
This procedure is adapted from established methods for the chlorination of uracil precursors[4][5].
Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagents: To the flask, add barbituric acid (1 equivalent) and phosphorus oxychloride (POCl₃, 10 equivalents).
-
Catalyst: Slowly add N,N-dimethylaniline (1 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. The reaction should become a clear solution.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas.
-
A precipitate will form. Stir the mixture until all the ice has melted.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification: Dry the crude 6-chlorouracil in a vacuum oven. It can be recrystallized from water or ethanol if necessary.
Step 2: Synthesis of this compound via Halogen Exchange
This step utilizes a Finkelstein-type reaction to replace the chlorine atom with iodine.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chlorouracil (1 equivalent).
-
Reagents: Add a solution of hydriodic acid (HI, 57% in water, 5-7 equivalents) and sodium iodide (NaI, 2-3 equivalents) in water.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture in an ice bath. A precipitate should form.
-
Collect the solid by vacuum filtration.
-
To remove unreacted iodine, wash the solid with a cold, dilute solution of sodium thiosulfate (Na₂S₂O₃), followed by cold water.
-
-
Purification: Dry the crude this compound under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.
Part 2: Alternative Synthesis via Sandmeyer Reaction
This method is a viable alternative, starting from the commercially available 6-aminouracil. The Sandmeyer reaction is a classic method for converting aryl amines to aryl halides[6][7][8][9].
Diagram: Sandmeyer Reaction Workflow
Caption: The two-stage process of the Sandmeyer reaction for this compound.
Protocol: Sandmeyer Iodination of 6-Aminouracil
Protocol:
-
Diazotization (Step 1):
-
Setup: In a flask cooled in an ice-salt bath (0-5 °C), suspend 6-aminouracil (1 equivalent) in dilute sulfuric acid.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt solution.
-
-
Iodination (Step 2):
-
Iodide Solution: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water.
-
Addition: Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the crude product with a cold, dilute solution of sodium thiosulfate to remove excess iodine, followed by cold water.
-
Dry the product under vacuum. Recrystallize if necessary.
-
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound and presence of uracil in the final product (confirmed by NMR/LC-MS). | Deiodination during the reaction. | For Halogen Exchange: • Reduce the reaction temperature and/or time. • Ensure the starting 6-chlorouracil is of high purity. For Sandmeyer Reaction: • Maintain strict temperature control (0-5 °C) during diazotization. • Add the diazonium salt solution slowly to the KI solution. |
| Reaction stalls or does not go to completion. | Insufficient activation or poor quality of reagents. | For Halogen Exchange: • Use fresh, high-purity hydriodic acid. For Sandmeyer Reaction: • Use fresh sodium nitrite. • Ensure the sulfuric acid is of the correct concentration. |
| Formation of dark-colored, tarry byproducts. | Decomposition of the diazonium salt (Sandmeyer) or product instability at high temperatures. | • Ensure the diazotization is performed at a low temperature. • Avoid overheating during the reaction and workup. • Consider performing the reaction under an inert atmosphere. |
| Product is difficult to purify from starting material. | Incomplete reaction. | • Increase the reaction time or temperature slightly, while monitoring for deiodination. • Use a slight excess of the iodinating reagent (NaI or KI). |
References
- Brown, D. J., & Lee, T. C. (1966). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Journal of the Chemical Society C: Organic, 214-218.
- Sultana, T., & Khan, M. W. (2013). A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Dhaka University Journal of Pharmaceutical Sciences, 12(2), 97-102.
- Wikipedia. (2024). Sandmeyer reaction.
- Hassan, S. Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30199-30221.
- Wikipedia. (2024). Orotic acid.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ChemInform. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Khimiya Geterotsiklicheskikh Soedinenii, (10), 1537-1564.
- El-Sayed, N. N. E., et al. (2018). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 8(4), 59-83.
- Haginoya, N., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine. Tetrahedron Letters, 41(50), 9871-9875.
- Gimalova, F. A., et al. (2011). Oxidative Halogenation of 6-Methyluracil. Russian Journal of Organic Chemistry, 47(8), 1238-1243.
- Anderson, J. C., et al. (2011).
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
- Jedinák, L., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
- PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Al-Ostath, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25.
- PrepChem. (n.d.). Preparation of 6-aminouracil.
- DNAmod. (n.d.). 5-iodouracil.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Taylor & Francis. (n.d.). Orotic acid – Knowledge and References.
- Scholars Crossing. (n.d.). Orotic Aciduria.
- Google Patents. (n.d.). US3923807A - 6-Aminouracil derivatives.
- NIST. (n.d.). 5-Iodouracil.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Reaction Condition Optimization for 6-Iodouracil Amination
Introduction: Navigating the Challenges of 6-Iodouracil Amination
The synthesis of 6-aminouracil derivatives is a cornerstone in the development of novel therapeutics, particularly in antiviral and anticancer research. The Buchwald-Hartwig amination stands as a powerful and versatile method for forging the crucial C-N bond. However, this compound, as an electron-deficient and multi-functional heterocycle, presents unique challenges that can lead to low yields, byproduct formation, and reaction failure.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the palladium-catalyzed amination of this compound. Drawing from established principles of cross-coupling chemistry and field-proven insights, this document is structured to address specific experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for failure or low yield in the amination of this compound?
A1: The most frequent issues stem from suboptimal selection of the catalyst system (palladium source and ligand), base, or solvent.[1] this compound is an electron-deficient heterocycle, which can make the catalytic cycle sensitive to reaction parameters. A critical side reaction is hydrodehalogenation, where the iodine is replaced by a hydrogen, which often competes with the desired amination pathway.[2] This is typically a ligand-dependent issue.[1]
Q2: Which palladium source and ligand combination should I start with?
A2: For challenging substrates like heteroaryl halides, using a palladium precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3][4] Precatalysts provide more reliable and cleaner formation of the active catalyst.[1]
For the ligand, bulky, electron-rich phosphines are the gold standard as they accelerate the rate-limiting reductive elimination step, which is crucial for forming the C-N bond and outcompeting side reactions.[2][4]
-
Recommended Starting Point:
-
Palladium Source: G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4).
-
Ligand: Buchwald-type biaryl phosphine ligands such as XPhos or RuPhos . These are known to be effective for electron-deficient heterocycles.[2] Xantphos is another excellent choice, particularly for purine nucleosides which share similarities with uracil.[5]
-
Q3: How do I select the appropriate base? The uracil ring has acidic N-H protons.
A3: Base selection is critical and requires balancing reactivity with substrate stability. The acidic N-H protons on the uracil ring can be deprotonated by strong bases, potentially leading to solubility issues or side reactions.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and widely used but can cause decomposition of sensitive functional groups.[1] They are often a good first choice for simple amines.
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are excellent alternatives for base-sensitive substrates.[1][2] Cesium carbonate is often effective when coupling aryl bromides and is a milder choice.[6]
-
Solubility: The poor solubility of inorganic bases can be a hidden cause of reaction failure.[1] Ensure vigorous stirring. In some cases, a combination of an organic base (like DBU) and an inorganic salt additive can be effective, especially for improving homogeneity.[4][7]
Q4: What is the best solvent for this reaction?
A4: The solvent must be able to dissolve the reactants and, ideally, the base to some extent.[8] It must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions like solvolysis.[2]
-
Commonly Used Solvents: Aprotic solvents like dioxane , toluene , and THF are standard choices.[1][3] Toluene is a very common and effective solvent.[1]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[1][4]
Q5: What is the optimal reaction temperature?
A5: Temperature is a double-edged sword. Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and the formation of byproducts like the hydrodehalogenated uracil.[2]
-
Starting Temperature: Begin with a moderate temperature, typically between 80-100 °C.[5][8]
-
Optimization: If you observe significant byproduct formation, lowering the temperature may improve selectivity.[2] Conversely, if the reaction is sluggish, a higher temperature may be necessary, especially when using weaker bases.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low to No Conversion of this compound
Your starting material is largely unreacted after the specified reaction time.
| Possible Cause | Suggested Solution & Rationale |
| Inactive Catalyst | Switch to a palladium precatalyst (e.g., XPhos Pd G3).[3][4] Precatalysts ensure efficient generation of the active Pd(0) species, which can be unreliable when starting from Pd(OAc)₂ or Pd₂(dba)₃. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The ligand is critical for stabilizing the catalyst and promoting the difficult steps of the catalytic cycle.[2][9] |
| Poor Base Solubility | The reaction is heterogeneous, and poor mixing can starve the catalyst. Increase the stirring rate. Consider switching to a more soluble base or a different solvent system.[4] |
| Presence of Water or Oxygen | Ensure all reagents and solvents are rigorously dried and degassed.[1] Set up the reaction under a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Catalyst Poisoning | If your amine or uracil substrate contains functional groups known to coordinate strongly to palladium (e.g., unprotected thiols), they may be poisoning the catalyst. Consider protecting these groups. |
Issue 2: Significant Hydrodehalogenation Byproduct (Uracil)
You observe the formation of uracil alongside or instead of your desired 6-aminouracil product. This occurs when the iodine at the C6 position is replaced by hydrogen.
| Possible Cause | Suggested Solution & Rationale |
| Slow Reductive Elimination | This is the most common cause. The C-N bond-forming step is too slow, allowing a competing pathway (often involving β-hydride elimination from the amine or reaction with trace water) to occur.[2][10] Use a bulkier, more electron-donating ligand (e.g., XPhos, RuPhos) to accelerate reductive elimination.[2] |
| High Reaction Temperature | While heat speeds up the reaction, it can disproportionately favor the hydrodehalogenation pathway.[2] Lower the reaction temperature by 10-20 °C and monitor the reaction over a longer period. |
| Inappropriate Base | Very strong bases can sometimes promote side reactions.[2] Consider switching from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄. |
| Presence of a β-Hydride | If you are using a primary amine with a β-hydride, this side reaction is more likely.[2] While changing the amine may not be an option, careful optimization of the ligand and temperature is critical. |
Visualized Workflow & Mechanism
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting common issues in this compound amination.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Disclaimer: These protocols are general starting points. Optimal conditions will vary based on the specific amine used. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Amination of this compound
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1.2-6 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic layer with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Different Amine Classes
| Amine Class | Recommended Ligand | Recommended Base | Starting Temp. | Notes |
| Primary Aliphatic | XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 80-100 °C | Prone to hydrodehalogenation; use of bulky ligands is critical.[1][2] |
| Secondary Aliphatic | XPhos, cataCXium A | NaOtBu, K₃PO₄ | 80-100 °C | Generally good coupling partners.[4] |
| Primary Aryl | Xantphos, BINAP | Cs₂CO₃ | 100 °C | Often couple efficiently. Weaker bases are usually sufficient.[5][6] |
| N-Heterocycles | BrettPhos, GPhos | K₃PO₄, NaOtBu | 100-110 °C | Can be challenging substrates; may require specific ligand optimization.[9] |
References
- Benchchem. (2025). Technical Support Center: Troubleshooting By-product Formation in Pd-Catalyzed Amination of Pyrimidines. Benchchem.
- Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Norrby, P. O., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Benchchem. (2025). Optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Nolan, S. P., et al. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Buchwald, S. L., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
- Ravikumar, V. T., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed.
- Kappe, C. O., et al. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
overcoming low reactivity of 6-Iodouracil in Stille coupling
Introduction: The Challenge of 6-Iodouracil
This compound is a critical building block in medicinal chemistry for the synthesis of antiviral and anticancer agents. However, its use in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, is notoriously difficult. The electron-rich nature of the pyrimidine ring deactivates the C-I bond towards oxidative addition, the crucial first step in the catalytic cycle. This guide provides in-depth troubleshooting advice and validated protocols to help researchers overcome the low reactivity of this compound and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Stille coupling with this compound failing or giving consistently low yields?
The primary reason for the low reactivity of this compound is the high electron density of the uracil ring system. This electronic property disfavors the key oxidative addition step with the Pd(0) catalyst. Unlike electron-deficient aryl halides, the C6-I bond in this compound is stronger and less polarized, making it a poor substrate for typical Stille conditions. This inherent low reactivity often leads to side reactions, such as catalyst decomposition and homocoupling of the organotin reagent, dominating the reaction pathway.
Q2: My standard catalyst, Pd(PPh₃)₄, is ineffective. What catalyst and ligand system should I use for this compound?
While Pd(PPh₃)₄ is a workhorse for many Stille couplings, it is often insufficient for challenging substrates like this compound. The key is to use a more electron-rich and sterically bulky phosphine ligand that promotes the oxidative addition step.
-
Recommended Ligands: Tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃) are highly effective. TFP is an electron-rich phosphine that can accelerate the oxidative addition. AsPh₃, being a softer ligand, forms a more reactive palladium complex that can facilitate the coupling of electron-rich halides.
-
Recommended Catalyst Precursor: A combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with one of these ligands is generally more effective than pre-formed Pd(0) complexes. This allows for the in situ formation of the active catalytic species.
Q3: I've seen protocols that include a copper(I) co-catalyst. What is its role and when is it necessary?
The use of a copper(I) salt, typically CuI, is one of the most critical modifications for activating unreactive substrates in Stille couplings. This is often referred to as the "Stille-Kelly" modification. The copper(I) co-catalyst is believed to function in two primary ways:
-
Transmetalation Acceleration: CuI can undergo a rapid transmetalation with the organotin reagent to form a more reactive organocopper species. This organocopper intermediate then transmetalates with the palladium complex at a much faster rate than the organotin reagent itself.
-
Scavenging: Copper(I) can act as a scavenger for excess phosphine ligands, which can inhibit the catalytic cycle, and can also help prevent the homocoupling of the organotin reagent.
You should include CuI whenever you observe low conversion, significant starting material recovery, or substantial tin homocoupling byproducts.
Q4: How do solvent and temperature choices impact the reaction?
For difficult couplings involving electron-rich heterocycles, polar aprotic solvents are generally superior.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dioxane are preferred over tetrahydrofuran (THF) or toluene. These more polar solvents can help stabilize the charged intermediates in the catalytic cycle and often allow for higher reaction temperatures.
-
Temperature: Due to the high activation barrier of the oxidative addition step, elevated temperatures (typically 80-120 °C) are almost always necessary. Microwave irradiation can be a powerful tool to safely reach high temperatures and dramatically reduce reaction times.
Troubleshooting Guide
This guide addresses common failure modes encountered during the Stille coupling of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or is not sufficiently reactive. 2. Insufficient Temperature: The energy barrier for oxidative addition has not been overcome. 3. Inhibitory Species: Presence of water or oxygen in the reaction. | 1. Use a fresh source of Pd₂(dba)₃ with a suitable ligand like Tri(2-furyl)phosphine (TFP) or AsPh₃. 2. Increase the temperature to 100-110 °C. Consider using a sealed tube or microwave reactor. 3. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| Low Yield (<30%) with Stannane Homocoupling | 1. Slow Transmetalation: The transfer of the organic group from tin to palladium is slower than the homocoupling of the organotin reagent. 2. Slow Reductive Elimination: The final step of the catalytic cycle is sluggish. | 1. Introduce a CuI co-catalyst (0.5 - 1.0 eq.). This is the most effective way to promote transmetalation and suppress homocoupling. 2. Switch to a more polar solvent like NMP to facilitate the final reductive elimination step. |
| Formation of Protodeiodinated Uracil | 1. Presence of Protic Impurities: Trace amounts of water or other protic sources are reacting. 2. Decomposition Pathway: A side reaction is cleaving the C-I bond. | 1. Rigorously dry all reagents and solvents. Use a freshly distilled solvent. 2. Add a non-coordinating base, such as proton sponge or K₂CO₃, to scavenge any generated acids. |
| Dark Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The palladium catalyst has crashed out of the solution, rendering it inactive. 2. Ligand Degradation: The phosphine ligand may be unstable at high temperatures. | 1. Increase the ligand-to-palladium ratio (e.g., 4:1 ligand:Pd). 2. Switch to a more robust ligand like triphenylarsine (AsPh₃), which is often more stable at higher temperatures. |
Visualizing the Process
The Stille Catalytic Cycle
The diagram below illustrates the key steps in the Stille coupling. For unreactive substrates like this compound, the initial "Oxidative Addition" step is the rate-limiting bottleneck. The "Stille-Kelly" modification using CuI accelerates the "Transmetalation" step.
Caption: The Stille catalytic cycle highlighting the challenging oxidative addition step.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues with your this compound Stille coupling reaction.
Caption: A decision tree for troubleshooting this compound Stille coupling reactions.
Validated Experimental Protocol
This protocol is adapted from successful literature procedures for coupling unreactive heterocyclic halides and has been optimized for this compound.
Materials:
-
This compound (1.0 eq.)
-
Organostannane (e.g., (Tributylstannyl)thiophene) (1.2 eq.)
-
Pd₂(dba)₃ (0.05 eq.)
-
Triphenylarsine (AsPh₃) (0.2 eq.)
-
Copper(I) Iodide (CuI) (1.0 eq.)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, CuI, and AsPh₃.
-
Add the organostannane via syringe.
-
Add the anhydrous, degassed NMP to dissolve the reagents.
-
Finally, add the Pd₂(dba)₃ catalyst. The mixture will typically turn a dark red or brown color.
-
Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding an aqueous solution of KF. Stir vigorously for 1 hour. This process precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Perform a standard aqueous workup, and purify the crude product by column chromatography.
References
- Kelley, T. R., & Li, Q. (1996). A mild, copper-cocatalyzed variant of the Stille coupling. Tetrahedron Letters, 37(11), 1825-1828.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille coupling made easier–the synergic effect of copper(I) salts and the fluoride ion. Angewandte Chemie International Edition, 43(9), 1132-1136.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (2002). The Stille reaction. Organic Reactions, 50, 1-652.
- Caddick, S., & Cloke, F. G. N. (2005). The role of copper(I) salts in the Stille cross-coupling reaction. Chemical Communications, (22), 2841-2843.
Technical Support Center: Identifying Byproducts in 6-Iodouracil Reactions by LC-MS
Welcome to the technical support center for the analysis of 6-Iodouracil reactions. As a pivotal starting material in the synthesis of modified nucleosides for drug development, understanding the purity and byproduct profile of its reactions is critical. This guide is designed for researchers, medicinal chemists, and analytical scientists who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor these reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical expertise.
Troubleshooting Guide: From Unexpected Peaks to Confident Identification
This section addresses specific problems you may encounter during the LC-MS analysis of your this compound reaction mixtures. Each entry follows a logical diagnostic workflow to help you identify the root cause and find a solution.
Q1: I'm seeing a significant peak with an m/z corresponding to uracil ([M+H]⁺ at m/z 113.03). What is happening?
This is one of the most common observations and points to a dehalogenation side reaction.[1][2]
Causality & Identification: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions.[1] This reductive dehalogenation replaces the iodine atom with a hydrogen atom, converting this compound back to the parent uracil.
-
Potential Causes:
-
Reducing Agents: Trace impurities in your reagents or solvents, or even the solvent itself (like isopropanol or methanol under certain conditions), can act as a hydrogen source.[3]
-
Catalyst Activity: The palladium catalyst, especially in the presence of a base and a hydrogen donor, can facilitate this reduction.
-
Photochemical Decomposition: Aryl iodides can undergo photochemical dehalogenation, especially if the reaction mixture is exposed to light for extended periods.[3]
-
Troubleshooting & Confirmation:
-
Confirm by MS/MS: Fragment the precursor ion (m/z 113). The fragmentation pattern should be identical to that of an authentic uracil standard.
-
Review Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative/reductive side reactions. Protect your reaction from light if it is running for a long time.
-
Check Reagent Purity: Use high-purity, degassed solvents and fresh reagents.
Q2: My reaction was a Suzuki coupling, but I see a major byproduct with the mass of my boronic acid starting material, minus the B(OH)₂ group. What is this?
You are likely observing the product of protodeboronation (also called protodeborylation).[4][5] This is a well-known side reaction in Suzuki-Miyaura couplings where the C-B bond is cleaved and replaced by a C-H bond.[4][5]
Causality & Identification: This side reaction consumes your nucleophilic coupling partner, reducing the yield of your desired product and complicating purification.[5]
-
Potential Causes:
-
Aqueous Conditions: The presence of a proton source, such as water or alcohol in the solvent, is necessary for this reaction to occur.[5]
-
Base and Temperature: The choice of base and elevated temperatures can accelerate the rate of protodeboronation.[5][6] Some bases can promote this pathway more than others.
-
Boronic Acid Instability: Certain boronic acids, particularly electron-deficient or some heteroaryl boronic acids, are inherently more prone to this decomposition pathway.[5][6]
-
Troubleshooting & Mitigation:
-
Use Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[4][7]
-
Optimize Base and Temperature: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, CsF) and try running the reaction at the lowest effective temperature.[8]
-
Minimize Water: While many Suzuki couplings use aqueous mixtures, using anhydrous conditions or minimizing the amount of water can suppress this side reaction.[5]
Q3: In my Sonogashira coupling, I see a byproduct with a mass double that of my alkyne coupling partner. What could it be?
This is the classic signature of alkyne homocoupling, known as the Glaser coupling byproduct.[9][10][11]
Causality & Identification: The copper(I) co-catalyst, essential for the standard Sonogashira reaction, can also catalyze the oxidative dimerization of your terminal alkyne, especially in the presence of oxygen.[9][12]
-
Proposed Mechanism: The copper(I) acetylide intermediate, which is meant to transmetalate to palladium, can instead undergo oxidation (often by O₂) to a copper(II) species, leading to the formation of a symmetric 1,3-diyne.[9]
Troubleshooting & Mitigation:
-
Rigorous Degassing: Ensure your reaction solvent and setup are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.
-
Use a Copper-Free Protocol: Many modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst, thereby completely eliminating the possibility of Glaser coupling.[10][12] These methods often require a different ligand or base system but are highly effective.
-
Control Reagent Stoichiometry: Using a slight excess of the alkyne can sometimes be counterproductive if homocoupling is a major issue. Try adjusting the stoichiometry closer to 1:1.
Q4: I have an unexpected peak with [M+18] or [M+H₂O] of my this compound starting material. Is this just water in the source?
While water adducts can be seen in the MS source, a true chromatographic peak corresponding to the mass of hydroxyl-uracil suggests a chemical reaction has occurred. This is likely due to hydrolysis of the iodo group or hydration of the uracil ring.
Causality & Identification:
-
Hydrolysis of the C-I Bond: The C6 position of the uracil ring is susceptible to nucleophilic attack. Under basic or even neutral aqueous conditions, particularly with heating, the iodide can be displaced by a hydroxide ion to form 6-hydroxyuracil.
-
Ring Hydration: In acidic media, the 5,6-double bond of the uracil ring can be hydrated to form 6-hydroxy-5,6-dihydrouracil.[13][14][15] This intermediate can then potentially undergo further reactions.
Troubleshooting & Confirmation:
-
Analyze by MS/MS: The fragmentation pattern will be key. Loss of water (-18 Da) would be a highly characteristic fragmentation for a hydroxylated species.
-
pH Control: Check the pH of your reaction mixture. If unwanted hydrolysis is an issue, you may need to run the reaction under strictly anhydrous conditions or buffer the system.
-
Temperature Control: Lowering the reaction temperature can often slow down this undesired side reaction relative to the main coupling reaction.
Frequently Asked Questions (FAQs)
What are the most common classes of byproducts in this compound cross-coupling reactions?
The byproducts can be broadly categorized based on their origin. The table below summarizes the most frequent impurities.
| Byproduct Class | Common Reaction Type | Description & Origin | Expected Mass Change from Precursor |
| Dehalogenation | All | Replacement of Iodine with Hydrogen.[1][2] Caused by reducing conditions or catalyst side activity. | This compound → Uracil (-125.9 Da ) |
| Protodeboronation | Suzuki | Replacement of Boronic Acid/Ester with Hydrogen.[4] Caused by hydrolysis of the C-B bond. | Ar-B(OH)₂ → Ar-H (-44.8 Da ) |
| Homocoupling | Suzuki, Sonogashira | Dimerization of the coupling partner.[6][9][16] (e.g., Ar-Ar or Alkyne-Alkyne). | Ar-B(OH)₂ → Ar-Ar; R-Alkyne → R-Diyne-R |
| Hydrolysis | General | Replacement of Iodine with a hydroxyl group.[13] Often driven by aqueous base and heat. | This compound → 6-Hydroxyuracil (-108.9 Da ) |
How can I use MS/MS to help identify an unknown byproduct?
Tandem mass spectrometry (MS/MS) is your most powerful tool for structural elucidation.
General Workflow:
-
Isolate the Precursor: In your MS method, select the m/z of the unknown peak as the precursor ion for fragmentation.
-
Fragment: Apply collision energy (CID or HCD) to break the molecule apart in a predictable way.
-
Analyze the Fragments:
-
Look for the Iodine Signature: A key diagnostic fragment for any iodine-containing species is the iodide ion (I⁻) at m/z 126.90 in negative mode, or the loss of iodine radical (127 Da) or HI (128 Da) in positive mode.[17][18][19]
-
Identify the Core: Look for fragments corresponding to the intact uracil ring or your coupling partner.
-
Deduce the Linker: The mass difference between the precursor and major fragments can help you identify the substituent and where it was attached.
-
What is a good starting point for an LC method for analyzing this compound reactions?
A robust reversed-phase method is typically the best starting point.
Protocol: Starting LC-MS Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size. (A standard workhorse for this type of analysis).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes. This will elute compounds across a wide polarity range.
-
Example Gradient: 5% B for 1 min, ramp to 95% B over 7 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (for better peak shape and reproducibility).
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization Mode: Run in both positive (ESI+) and negative (ESI-) electrospray ionization modes simultaneously if possible. Uracil and its derivatives often ionize well in both modes.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is good for initial screening.
-
Rationale: Formic acid is an excellent mobile phase modifier that provides a proton source to promote the formation of [M+H]⁺ ions in positive mode while maintaining good chromatographic peak shape.[20][21]
Visual Workflows & Pathways
Byproduct Formation Pathways
The following diagram illustrates the desired reaction alongside common side reactions in a typical palladium-catalyzed cross-coupling of this compound.
Caption: Major reaction pathways in this compound cross-coupling reactions.
LC-MS Troubleshooting Workflow
Use this systematic workflow when an unexpected peak appears in your chromatogram.
Caption: A logical workflow for identifying unknown peaks via LC-MS.
References
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (n.d.).
- Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(3), 1848–1853. [Link]
- Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]
- Yang, Y., et al. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]
- Yang, Y., et al. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(26), 5384–5389. [Link]
- Yang, Y., et al. (2016). (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
- Roto-Site. (2008). Copper-free Sonogashira coupling.
- Smith, A. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9739–9745. [Link]
- Wang, W., et al. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions.
- Xie, F., et al. (2024). Hydrodehalogenation of aryl iodides and bromides.
- Organic Chemistry Portal. (n.d.). Glaser Coupling. [Link]
- El-Batta, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(43), 26555-26589. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
- Organic Chemistry Portal. (n.d.).
- The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Suda, K., et al. (1976).
- Messa, F., et al. (2020). SH coupling of this compound 1 r with phenylacetylene 2 a in DES to give uracil analog 3 ra.
- ZefSci. (2025).
- Xia, Y. Q., & Zhan, X. (2005).
- Slideshare. (n.d.). Troubleshooting in lcms. [Link]
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
- LCGC International. (2023). Troubleshooting LC-MS. [Link]
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
- Messa, F., et al. (2020). Sonogashira coupling reaction of this compound with phenylacetylene in DES.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.
- D'Accolti, L., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Hudson, R. H. E., et al. (2002). (PDF) The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid.
- Prior, J. J., & Santi, D. V. (1984). (PDF) On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediate.
- Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. | Semantic Scholar [semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. zefsci.com [zefsci.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Catalyst Loading for 6-Iodouracil Cross-Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 6-Iodouracil. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this critical transformation to synthesize complex molecular architectures. The inherent electronic properties and coordination potential of the uracil scaffold present unique challenges, primarily related to catalyst stability and activity.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind each recommendation, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the setup and execution of this compound cross-coupling reactions.
Q1: What is a standard starting catalyst loading for a this compound cross-coupling reaction?
A: For initial screening and optimization, a palladium catalyst loading of 1-5 mol% is a conventional and effective starting point.[1] A loading of 2-3 mol% often provides a good balance between reaction efficiency and cost. With highly active and robust catalyst systems, particularly those utilizing modern phosphine ligands or N-heterocyclic carbenes (NHCs), it may be possible to reduce the loading to as low as 0.1 mol% upon successful optimization.[1][2]
Q2: Why is this compound considered a "challenging" substrate for cross-coupling?
A: The challenges arise directly from the structure of the uracil ring itself. The primary issues are:
-
Catalyst Poisoning: The nitrogen atoms within the uracil ring can act as ligands, coordinating to the palladium center. This can form stable, catalytically inactive "off-cycle" complexes, effectively poisoning the catalyst and halting the reaction.[3]
-
N-H Acidity: The acidic N-H protons can interact with the base or other reaction components, potentially leading to side reactions or catalyst deactivation. While many couplings can be achieved without N-H protection, it is a key parameter to consider during troubleshooting.[4][5]
Q3: Should I use a Pd(0) or a Pd(II) catalyst source?
A: The active catalytic species in the cross-coupling cycle is Pd(0).[6] You can start with either a Pd(0) source like Pd(PPh₃)₄ or a more stable Pd(II) source that is reduced to Pd(0) in situ.
For reproducibility and reliability, we strongly recommend using well-defined, air- and moisture-stable Pd(II) precatalysts .[7] Modern precatalysts, such as the Buchwald G3 and G4 series for phosphine ligands or PEPPSI™-type catalysts for NHC ligands, are designed to cleanly and quantitatively generate the active monoligated Pd(0) species upon activation, leading to more consistent results than traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[6][7]
Q4: How critical is the choice of ligand for this transformation?
A: The ligand choice is arguably the most critical parameter for success. The ligand's primary roles are to stabilize the palladium center, facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation.[8][9] For challenging substrates like this compound, simple ligands like PPh₃ are often insufficient. You should employ bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) . These ligands create a sterically hindered environment around the palladium atom, which discourages poisoning by the uracil nitrogens and prevents the formation of inactive palladium aggregates.[1][3]
Q5: Is it necessary to protect the N-H protons on the uracil ring?
A: Not always, but it can be a highly effective strategy for difficult couplings. N-protection (e.g., with a Boc or SEM group) prevents potential side reactions associated with the acidic N-H proton and can improve substrate solubility and reaction yields.[4] However, with careful optimization of the base and reaction conditions, successful couplings on unprotected this compound are frequently achievable. If you are facing persistent low yields or complex side-product formation, N-protection is a logical next step in your optimization workflow.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is sluggish, or I've recovered only my starting material. What are the most probable causes and how do I fix them?
A: This is the most common failure mode and can be attributed to several factors. A systematic approach is required to identify the root cause.
-
Catalyst Inactivity or Decomposition: The most likely culprit is that the active Pd(0) species is not being generated or is rapidly decomposing.
-
Diagnosis: Look for the formation of a black precipitate ("palladium black"), which is a clear sign of catalyst aggregation and death.[3]
-
Solution:
-
Use a High-Quality Precatalyst: Switch to a fresh, reliable Pd(II) precatalyst to ensure efficient generation of the active catalyst.[7]
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] Rigorously degas all solvents and reagents (e.g., via sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[7][10]
-
Employ a Stabilizing Ligand: If you are not already, switch to a bulky, electron-rich phosphine or NHC ligand to prevent catalyst aggregation.[3]
-
-
-
Catalyst Poisoning by the Uracil Substrate: The uracil nitrogens may be shutting down your catalyst.
-
Diagnosis: This is difficult to observe directly but is a high probability with N-heterocyclic substrates.
-
Solution: Increase the steric bulk of your ligand. A larger ligand will create a more protective pocket around the palladium center, making it harder for the uracil ring to coordinate and poison it.[3][8] A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.[1]
-
-
Poor Reagent Quality or Suboptimal Conditions:
-
Diagnosis: If the catalyst and ligand system is robust, the issue may lie with other components.
-
Solution:
-
Check Reagents: Boronic acids can degrade over time (protodeboronation). Use a fresh, high-purity batch.[5] Ensure your base is anhydrous and finely powdered.
-
Optimize Base and Temperature: The base is critical. For N-H containing substrates, a milder inorganic base like K₃PO₄ or Cs₂CO₃ is often superior to stronger bases.[4][10] The reaction may also require more thermal energy; try gradually increasing the temperature in 10-20 °C increments.[5]
-
-
Issue 2: Significant Formation of Uracil (Hydrodehalogenation Side Product)
Q: My main product is uracil, not the coupled product. What is causing this de-iodination and how can I suppress it?
A: The formation of the hydrodehalogenated product (in this case, uracil) is a common competing pathway, especially with electron-deficient halides like this compound.[4] This side reaction consumes your starting material and reduces the yield of the desired product.
-
Influence of Ligand: The ligand can affect the relative rates of the desired reductive elimination and the undesired hydrodehalogenation pathway.
-
Solution: Screen different ligands. Often, switching to a more sterically hindered ligand can disfavor the competing pathway and promote the desired cross-coupling.[4]
-
-
Role of Base and Solvent: The base or solvent can sometimes act as a hydride (H⁻) source, leading to the de-iodination.
Issue 3: Reaction Mixture Turns Black Upon Heating
Q: My reaction solution was clear, but it turned black shortly after I started heating it. What does this mean?
A: A black or dark brown precipitate is almost certainly "palladium black," which consists of finely divided, catalytically inactive palladium metal.[3] Its appearance signifies that your active Pd(0) catalyst is unstable under the reaction conditions and is aggregating.
-
Primary Cause: The stabilizing ligand is failing to prevent the Pd(0) complexes from colliding and decomposing into bulk metal.
-
Solution:
-
Use a More Effective Ligand: This is the most important solution. Switch to a bulkier, more electron-donating phosphine or NHC ligand. These ligands provide a robust steric shield that physically prevents the palladium centers from aggregating.[3]
-
Control the Temperature: High temperatures accelerate the rate of catalyst decomposition.[3] Run the reaction at the lowest temperature that provides a reasonable rate of conversion.
-
Ensure an Inert Atmosphere: As mentioned before, oxygen is detrimental to the stability of the active catalyst and can promote the formation of palladium black.[3]
-
Data Summary and Recommended Conditions
The following table provides recommended starting points for key reaction parameters. Optimization will be required for each specific substrate combination.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Catalyst Loading | 2-3 mol% | A good balance for initial trials. Can be lowered after optimization or increased if catalyst deactivation is suspected.[1] |
| Palladium Source | Buchwald Pd G3/G4 Precatalysts, PEPPSI-IPr | Air- and moisture-stable precatalysts provide reliable generation of the active LPd(0) species.[6][7] |
| Ligand | SPhos, XPhos, RuPhos, IPr (NHC) | Bulky, electron-rich ligands are essential to stabilize the catalyst, prevent poisoning, and promote efficient coupling.[1][3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | Anhydrous, finely powdered inorganic bases are generally preferred to avoid side reactions with the uracil N-H proton.[4][5] |
| Solvent | 1,4-Dioxane, THF, Toluene, DMF | Must be anhydrous and rigorously deoxygenated. Solvent choice can impact solubility and reaction rate.[4][11] |
| Temperature | 80-120 °C | Substrate dependent. Start around 100 °C. Higher temperatures can increase rate but also risk catalyst decomposition.[3] |
| Atmosphere | Argon or Nitrogen | Absolutely critical. The reaction vessel must be thoroughly purged to remove all traces of oxygen.[3][7] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for similar heterocyclic systems.[12]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2-1.5 equiv.)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
SPhos ligand (if not using a precatalyst, Pd:Ligand ratio of 1:2.2)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
1,4-Dioxane (anhydrous, deoxygenated)
-
Water (deoxygenated)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
Vial Preparation: To a dry microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the deoxygenated 1,4-dioxane and deoxygenated water (typically a 4:1 to 10:1 solvent:water ratio). The mixture should be stirred briefly to ensure homogeneity.
-
Microwave Irradiation: Place the sealed vial in the microwave synthesizer. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for 30-60 minutes.[12]
-
Reaction Monitoring: If possible, monitor the reaction progress by LC-MS or TLC to determine completion.
-
Workup:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
Visual Workflow and Diagrams
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical decision-making process for troubleshooting a low-yielding this compound cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Hent, A., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Iodo-5-methylthiophene. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. BenchChem.
- National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
- ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- ResearchGate. (n.d.). Previously reported solvent effects on C−OTf vs. C−Cl cross‐coupling... ResearchGate.
- BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 6-Iodouracil and 6-Chlorouracil: Biological Activity and Mechanistic Insights
A Guide for Researchers in Drug Discovery and Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Halogenation at the C6 Position
Uracil and its derivatives are foundational scaffolds in drug discovery, recognized for a wide spectrum of biological activities, including antiviral and antitumor applications. The strategic modification of the pyrimidine ring, particularly through halogenation, has been a fruitful avenue for developing potent therapeutic agents. While substitutions at the C5 position, such as in 5-Fluorouracil, are well-documented, modifications at the C6 position offer a distinct yet compelling profile of biological activity.
This guide provides an in-depth, objective comparison of two C6-halogenated analogs: 6-iodouracil and 6-chlorouracil. We will dissect their mechanisms of action, present supporting experimental data, and provide detailed protocols for evaluating their efficacy. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to leverage these compounds in their work.
Core Mechanisms of Action: Targeting Pyrimidine Metabolism
The biological activities of this compound and 6-chlorouracil primarily stem from their ability to act as antimetabolites, interfering with the enzymes essential for pyrimidine nucleotide synthesis and salvage pathways. This disruption starves rapidly proliferating cells, such as cancer cells or virus-infected cells, of the necessary building blocks for DNA and RNA synthesis.
Two key enzymatic targets have been identified for 6-halouracils:
-
Thymidine Phosphorylase (TP): This enzyme plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. TP is also an important factor in angiogenesis, making it an attractive target for cancer therapy. Several 6-substituted uracil derivatives have been designed as TP inhibitors. Studies have shown that 6-halouracils, particularly those with a chlorine atom at the C6 position, exhibit significant inhibitory activity against human TP.
-
Uracil Phosphoribosyltransferase (UPRT): Another key enzyme in the pyrimidine salvage pathway, UPRT catalyzes the conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into uridine 5'-monophosphate (UMP). UMP is a precursor for all pyrimidine nucleotides. Inhibiting UPRT disrupts this critical salvage operation. While less documented for 6-halo derivatives compared to TP, it remains a plausible target due to the structural similarity of the compounds to the native substrate, uracil.
Below is a diagram illustrating the central role of these enzymes in the pyrimidine salvage pathway and their inhibition by 6-halouracils.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT-116 for colon cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 6-chlorouracil in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide establishes that 6-chlorouracil is a recognized inhibitor of key enzymes in the pyrimidine salvage pathway, particularly thymidine phosphorylase. Its biological activity is strongly linked to the presence of the chlorine atom at the C6 position. In contrast, the biological profile of this compound is significantly less characterized in the public domain, representing a clear knowledge gap.
The provided experimental protocols offer a robust framework for directly comparing the efficacy of these two compounds. Future research should focus on:
-
Direct Comparative Assays: Performing enzyme inhibition and cytotoxicity assays as outlined to generate IC₅₀ and Kᵢ values for both this compound and 6-chlorouracil under identical conditions.
-
Broader Screening: Evaluating both compounds against a wider panel of enzymes and cell lines to uncover novel activities and differential specificities.
-
Structural Biology: Co-crystallizing both inhibitors with their target enzymes to elucidate the specific molecular interactions that govern their binding affinity and explain any observed differences in potency.
By systematically addressing these areas, the scientific community can fully delineate the therapeutic potential of this compound and refine the structure-activity relationships that govern the biological activity of C6-substituted uracils.
References
- Nencka, R., Votruba, I., Hrebabecký, H., Jansa, P., Tloušt'ová, E., Horská, K., Masojídková, M., & Holý, A. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(23), 5587-5598. [Link]
- Nencka, R., Votruba, I., Hrebabecký, H., Jansa, P., Tloušt'ová, E., Horská, K., Masojídková, M., & Holý, A. (2007). Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase. Journal of Medicinal Chemistry, 50(23), 5587-5598.
- McNally, V. A., Rajabi, M., Gbaj, A., Stratford, I. J., Edwards, P. N., Douglas, K. T., Bryce, R. A., Jaffar, M., & Freeman, S. (2005). 6-substituted 5-fluorouracil derivatives as transition state analogue inhibitors of thymidine phosphorylase. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 367-373. [Link]
- Christensen, U., & Neuhard, J. (1996). Uracil Phosphoribosyltransferase From the Extreme Thermoacidophilic Archaebacterium Sulfolobus Shibatae Is an Allosteric Enzyme, Activated by GTP and Inhibited by CTP. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1296(1), 16-22. [Link]
- Cody, V., & Ciszak, E. (1988). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Molecular Structure, 178, 143-154. [Link]
- PubChem. (n.d.). 6-Chlorouracil. National Center for Biotechnology Information.
- Boitz, J. M., & Ullman, B. (2013). Substrate inhibition of uracil phosphoribosyltransferase by uracil can account for the uracil growth sensitivity of Leishmania donovani pyrimidine auxotrophs. Molecular and Biochemical Parasitology, 191(2), 70-77. [Link]
- Kochetkov, N. K., & Usov, A. I. (2018). Antiviral Activity of 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil. Russian Chemical Bulletin, 67(1), 1-5. [Link]
- Verheggen, I., Van Aerschot, A., Van Meervelt, L., Rozenski, J., Janssen, G., & Herdewijn, P. (1994). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro congener. Journal of Medicinal Chemistry, 37(20), 3363-3368. [Link]
- Breda, L. C., Basso, L. A., Santos, D. S., & de Azevedo, W. F. (2011). Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis. PLoS ONE, 6(3), e16362. [Link]
- Taurog, A., Dorris, M. L., & Doerge, D. R. (1994). The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity. Endocrinology, 134(4), 1846-1853. [Link]
- Anderson, C. M., & Stivers, J. T. (2017). Inhibition of Human Uracil DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorouracil. Molecular Pharmacology, 91(4), 362-373. [Link]
- McNally, V. A., Rajabi, M., Gbaj, A., Stratford, I. J., Edwards, P. N., Douglas, K. T., Bryce, R. A., Jaffar, M., & Freeman, S. (2007).
A Comparative Guide to 6-Halouracils in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Uracil and its derivatives are of particular interest due to their prevalence in biologically active molecules, including antiviral and anticancer agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the performance of 6-halouracils (where the halogen is iodine, bromine, chlorine, or fluorine) in this pivotal reaction, supported by experimental data and mechanistic insights to inform your synthetic strategies.
Introduction: The Significance of 6-Aryluracils and the Suzuki-Miyaura Reaction
6-Aryluracil derivatives are key pharmacophores found in a variety of therapeutic agents. Their synthesis via palladium-catalyzed cross-coupling reactions offers a direct and modular approach to novel compounds. The Suzuki-Miyaura reaction, first reported in 1979, has become a favored method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.[1]
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[2] The efficiency of this cycle, particularly the initial oxidative addition step, is highly dependent on the nature of the halogen atom on the uracil ring.
The Decisive Role of the Halogen: A Comparative Reactivity Study
The reactivity of 6-halouracils in the Suzuki-Miyaura reaction is primarily dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[4]
dot
Caption: Comparative reactivity of 6-halouracils in Suzuki-Miyaura reactions.
This compound: The Most Reactive Partner
Due to the relatively weak C-I bond, this compound derivatives are the most reactive substrates for Suzuki-Miyaura coupling. These reactions often proceed under mild conditions, with lower catalyst loadings and shorter reaction times, providing high yields of the desired 6-aryluracils. The high reactivity of iodo-substituted heterocycles is well-documented and allows for a broad scope of coupling partners.[5]
6-Bromouracil: A Reliable and Versatile Substrate
6-Bromouracils represent a good balance of reactivity and stability, making them widely used in organic synthesis. The C-Br bond is sufficiently reactive to undergo oxidative addition under standard Suzuki-Miyaura conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand.[6] These reactions generally provide good to excellent yields, though they may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) compared to their iodo counterparts.
6-Chlorouracil: A Challenging but Feasible Coupling Partner
The significantly stronger C-Cl bond makes 6-chlorouracils considerably less reactive than their bromo and iodo analogs.[3] Successful Suzuki-Miyaura coupling of 6-chlorouracils often necessitates the use of more sophisticated and highly active catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step.[7][8] Higher temperatures and catalyst loadings are also common requirements.
6-Fluorouracil: The Inert Participant
The exceptional strength of the C-F bond renders 6-fluorouracil derivatives largely unreactive in standard Suzuki-Miyaura cross-coupling reactions.[3] The oxidative addition of a palladium(0) catalyst to a C-F bond is a highly challenging transformation that requires specialized catalysts and conditions, often involving Lewis acid additives to facilitate C-F bond cleavage.[9][10] Consequently, for the synthesis of 6-aryluracils, employing 6-fluorouracil as a starting material in a Suzuki-Miyaura reaction is generally not a viable strategy. It is important to note that 5-fluorouracil, a widely used chemotherapeutic agent, derives its bioactivity from a different mechanism of action and is not typically used as a substrate in cross-coupling reactions.[11]
Comparative Experimental Data
The following table summarizes representative experimental conditions and yields for the Suzuki-Miyaura coupling of various 6-halouracil and related halopyrimidine derivatives, illustrating the reactivity trends discussed above.
| Halogen (X) | Substrate Example | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | 5-Iodo-2'-deoxyuridine | Pd₂(dba)₃ / L1 | K₃PO₄ | aq. Buffer | 37 | 16 | ~80 | [5] |
| Br | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-80 | [6][12] |
| Cl | 6-Chloro-1,3-dimethyluracil derivative | Pd(PPh₃)₄ | NaOH | 1,4-Dioxane/H₂O | 100 | 1 | 70-90 | [13] |
| F | N/A | - | - | - | - | - | Unreactive | [3] |
Note: The data presented is a compilation from various sources and should be used as a reference. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a 6-halouracil derivative. Optimization will be necessary based on the specific halogen and coupling partners.
General Procedure for the Suzuki-Miyaura Coupling of a 6-Halouracil
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser are added the 6-halouracil derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is sealed with a septum and purged with an inert gas (e.g., Argon) for 15 minutes. Under a positive pressure of the inert gas, the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-aryluracil.[14]
dot
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
dot
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of halogen on the uracil ring directly impacts the kinetics of the oxidative addition step. For less reactive chlorides, the use of bulky, electron-donating ligands is crucial to facilitate the formation of the Pd(II) intermediate and drive the catalytic cycle forward.
Conclusion and Recommendations
The selection of a 6-halouracil for Suzuki-Miyaura cross-coupling is a critical decision that significantly impacts reaction efficiency and conditions.
-
6-Iodouracils are the most reactive substrates, ideal for reactions requiring mild conditions or for coupling with challenging boronic acids.
-
6-Bromouracils offer a reliable and versatile option, providing a good balance between reactivity and stability for a wide range of applications.
-
6-Chlorouracils are viable but challenging substrates, requiring the use of advanced, highly active catalyst systems to achieve satisfactory yields.
-
6-Fluorouracils are generally considered unreactive under standard Suzuki-Miyaura conditions and are not recommended as starting materials for this transformation.
By understanding the principles outlined in this guide and leveraging the appropriate catalytic systems, researchers can effectively harness the power of the Suzuki-Miyaura reaction for the efficient and strategic synthesis of novel 6-aryluracil derivatives for drug discovery and development.
References
- Schröder, F., et al. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 20, 898–905.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Taylor, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5626-5637.
- Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
- Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 362-383.
- Burton, D. J., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384-6393.
- Savitha, B., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. Catalysis Science & Technology, 6(15), 5831-5835.
- Gasser, G., et al. (2013). DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes. Angewandte Chemie International Edition, 52(33), 8790-8794.
- Barfoot, C., et al. (2019). High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. Chemical Science, 10(1), 204-212.
- Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
- Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
- Organ, M. G., et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 23(47), 11282-11288.
- The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Morken, J. P., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(49), 17296-17299.
- Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727.
- Rauf, A., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853.
- Patel, P., & Preuss, C. V. (2023). Fluorouracil. In StatPearls. StatPearls Publishing.
- Wang, X., et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- El-Sayed, M. A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.
- Visser, G. W., et al. (1986). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 29(10), 1881-1885.
- Weiss, A., et al. (2014). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. Nature Communications, 5, 3277.
- Weiss, A., et al. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry, 2, 10.
- Weiss, A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 713.
- Kishi, P., & Price, C. J. (2018). Life-Threatening Reaction with Topical 5-Fluorouracil. Drug Safety - Case Reports, 5(1), 4.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Enzymatic Incorporation Efficiency of 6-Iodouracil Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Modified Nucleotides in Advancing RNA Research
The precise engineering of nucleic acids through the incorporation of modified nucleotides is a cornerstone of modern molecular biology and therapeutic development. These molecular tools, which are analogs of the canonical nucleobases, offer a diverse range of functionalities, enabling researchers to probe biological processes, enhance the therapeutic properties of nucleic acids, and develop novel diagnostic assays. Among these, halogenated nucleotides such as 6-Iodouracil triphosphate (6-I-UTP) present unique opportunities for studying RNA structure and function due to the potential for cross-linking and the introduction of a heavy atom for crystallographic studies.
This guide provides a comprehensive framework for assessing the enzymatic incorporation efficiency of 6-I-UTP into RNA transcripts using in vitro transcription. We will delve into the critical experimental considerations, present detailed protocols for a self-validating system, and offer a comparative perspective against other uracil analogs. Our focus is on empowering researchers with the knowledge to not only execute these experiments with technical precision but also to understand the underlying principles that govern the successful synthesis of modified RNA.
The Central Challenge: Understanding Polymerase-Substrate Interactions
The efficiency with which a modified nucleotide is incorporated into a growing RNA strand is fundamentally dictated by its interaction with the RNA polymerase. While enzymes like T7 RNA polymerase are known for their processivity and relative promiscuity, modifications to the nucleobase can significantly impact their recognition and incorporation. Modifications at the 5-position of pyrimidines are generally well-tolerated[1][2][3]. However, substitutions at the 6-position, such as the iodine atom in 6-I-UTP, can present a greater steric or electronic hindrance within the enzyme's active site, potentially reducing incorporation efficiency. Therefore, a rigorous and quantitative assessment is paramount for any research program intending to utilize 6-I-UTP.
Experimental Workflow for Assessing 6-I-UTP Incorporation Efficiency
The following workflow is designed to provide a robust and quantitative measure of 6-I-UTP incorporation efficiency. It is structured to be a self-validating system, with built-in controls and multiple analytical endpoints.
Caption: A comprehensive workflow for assessing the enzymatic incorporation efficiency of this compound triphosphate.
Part I: In Vitro Transcription (IVT)
The foundation of this assessment is a well-designed in vitro transcription reaction. The choice of DNA template and reaction conditions are critical for obtaining meaningful results.
Experimental Protocol: In Vitro Transcription with 6-I-UTP
-
DNA Template Design:
-
Design a short (e.g., 50-100 nucleotides) linear DNA template with a T7 promoter sequence at the 5' end.
-
The template should contain multiple adenine residues to direct the incorporation of uracil or its analog.
-
To facilitate analysis, it is advantageous to design a template that produces a transcript with a known number of uracil positions.
-
-
IVT Reaction Setup:
-
Set up a series of 20 µL IVT reactions using a commercial T7 RNA polymerase kit.
-
Control Reaction: Unmodified UTP at a final concentration of 2 mM.
-
Test Reaction 1 (Partial Substitution): A 1:1 mixture of UTP and 6-I-UTP, each at 1 mM.
-
Test Reaction 2 (Full Substitution): 6-I-UTP at a final concentration of 2 mM.
-
Include [α-³²P]-GTP or another radiolabeled nucleotide to enable visualization and quantification of the transcript.
-
Incubate the reactions at 37°C for 2 hours.
-
Part II: RNA Purification and Quality Control
To accurately quantify incorporation, the synthesized RNA must be purified from unincorporated nucleotides and the DNA template.
Experimental Protocol: RNA Purification and QC
-
DNase Treatment: Add DNase I to the IVT reactions and incubate for 15 minutes at 37°C to degrade the DNA template.
-
RNA Purification: Purify the RNA using a spin column-based RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.
-
RNA Quantification and Integrity Check:
Part III: Quantification of Incorporation
This is the core of the assessment, where the amount of incorporated 6-I-UTP is determined relative to the total amount of transcript synthesized.
Method 1: Radiolabeling and Densitometry
This method provides a straightforward, semi-quantitative assessment of overall transcript yield.
Experimental Protocol: Radiolabeling and Densitometry
-
Expose the dPAGE gel from the QC step to a phosphor screen.
-
Image the screen using a phosphorimager.
-
Quantify the band intensities for the full-length transcripts in the control and test lanes.
-
Compare the intensities to estimate the relative efficiency of transcription with 6-I-UTP compared to UTP.
Method 2: HPLC Analysis of Digested RNA
For a more precise and quantitative measurement, high-performance liquid chromatography (HPLC) can be used to separate and quantify the individual nucleosides after enzymatic digestion of the RNA.
Experimental Protocol: HPLC Analysis
-
Digest the purified RNA to its constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Analyze the digest by reverse-phase HPLC, monitoring the effluent at 260 nm.
-
Identify the peaks corresponding to the canonical nucleosides and 6-iodouridine by comparing their retention times to those of known standards.
-
Calculate the molar ratio of 6-iodouridine to the other nucleosides to determine the incorporation efficiency[6][7].
Method 3: Mass Spectrometry
Liquid chromatography coupled with mass spectrometry (LC-MS) offers the highest sensitivity and specificity for identifying and quantifying modified nucleosides.
Experimental Protocol: Mass Spectrometry
-
Prepare the RNA digest as described for HPLC analysis.
-
Analyze the sample by LC-MS to obtain the mass-to-charge ratio of the constituent nucleosides[8][9][10].
-
Quantify the relative abundance of 6-iodouridine compared to the canonical nucleosides.
Part IV: Functional Analysis of the Modified RNA
Assessing the ability of the modified RNA to serve as a template for reverse transcriptase is crucial for many downstream applications.
Experimental Protocol: Reverse Transcription Assay
-
Use the purified RNA from the control and test reactions as templates for a reverse transcription (RT) reaction with a fluorescently labeled or radiolabeled primer.
-
Analyze the cDNA products on a denaturing polyacrylamide gel.
-
Compare the intensity of the full-length cDNA product from the this compound-containing RNA to that of the unmodified control RNA. A significant decrease in product may indicate that the modification inhibits the reverse transcriptase[11][12][13].
Comparative Analysis: 6-I-UTP vs. Other Uracil Analogs
The following table provides a framework for comparing the enzymatic incorporation efficiency of 6-I-UTP with unmodified UTP and the commonly used 5-Iodouracil triphosphate (5-I-UTP). Researchers should populate this table with their experimental data.
| Parameter | UTP (Unmodified) | 5-Iodouracil Triphosphate (5-I-UTP) | This compound Triphosphate (6-I-UTP) |
| Relative Transcript Yield (Full Substitution) | 100% (Reference) | High | To be determined |
| Incorporation Efficiency (HPLC/MS) | N/A | High | To be determined |
| Reverse Transcription Efficiency | High | Generally High | To be determined |
Factors Influencing Incorporation Efficiency
The successful incorporation of 6-I-UTP is a multifactorial process. The following diagram illustrates the key relationships that researchers should consider when optimizing their experiments.
Caption: Key factors influencing the enzymatic incorporation efficiency of modified nucleotides.
Conclusion and Future Directions
The systematic assessment of this compound triphosphate incorporation efficiency is a critical step for its successful application in RNA research. By employing the rigorous, multi-faceted approach outlined in this guide, researchers can obtain reliable and quantitative data to inform their experimental design. While modifications at the 6-position of pyrimidines can be challenging for RNA polymerases, a thorough understanding of the factors influencing incorporation will pave the way for the development of novel RNA-based tools and therapeutics. Future work in this area may involve the engineering of RNA polymerases with altered active sites to better accommodate bulky 6-substituted pyrimidines, further expanding the repertoire of chemical modifications available for RNA synthesis.
References
- In Vitro Selection Using Modified or Unnatural Nucleotides. (n.d.). National Center for Biotechnology Information.
- Chemical tagging for sensitive determination of uridine modifications in RNA. (2020). Royal Society of Chemistry.
- Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides. (2013). National Center for Biotechnology Information.
- Instrumental analysis of RNA modifications. (2020). Taylor & Francis Online.
- Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). (2014). National Center for Biotechnology Information.
- Detection of RNA nucleoside modifications with the uridine-specific ribonuclease MC1 from Momordica charantia. (2015). National Center for Biotechnology Information.
- Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. (2018). The Titi Tudorancea Bulletin.
- HPLC analysis of digested cRNA demonstrates incorporation of modified... (n.d.). ResearchGate.
- Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. (2023). ACS Publications.
- Denaturing PAGE analysis of RNA yield from in vitro transcriptions at... (n.d.). ResearchGate.
- Quantitative Analysis of RNA Modifications. (2012). National Center for Biotechnology Information.
- Detection and Quantification of Modified Nucleotides in RNA Using Thin-Layer Chromatography. (2007). Springer Nature.
- Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. (2024). National Center for Biotechnology Information.
- Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. (2014). Massachusetts Institute of Technology.
- 2'-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. (2020). PubMed.
- Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. (2024). Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.
- Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and ... (2018). Royal Society of Chemistry.
- Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. (2018). Organic & Biomolecular Chemistry.
- 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase. (2020). ResearchGate.
- Compositions and methods for in vitro transcription of rna. (2013). Google Patents.
- Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. (2024). ACS Omega.
- Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. (2025). National Center for Biotechnology Information.
- Template-Independent Enzymatic RNA Synthesis. (2024). bioRxiv.
- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). PubMed.
- Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. (2001). PubMed.
- Enzymatic rna synthesis. (2020). Google Patents.
- Reverse transcriptase. (n.d.). Wikipedia.
- Reverse transcription as key step in RNA in vitro evolution with unnatural base pairs. (2022). mediaTUM.
Sources
- 1. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 2. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Tale of Two Halogens: 6-Iodouracil Versus 6-Bromouracil in the Synthesis of Antiviral Compounds
A Senior Application Scientist's Guide to Strategic Precursor Selection in Antiviral Drug Development
For researchers at the forefront of antiviral drug discovery, the uracil scaffold represents a privileged starting point for the synthesis of novel therapeutic agents. The strategic functionalization of this pyrimidine core, particularly at the C6 position, has yielded compounds with potent activity against a range of viruses. The choice of the starting material is a critical determinant of synthetic efficiency, yield, and the accessible chemical space. Among the most versatile precursors are the 6-halouracils, with 6-iodouracil and 6-bromouracil standing out as key intermediates for carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of these two precursors, offering field-proven insights and experimental guidance to inform your synthetic strategy.
The Halogen Effect: A Fundamental Look at Reactivity
The primary difference between this compound and 6-bromouracil lies in the inherent chemical properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, with bond dissociation energies of approximately 234 kJ/mol and 285 kJ/mol, respectively. This fundamental difference in bond strength has profound implications for their reactivity in palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic organic chemistry for constructing C-C bonds.
In the catalytic cycle of common cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The lower bond dissociation energy of the C-I bond in this compound facilitates this oxidative addition, leading to a faster reaction rate compared to its bromo counterpart.[1] This enhanced reactivity of iodo-substituted heterocycles is a well-established principle in organic synthesis.[2][3]
This increased reactivity translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures, which can be crucial for preserving sensitive functional groups on more complex coupling partners.
-
Shorter Reaction Times: The faster kinetics of the oxidative addition step typically lead to a significant reduction in the overall reaction time.
-
Lower Catalyst Loading: In some instances, the higher reactivity of the iodo-precursor may allow for a reduction in the amount of expensive palladium catalyst required.
Conversely, 6-bromouracil, while less reactive, offers the advantage of generally being more cost-effective and having greater stability. The choice between the two, therefore, becomes a strategic decision based on the specific synthetic goals, the complexity of the target molecule, and economic considerations.
Comparative Performance in Key Cross-Coupling Reactions
While a direct, side-by-side comparison of this compound and 6-bromouracil in the synthesis of the same antiviral compound is not extensively documented in the literature, we can extrapolate their performance based on studies of analogous heterocyclic systems and the fundamental principles of reactivity.
Suzuki-Miyaura Coupling: Forging Aryl-Uracil Bonds
The Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl moieties at the C6 position of the uracil ring, a common feature in many antiviral compounds.
Expected Performance:
| Feature | This compound | 6-Bromouracil |
| Relative Reactivity | Excellent | Good |
| Typical Reaction Temp. | Room Temp to 80 °C | 80-110 °C |
| Typical Reaction Time | 2-12 hours | 4-24 hours |
| Catalyst Loading | Often effective at 0.5-2 mol% | Typically 1-5 mol% |
| Expected Yield | Excellent (>90%) | Good to Excellent (~85-95%) |
This data is extrapolated from known reactivity trends and data for analogous aryl halides.[1]
The higher reactivity of this compound allows for the use of milder bases and lower temperatures, which can be advantageous when working with base-sensitive or thermally labile substrates.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is invaluable for installing terminal alkynes, which can serve as versatile handles for further functionalization or as key pharmacophoric elements in their own right.
Expected Performance: The reactivity trend of I > Br holds true for Sonogashira couplings.[4] this compound will generally react more readily, often at room temperature, while 6-bromouracil may require heating to achieve comparable conversion rates. This is particularly important as higher temperatures in Sonogashira reactions can sometimes lead to undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
Heck Coupling: The Path to Alkenyluracils
The Heck reaction enables the introduction of vinyl groups, leading to the synthesis of 6-alkenyluracil derivatives. The general reactivity trend for the aryl halide in the Heck reaction is also I > Br > Cl > F.[5][6] Consequently, this compound is expected to undergo Heck coupling under milder conditions and with faster reaction rates than 6-bromouracil.[7]
Experimental Protocols: A Starting Point for Your Research
The following protocols are generalized starting points based on established methodologies for cross-coupling reactions with halogenated heterocycles. Optimization of specific parameters such as catalyst, ligand, base, solvent, and temperature will be necessary for each unique substrate combination.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is projected based on general procedures for reactive aryl iodides.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of 6-Bromouracil
This protocol is adapted from procedures for less reactive aryl bromides.
Materials:
-
6-Bromouracil (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromouracil, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF, Et₃N, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Case Studies: 6-Halouracils in the Synthesis of Antiviral Agents
While direct comparative studies are scarce, the literature provides numerous examples of the utility of 6-halouracils in synthesizing antiviral compounds. For instance, 6-chlorouracil has been used as a precursor for the synthesis of 6-(arylthio)uracils, some of which have shown marginal activity against HIV-1.[8] The synthesis of 6-substituted uracil derivatives has been a fruitful area of research for non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[9] Furthermore, palladium-catalyzed synthesis has been employed to create [E]-6-(2-acylvinyl)uracils, although these particular compounds did not exhibit significant antiviral activity, they highlight the synthetic accessibility of this class of molecules.
Conclusion: A Strategic Choice for Your Synthetic Campaign
The selection between this compound and 6-bromouracil is a nuanced decision that hinges on a careful consideration of reactivity, cost, and the specific demands of the target molecule.
Choose this compound when:
-
Milder reaction conditions are required to preserve sensitive functional groups.
-
Shorter reaction times are a priority.
-
You are working with a particularly challenging or sterically hindered coupling partner.
-
Maximizing yield is the primary objective, and the higher cost of the starting material is justified.
Choose 6-Bromouracil when:
-
Cost-effectiveness is a major consideration, particularly for large-scale synthesis.
-
The coupling partner is robust and can tolerate higher reaction temperatures and longer reaction times.
-
The slightly lower reactivity is acceptable for the desired transformation.
By understanding the fundamental differences in reactivity and leveraging the appropriate reaction conditions, researchers can effectively utilize both this compound and 6-bromouracil to accelerate the discovery and development of novel uracil-based antiviral therapeutics.
References
- Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry.
- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society.[8]
- Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV. PubMed.[9]
- Palladium-catalyzed synthesis of [E]-6-(2-acylvinyl)uracils and [E]-6-(2-acylvinyl)-1-[(2-hydroxyethoxy)methyl]uracils--their antiviral and cytotoxic activities. Bioorganic & Medicinal Chemistry.[10]
- Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. PubMed.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Semantic Scholar.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.[2]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.[1]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Heck Reaction. Organic Chemistry Portal.[6]
- SH coupling of 6‐iodouracil 1 r with phenylacetylene 2 a in DES to give uracil analog 3 ra.
- Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central.
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
- Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews (RSC Publishing).
- Use of Pd-catalyzed Suzuki–Miyaura coupling reaction in the rapid synthesis of 5-aryl-6-(phosphonomethoxy)uracils and evaluation of their inhibitory effect towards human thymidine phosphorylase.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Heck reaction. Wikipedia.[5]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- New achievements on C-C bond formation in water c
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.[3]
- Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Guide to the Comparative Electronic Structure of 5-Halouracils and 6-Halouracils: A Positional Isomerism Perspective
This guide provides an in-depth comparative analysis of the electronic structures of 5-halouracils and 6-halouracils. As positional isomers, the seemingly minor shift of a halogen atom from the C5 to the C6 position on the uracil ring induces profound changes in electron distribution, reactivity, and ultimately, biological function. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of these critical molecular properties. We will explore the causality behind their differing electronic landscapes, supported by experimental data and validated computational methodologies.
Introduction: The Significance of Halogen Placement
Uracil and its derivatives are cornerstones of medicinal chemistry and molecular biology. Halogenated uracils, in particular, have been extensively investigated for their therapeutic potential. 5-Halouracils are renowned for their role as radiosensitizers in cancer therapy; when incorporated into DNA in place of thymine, they enhance the efficacy of ionizing radiation.[1][2] This biological activity is intimately linked to their unique electronic properties, specifically their high electron affinity and propensity for dissociative electron attachment (DEA).[3][4]
Conversely, 6-halouracils serve primarily as versatile synthetic intermediates for further functionalization of the pyrimidine ring.[5] The distinct roles of these isomers are not accidental but are a direct consequence of their electronic structure. This guide will dissect these differences, providing a foundational understanding of how halogen position dictates molecular behavior.
Theoretical Framework: Probing the Electronic Landscape
To comprehend the subtle yet significant differences between these isomers, we rely on a synergistic approach combining experimental data with robust computational models. The insights presented in this guide are primarily derived from Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. To translate the complex quantum mechanical data into chemically intuitive concepts, we employ two key analytical techniques:
-
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM defines chemical bonding and atomic properties based on the topology of the observable electron density.[6][7] It allows us to partition the molecule into atomic basins and analyze properties like atomic charges and bond characteristics.
-
Natural Bond Orbital (NBO) Analysis: Introduced by Weinhold and coworkers, NBO analysis transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.[8][9] This method is invaluable for quantifying charge transfer, hyperconjugative interactions, and deviations from an idealized Lewis structure.
The following workflow illustrates the standard computational protocol for generating and analyzing the data discussed herein.
Caption: Computational workflow for electronic structure analysis.
Comparative Analysis of Electronic Properties
The position of the halogen atom (X = F, Cl, Br, I) dictates the electronic character of the uracil ring through a combination of inductive and resonance effects.
Electron Affinity and Ionization Potential
Electron Affinity (EA), the energy released upon electron capture, is a critical parameter for radiosensitization. A higher EA indicates a greater propensity to capture low-energy electrons, initiating the bond-breaking cascade that damages cancer cells.[3] 5-Halouracils exhibit significantly higher electron affinities compared to uracil and thymine.[10] This is attributed to the strong electron-withdrawing nature of the halogen at the C5 position, which stabilizes the resulting radical anion.
In contrast, while data for 6-halouracils is less extensive, studies on 6-chlorouracil show that it also readily captures electrons. However, the subsequent fragmentation pathways differ significantly from 5-chlorouracil, highlighting the influence of isomerism on reactivity.[11] For instance, the dominant dissociative electron attachment channel for 6-ClU is the formation of (M-HCl)⁻, a reaction with a remarkably high cross-section.[11]
| Compound | Adiabatic Electron Affinity (EA) (eV) | Ionization Potential (IP) (eV) |
| Uracil | ~0.32 | ~9.4 |
| 5-Fluorouracil | ~0.47 - 0.88[1][3] | ~9.7 |
| 5-Chlorouracil | ~0.56 - 1.01[1][3] | ~9.4 |
| 5-Bromouracil | ~0.59[3] | ~9.3 |
| 6-Chlorouracil | Not widely reported, but AE((6-ClU)+/6-ClU) is 9.71±0.05eV[12] | ~9.71[12] |
Note: Experimental and computational values for EA and IP can vary based on the methodology. The data presented provides a comparative trend.
Charge Distribution and Molecular Electrostatic Potential (MEP)
The placement of the halogen profoundly impacts the charge distribution across the pyrimidine ring.
-
5-Halouracils: The halogen at C5 exerts a strong inductive electron-withdrawing effect. This leads to a significant polarization of the C5-C6 double bond and a decrease in electron density at the C5 carbon. X-ray photoelectron spectroscopy (XPS) studies confirm this, showing that halogenation at the C5 position shifts the core peak of the C5 carbon to a higher binding energy.[13]
-
6-Halouracils: When the halogen is at C6, it is adjacent to the N1 nitrogen. Its inductive effect directly influences the acidity of the N1-H proton and the electrostatic potential around the adjacent carbonyl group (C2=O). This proximity can lead to different intermolecular interaction patterns compared to 5-halouracils.
These differences are visualized using Molecular Electrostatic Potential (MEP) maps, where red indicates regions of high electron density (electronegative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive potential, susceptible to nucleophilic attack).
Sources
- 1. Photoelectron spectroscopic studies of 5-halouracil anions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 7. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 8. NBO [cup.uni-muenchen.de]
- 9. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 10. Photoelectron spectroscopic studies of 5-halouracil anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electron attachment to chlorouracil: a comparison between 6-ClU and 5-ClU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Evaluating the Substrate Specificity of Enzymes for 6-Iodouracil: A Comparative Guide for Researchers
Introduction: The Significance of 6-Iodouracil in Therapeutic Development
In the landscape of pharmaceutical research, uracil and its analogs are cornerstone molecules, particularly in the development of anticancer and antiviral therapies. This compound, a halogenated derivative of uracil, presents a unique chemical entity with the potential for diverse biological activities. The introduction of an iodine atom at the C6 position of the pyrimidine ring can significantly alter its electronic properties and steric profile, thereby influencing its interaction with various enzymes involved in nucleotide metabolism. Understanding the substrate specificity of these enzymes for this compound is paramount for predicting its metabolic fate, therapeutic efficacy, and potential off-target effects. This guide provides a comprehensive comparison of the substrate specificity of key enzymes for this compound, supported by established experimental methodologies, to aid researchers in drug discovery and development.
This document will delve into the enzymatic interactions of this compound with four critical enzymes in pyrimidine metabolism:
-
Dihydropyrimidine Dehydrogenase (DPD): The initial and rate-limiting enzyme in the catabolism of uracil and thymine.[1] Its activity is a critical determinant in the toxicity and efficacy of fluoropyrimidine-based chemotherapies.[1]
-
Uracil-DNA Glycosylase (UDG): A key enzyme in the base excision repair pathway, responsible for removing uracil from DNA to prevent mutagenesis.[2]
-
Thymidine Phosphorylase (TP): An enzyme involved in the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[3] It is also implicated in angiogenesis and tumor progression.
-
Uridine Phosphorylase (UP): Catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate, playing a crucial role in the pyrimidine salvage pathway.[4]
By examining how the structural modification in this compound affects its recognition and processing by these enzymes, we can gain valuable insights into its potential as a therapeutic agent or a biological probe.
Comparative Analysis of Enzyme Specificity for this compound
The interaction of an enzyme with a substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). Km reflects the affinity of the enzyme for the substrate, with a lower Km indicating higher affinity, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[5] The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, where kcat (the turnover number) is derived from Vmax.
While direct and comprehensive kinetic data for this compound with all four enzymes is not extensively available in peer-reviewed literature, we can infer its potential as a substrate or inhibitor based on studies of other 6-substituted uracil analogs. The following table summarizes the expected interactions and provides a comparative framework. Researchers are strongly encouraged to use the detailed protocols in the subsequent sections to generate specific kinetic data for this compound with their enzyme of interest.
| Enzyme | Natural Substrate(s) | Interaction with 6-Substituted Uracils (Inferred for this compound) | Expected Kinetic Profile for this compound | Rationale for Interaction |
| Dihydropyrimidine Dehydrogenase (DPD) | Uracil, Thymine | Likely a substrate, but potentially with lower efficiency than uracil. May also act as an inhibitor. | Higher Km and lower Vmax compared to uracil. | The bulky iodine atom at the C6 position may sterically hinder optimal binding within the active site, which is adapted for the smaller hydrogen atom in uracil. This could lead to reduced catalytic efficiency. Studies on other 5- and 6-substituted uracils show that modifications at these positions can significantly alter DPD activity.[6] |
| Uracil-DNA Glycosylase (UDG) | Uracil in DNA | Unlikely to be a substrate in its free form. If incorporated into DNA, it would be a substrate for excision, though potentially at a different rate than uracil. | N/A for free this compound. For this compound in DNA, Km and kcat would need to be determined. | UDG recognizes and excises uracil from the DNA backbone.[2] Free nucleobases are not substrates. The enzyme's active site is highly specific for the uracil base within the context of a DNA strand. The iodine at C6 could influence the local DNA conformation and affect recognition and excision rates.[7] |
| Thymidine Phosphorylase (TP) | Thymidine, Deoxyuridine | Potentially a substrate or inhibitor. Studies have shown that various 6-substituted uracil derivatives can act as potent inhibitors of TP.[8][9] | Likely to have a high Km as a substrate or a low Ki as a competitive inhibitor. | The active site of TP can accommodate substitutions at the C5 and C6 positions of the pyrimidine ring. The iodine at C6 could interact with active site residues, leading to either slow catalysis or competitive inhibition. The nature of the interaction (substrate vs. inhibitor) would depend on the specific conformational changes induced upon binding.[10] |
| Uridine Phosphorylase (UP) | Uridine | Likely a poor substrate or an inhibitor. Some 6-substituted uridines are phosphorolyzed by pyrimidine ribonucleoside phosphorylase, but the efficiency varies.[3] | High Km and low Vmax as a substrate, or a moderate Ki as an inhibitor. | The active site of UP is tailored for the binding of uridine. The presence of a bulky iodine atom at the C6 position of the uracil base could interfere with the proper positioning of the ribose moiety for phosphorolysis, thus reducing its efficiency as a substrate.[11] |
Experimental Methodologies for Evaluating Substrate Specificity
To empirically determine the kinetic parameters of these enzymes with this compound, standardized and robust assay protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the activity of DPD and UDG, which can be adapted for TP and UP.
Experimental Workflow for Enzyme Kinetic Analysis
The general workflow for determining the kinetic parameters of an enzyme with a given substrate involves measuring the initial reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation.
Caption: General workflow for enzyme kinetic analysis.
Protocol 1: Spectrophotometric Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity
This protocol is adapted from established methods for measuring DPD activity and relies on monitoring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP+.[8]
Principle: DPD catalyzes the NADPH-dependent reduction of uracil or its analogs. The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials:
-
Recombinant or purified DPD enzyme
-
This compound
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DPD in a suitable storage buffer.
-
Prepare a series of this compound solutions of known concentrations in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically 100-200 µM.
-
The assay buffer should contain DTT (e.g., 1 mM) to maintain a reducing environment.
-
-
Set up the Reaction Mixture:
-
In each well or cuvette, add the following in order:
-
Potassium phosphate buffer
-
DPD enzyme solution (to a final concentration in the nanomolar range, to be optimized)
-
NADPH solution
-
-
Mix gently and incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the this compound solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Protocol 2: Fluorescence-Based Assay for Uracil-DNA Glycosylase (UDG) Activity
This protocol utilizes a molecular beacon-based approach, where the excision of a uracil analog from a synthetic DNA oligonucleotide leads to a measurable increase in fluorescence.[12] This method is highly sensitive and allows for real-time kinetic analysis.
Principle: A hairpin-structured DNA oligonucleotide is synthesized with a fluorophore at one end and a quencher at the other. The oligonucleotide contains one or more this compound residues. In the hairpin conformation, the fluorescence is quenched. UDG-mediated excision of this compound destabilizes the hairpin, leading to its opening and a subsequent increase in fluorescence.
Caption: Principle of the UDG molecular beacon assay.
Materials:
-
Recombinant or purified UDG enzyme
-
Custom-synthesized hairpin DNA oligonucleotide containing this compound, a 5' fluorophore (e.g., FAM), and a 3' quencher (e.g., BHQ-1)
-
Assay buffer (e.g., 20 mM Tris-HCl, 1 mM DTT, 1 mM EDTA, pH 8.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Resuspend the custom DNA oligonucleotide in the assay buffer to a desired stock concentration.
-
Prepare a series of dilutions of the DNA substrate.
-
Prepare a stock solution of UDG in a suitable storage buffer.
-
-
Set up the Reaction:
-
In the wells of the black microplate, add the DNA substrate at various concentrations.
-
Add the assay buffer to bring the volume to the desired level.
-
Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the UDG enzyme to each well.
-
Immediately place the plate in the fluorescence reader and begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Convert the fluorescence units to the concentration of product formed using a standard curve generated with a fully fluorescent (unquenched) oligonucleotide of the same sequence.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the product concentration vs. time plot.
-
Determine Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
-
Interpreting the Data: Causality and Implications
The kinetic parameters obtained from these experiments will provide a quantitative measure of how efficiently each enzyme recognizes and processes this compound.
-
A low Km and high kcat/Km would suggest that this compound is a preferred substrate for a particular enzyme. This could imply rapid metabolism and clearance if the enzyme is catabolic (like DPD), or a potent biological effect if the enzyme is involved in a signaling or repair pathway.
-
A high Km and low kcat/Km would indicate that this compound is a poor substrate. This might lead to a longer biological half-life of the compound.
-
If this compound acts as a competitive inhibitor , it will bind to the active site but will not be processed, or processed very slowly. This would be characterized by an inhibition constant (Ki) and would suggest that this compound could be used to modulate the activity of that enzyme, potentially enhancing the efficacy of other drugs metabolized by the same enzyme.
The self-validating nature of these protocols lies in the use of appropriate controls. For instance, reactions should be run in the absence of the enzyme to ensure no spontaneous degradation of the substrate occurs. Similarly, using the natural substrate (e.g., uracil for DPD) as a positive control allows for the validation of the assay conditions and provides a benchmark for comparison.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of the substrate specificity of key enzymes for this compound. The provided experimental protocols offer robust and reliable methods for obtaining the necessary kinetic data. A thorough understanding of how this compound interacts with these enzymes is a critical step in its development as a potential therapeutic agent. The data generated will inform its pharmacological profile, including its mechanism of action, metabolic stability, and potential for drug-drug interactions. Further research should focus on elucidating the precise molecular interactions between this compound and the active sites of these enzymes through structural biology studies, which will provide a deeper understanding of the determinants of substrate specificity and facilitate the rational design of more potent and selective uracil-based therapeutics.
References
- Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of Physiology and Pharmacology, 63(5), 539-544. [Link]
- Klein, R. S., et al. (2001). Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Biochemical Pharmacology, 62(9), 1257-1263. [Link]
- Das, B., et al. (2021). Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. International Journal of Biological Macromolecules, 171, 381-389. [Link]
- van Kuilenburg, A. B. P. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 40(7), 939-950.
- Stivers, J. T., & Jiang, Y. L. (2003). A mechanistic perspective on the chemistry of DNA repair by uracil-DNA glycosylase. Chemical Reviews, 103(7), 2729-2759.
- Focher, F., et al. (1993). 5-Halogeno-6-methoxy(or azido)-5,6-dihydro-uracil derivatives as potent inhibitors of human and viral uracil-DNA glycosylases. Biochemical Journal, 295(Pt 1), 21-26.
- Takebayashi, Y., et al. (2002). Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase. Bioorganic & Medicinal Chemistry, 10(6), 1877-1885. [Link]
- Komaki, H., et al. (1999). A potent and selective inhibitor of thymidine phosphorylase, 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI), in combination with 5-fluoro-2'-deoxyuridine. Biochemical Pharmacology, 57(5), 483-490.
- Shirasaka, T., et al. (1996). A novel class of thymidine phosphorylase inhibitor, 5-substituted 6-chlorouracils, in combination with 5-fluoro-2'-deoxyuridine. Cancer Letters, 107(1), 77-82.
- Shodell, M. (1972). The pyrimidine salvage pathway in man. The New England Journal of Medicine, 287(12), 601-603.
- Bergmeyer, H. U. (Ed.). (2012).
- Copeland, R. A. (2000).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 96083, this compound. [Link]
- Armstrong, R. N. (1994). Enzyme-catalyzed elimination reactions. Chemical Reviews, 94(4), 1183-1202.
- Fersht, A. (1999).
- Schlenk, F. (1951). Enzymatic reactions involving nucleic acids and their constituents. In The Enzymes (Vol. 1, pp. 259-293). Academic Press.
- Krokan, H. E., Drabløs, F., & Slupphaug, G. (2002). Uracil in DNA--occurrence, consequences and repair. Oncogene, 21(58), 8935-8948.
- Wikipedia contributors. (2023, December 11). Dihydropyrimidine dehydrogenase. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023, October 29). Uracil-DNA glycosylase. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023, November 28). Thymidine phosphorylase. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023, May 22). Uridine phosphorylase. In Wikipedia, The Free Encyclopedia. [Link]
- Pizzorno, G., et al. (2005). Kinetic characterization, tissue distribution and expression of Uridine Phosphorylase-2: A comparison of two phosphorolytic enzymes. Cancer Research, 65(9 Supplement), 2132. [Link]
- Ikenaka, K., et al. (1990). Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of 6-aminouracil. Biochemical Pharmacology, 39(6), 1155-1158.
- Grem, J. L. (1996). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
- Dobritzsch, D., et al. (2001). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Journal of Biological Chemistry, 276(50), 47293-47301. [Link]
- Porter, D. J., & Spector, T. (1993). Dihydropyrimidine dehydrogenase. Kinetic mechanism for reduction of uracil by NADPH. Journal of Biological Chemistry, 268(26), 19419-19427. [Link]
- Wiebe, L. I., & Knaus, E. E. (1990). Pyrimidine ribonucleoside phosphorylase activity vs 5- and/or 6-substituted uracil and uridine analogues, including conformational aspects. Canadian Journal of Chemistry, 68(10), 1778-1784. [Link]
- Cao, D., et al. (2004). Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation. Drugs of the Future, 29(7), 721-729. [Link]
- van Gennip, A. H., et al. (1997). Dihydropyrimidine dehydrogenase deficiency: a cause of severe 5-fluorouracil toxicity. European Journal of Cancer, 33(14), 2392-2398. [Link]
- Krenitsky, T. A., et al. (1976). Uridine phosphorylase from Escherichia coli. Kinetic properties and mechanism. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(2), 352-358. [Link]
- Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1-22.
- Wilson, P. M., et al. (2014). Comparative functional analysis of dpyd variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity. Cancer Research, 74(9), 2545-2554. [Link]
- Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation of the 1913 Michaelis-Menten paper. Biochemistry, 50(39), 8264-8269. [Link]
Sources
- 1. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Site Conformational Dynamics in Human Uridine Phosphorylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine ribonucleoside phosphorylase activity vs 5- and/or 6-substituted uracil and uridine analogues, including conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uridine phosphorylase - Wikipedia [en.wikipedia.org]
- 5. Comparative studies on pyrimidine metabolism in excised cotyledons of Pinus radiata during shoot formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase11Abbreviations: A… [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide: Comparative Analysis of 6-Iodouracil and 6-Aminouracil Derivatives in Drug Discovery
Welcome to a comprehensive analysis of two pivotal classes of uracil derivatives. As researchers in medicinal chemistry, we understand that the choice of a core scaffold and its initial functionalization dictates the entire trajectory of a drug discovery program. The C6 position of the uracil ring is a critical node for modification, and the choice between an iodo or an amino substituent is not merely a synthetic footnote—it is a strategic decision that profoundly impacts chemical reactivity, structure-activity relationships (SAR), and ultimate biological function.
This guide moves beyond a simple catalog of compounds. It is designed to provide you, our fellow scientists and drug developers, with a field-proven perspective on the causality behind experimental choices. We will dissect the synthetic versatility, compare the biological profiles, and provide a validated experimental protocol to empower your own research endeavors.
Section 1: The C6 Position - A Tale of Two Functional Groups
The fundamental difference between 6-iodouracil and 6-aminouracil lies in the intrinsic properties of the iodine atom versus the amino group. This initial choice directs the subsequent derivatization pathways and the types of interactions the final molecules can form with biological targets.
-
This compound: The Versatile Synthetic Hub. The iodine atom is large, hydrophobic, and, most importantly, an excellent leaving group. This makes this compound an ideal precursor for modern cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira). This pathway allows for the introduction of a vast array of aryl, heteroaryl, vinyl, and alkynyl groups, enabling extensive exploration of hydrophobic and π-stacking interactions within a target's binding site. The iodine itself can also participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.
-
6-Aminouracil: The Polar Linker and Heterocyclic Precursor. In contrast, the amino group is a smaller, polar nucleophile. It serves as a potent hydrogen bond donor and a reactive handle for derivatization through acylation, alkylation, and reductive amination.[1][2] Its true power, however, lies in its ability to act as a building block for fused heterocyclic systems.[3][4] This has led to the creation of complex scaffolds like pyrido[2,3-d]pyrimidines, which possess unique biological activities.[4]
Caption: Core property differences and resulting synthetic pathways.
Section 2: Synthesis and Derivatization Strategies
The synthetic accessibility and derivatization potential are paramount in selecting a lead scaffold. Here, the paths diverge significantly, offering distinct advantages.
This compound: Gateway to C-C Bond Formation
The synthesis of this compound itself is straightforward, often starting from the more accessible 6-aminouracil or via direct iodination of the uracil ring under specific conditions. However, its primary value is as an intermediate.
Causality in Synthesis: The C-I bond is relatively weak and susceptible to oxidative addition by palladium catalysts. This is the mechanistic cornerstone of cross-coupling reactions. By choosing the appropriate boronic acid (Suzuki), organostannane (Stille), or alkene (Heck), chemists can precisely engineer the C6 substituent to probe specific pockets of a protein active site. For instance, the synthesis of 5-iodo-6-substituted pyrimidines often starts from orotic acid, which is converted to a dichloro-pyrimidine intermediate before further functionalization and iodination.[5] This highlights the robust chemistry available for creating iodinated pyrimidine scaffolds.
Caption: Synthetic utility of this compound in cross-coupling.
6-Aminouracil: A Nucleophilic Workhorse
6-Aminouracil is readily synthesized by the reaction of a substituted urea with cyanoacetic ether.[6] Its dual reactivity, with nucleophilic character at both the exocyclic amino group and the C5 position, makes it a versatile starting material.[6]
Causality in Synthesis: The lone pair of electrons on the 6-amino group readily attacks electrophiles. This allows for simple modifications, such as chloroacetylation, which has been shown to improve anticancer activity.[3] More complexly, it can participate in multicomponent reactions, where 6-aminouracil, an aldehyde, and a 1,3-dicarbonyl compound condense to form fused pyridopyrimidine derivatives in a single, efficient step.[1][4] This atom economy and rapid increase in molecular complexity are major advantages for library synthesis.
Section 3: Comparative Biological Activity & SAR
While synthetic utility is crucial, the ultimate goal is biological efficacy. Both scaffolds have yielded potent molecules, but they tend to excel in different arenas.
Enzyme Inhibition
This is an area where 6-aminouracil derivatives have been extensively studied and proven highly effective.
-
6-Aminouracil Derivatives: The most prominent examples are the 6-anilinouracils , which are potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC.[7][8] In this class, the 6-amino group acts as a linker to a phenyl ring, which occupies a critical hydrophobic binding site on the enzyme.[9][10] Structure-activity studies have shown that substituents on the aniline ring directly influence binding affinity and antibacterial potency.[7][8] Other 6-aminouracil derivatives have shown inhibitory activity against thymidine phosphorylase, an enzyme implicated in angiogenesis, and cathepsin B, a protease involved in cancer progression.[3][11][12]
-
This compound Derivatives: Direct inhibitory data for this compound derivatives is less common. However, the derivatives synthesized from this compound are potent inhibitors. For example, 6-propyl-2-thiouracil (PTU), a related compound, is a known inhibitor of type I iodothyronine deiodinase, and its seleno-analog is even more potent.[13] The key takeaway is that the iodo-scaffold allows for the installation of substituents (like aryl groups) that can then act as pharmacophores, mimicking the function of the aniline group in 6-anilinouracils.
Anticancer and Antimicrobial Activity
Both classes of compounds have demonstrated promising activity against cancer cell lines and various microbes.
-
6-Aminouracil Derivatives: A wide range of heterocyclic compounds synthesized from 6-aminouracil have shown cytotoxicity against cancer cell lines, such as the prostate cancer PC3 cell line.[3] For instance, attaching a pyrimidine-2-thione ring or a substituted furan ring via the 6-amino bridge significantly enhances anticancer activity.[3] Furthermore, certain 5-cinnamoyl-6-aminouracils have shown in vivo activity against P388 leukemia, potentially through DNA intercalation.[14]
-
This compound Derivatives: While less explored, N-substituted 5-iodouracils have demonstrated both antibacterial and anticancer activities.[15] For example, N1,N3-dicyclohexylmethyl-5-iodouracil displayed potent activity against HepG2 liver cancer cells.[15] This suggests that functionalization at the nitrogen positions, in concert with the C5/C6 halogen, can lead to potent cytotoxic agents. The antibacterial activity of 6-aryl-5-cyano thiouracils also highlights the potential of highly substituted uracil scaffolds.[16]
Data Summary
The following table summarizes representative biological data to facilitate objective comparison. Note that direct, side-by-side comparisons are rare in the literature; this data is collated from separate studies.
| Compound Class | Representative Derivative | Target/Cell Line | Activity (IC₅₀ / % Inhibition) | Reference |
| 6-Aminouracil | 6-(3-ethyl-4-methylanilino)uracil | B. subtilis DNA Pol IIIC | Potent Inhibition (qualitative) | [7][8] |
| 6-Aminouracil | Phenyl thiourea derivative of 6-aminouracil | Cathepsin B | 82.3% Inhibition | [3] |
| 6-Aminouracil | 6-Amino-N-chloroacetyl uracil | PC3 (Prostate Cancer) | IC₅₀ = 21.21 µM | [3] |
| 6-Aminouracil | 1,3-dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | % T/C = 124 | [14] |
| Related Iodo-Uracil | N1,N3-dicyclohexylmethyl-5-iodouracil | HepG2 (Liver Cancer) | IC₅₀ = 16.5 µg/mL | [15] |
| Related Thio-Uracil | 6-propyl-2-thiouracil (PTU) | Type I Iodothyronine Deiodinase | IC₅₀ = 0.4 µM | [13] |
Section 4: Field-Proven Experimental Protocol: DNA Polymerase IIIc Inhibition Assay
To ensure trustworthiness and provide actionable insights, we present a validated protocol for assessing the inhibitory activity of novel uracil derivatives against bacterial DNA Polymerase IIIC, a key target for 6-anilinouracils.
Objective: To determine the IC₅₀ of a test compound against Bacillus subtilis DNA Polymerase IIIC.
Principle: The assay measures the incorporation of radiolabeled deoxynucleotides ([³H]dTTP) into a DNA template-primer by the polymerase enzyme. An effective inhibitor will decrease the amount of incorporated radioactivity.
Materials:
-
Purified B. subtilis DNA Polymerase IIIC
-
Activated calf thymus DNA (template/primer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
dNTP mix (dATP, dCTP, dGTP at 50 µM each)
-
[³H]dTTP (specific activity ~10-20 Ci/mmol)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% solution
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM down to 10 nM.
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture. The causality here is critical: adding the enzyme last ensures all components are present to initiate the reaction simultaneously.
-
25 µL 2x Reaction Buffer
-
5 µL Activated Calf Thymus DNA (200 µg/mL)
-
5 µL dNTP mix
-
1 µL [³H]dTTP
-
1 µL of test compound dilution (or DMSO for control)
-
13 µL Nuclease-free water
-
-
Enzyme Addition: Add 1 µL of purified DNA Polymerase IIIC to initiate the reaction. The total volume is 50 µL.
-
Incubation: Incubate the reaction at 37°C for 20 minutes. This time is optimized to be within the linear range of the enzyme's activity.
-
Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold 10% TCA. This precipitates the newly synthesized, radiolabeled DNA while unincorporated [³H]dTTP remains in solution.
-
Precipitate Collection: Incubate on ice for 30 minutes. Spot the entire reaction volume onto a glass fiber filter. Wash the filters three times with cold 5% TCA and once with 95% ethanol to remove all unincorporated nucleotides.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the DNA Polymerase IIIC inhibition assay.
Conclusion and Future Outlook
The choice between this compound and 6-aminouracil as a starting point for a drug discovery campaign is a strategic one, dictated by the intended target and desired chemical space.
-
Choose this compound when: Your strategy involves exploring a wide range of hydrophobic and aromatic interactions through C-C bond formation. It is the superior choice for leveraging modern palladium-catalyzed cross-coupling chemistry to rapidly generate diverse libraries of 6-aryl or 6-alkenyl derivatives.
-
Choose 6-Aminouracil when: Your target has key hydrogen bonding opportunities or when the goal is to create complex, fused heterocyclic systems. Its nucleophilic character provides a direct and efficient handle for building molecules with high polarity and rigidity, as exemplified by the potent 6-anilinouracil enzyme inhibitors.
The future of uracil-based drug discovery remains bright. The development of novel C-H activation or photoredox methodologies may soon unlock new pathways for derivatizing these scaffolds. Furthermore, combining the attributes of both—for example, by synthesizing a 5-iodo-6-aminouracil derivative—could provide an orthogonal scaffold with dual functionality, enabling even more complex and targeted drug design.
References
- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (n.d.). Scirp.org.
- Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. (2016). RSC Publishing.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). National Institutes of Health.
- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers.
- 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (1985). PubMed.
- Acylation of some 6-aminouracil derivatives. (1970). The Journal of Organic Chemistry.
- 6-Aminouracil derivatives. (1975). Google Patents.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm (RSC Publishing).
- Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. (2007). Journal of Pharmacy and Pharmacology | Oxford Academic.
- Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III. (1979). PubMed.
- Inhibitors of Bacillus subtilis DNA polymerase III. Structure-activity relationships of 6-(phenylhydrazino)uracils. (1977). PubMed.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances (RSC Publishing).
- Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. (2002). PubMed.
- In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research.
- In vitro proliferative activity of 6-substituted uracil derivatives. (2021). ResearchGate.
- Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. (2002). ACS Publications.
- A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). (2013). Semantic Scholar.
- Selenouracil derivatives are potent inhibitors of the selenoenzyme type I iodothyronine deiodinase. (1992). PubMed.
- Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. (2008). National Institutes of Health.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009). CONICET.
- Inhibitory activity of thiouracil derivatives. (n.d.). ResearchGate.
- Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Asian Journal of Chemistry.
- This compound. (n.d.). PubChem.
- The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity. (1992). Semantic Scholar.
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI.
- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2014). PubMed Central.
- Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. (2007). PubMed.
- Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (2017). National Institutes of Health.
- Chromophoric Nucleoside Analogs: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (2017). ResearchGate.
- 6-Aminouracil: Geometries and spectra in the isolated state and in the solid state simulation. A comparison with 5-aminouracil. (2009). ResearchGate.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02834A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of Bacillus subtilis DNA polymerase III. Structure-activity relationships of 6-(phenylhydrazino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selenouracil derivatives are potent inhibitors of the selenoenzyme type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: Assessing the Cross-Reactivity of Anti-5-Iodouracil Antibodies with 6-Iodouracil
For researchers in drug development and molecular biology, the precise detection of specific molecules is paramount. Immunoassays, which leverage the high specificity of antibody-antigen interactions, are a cornerstone of this work.[1][2] However, the utility of any immunoassay is fundamentally dependent on the specificity of the antibody employed. When dealing with structurally similar isomers, such as 5-iodouracil and 6-iodouracil, the potential for antibody cross-reactivity becomes a critical variable that must be rigorously assessed.
5-Iodouracil (5-IU) is a halogenated derivative of uracil, widely used as a thymidine analog to label the DNA of proliferating cells and as a radiosensitizer in cancer therapy.[3][4][5] Its structural isomer, this compound (6-IU), while less common, presents a significant challenge for immunoassay development due to its near-identical chemical composition. An antibody raised against 5-IU may exhibit off-target binding to 6-IU, leading to inaccurate quantification and false-positive results. This guide provides a comprehensive framework for understanding, testing, and quantifying the cross-reactivity between these two molecules, empowering researchers to validate their tools and ensure data integrity.
The Structural Basis for Cross-Reactivity
The potential for cross-reactivity is rooted in the structural similarity of the two isomers. Both molecules share the same pyrimidine ring structure and a single iodine atom. The only distinction is the position of this iodine atom.
An antibody recognizes a specific three-dimensional shape and chemical profile on its target antigen, known as an epitope. For a small molecule like 5-iodouracil, the entire molecule and its presentation when conjugated to a carrier protein (for immunization) constitute the epitope. As seen in the diagram below, the difference between the two isomers is subtle, making it plausible that the binding site (paratope) of an anti-5-iodouracil antibody could accommodate this compound, albeit likely with a different binding affinity.
Caption: Molecular structures of 5-Iodouracil and this compound.
Quantifying Cross-Reactivity: A Comparative Approach
To ensure the reliability of an immunoassay, antibody cross-reactivity must be experimentally quantified.[6][7] Two gold-standard techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a robust and widely used method to determine the specificity of an antibody against small molecules.[8] The principle relies on the competition between a labeled antigen (conjugated to an enzyme) and an unlabeled antigen (the analyte in the sample) for a limited number of antibody binding sites. The degree to which a related compound (like 6-IU) can compete with the target compound (5-IU) is a direct measure of its cross-reactivity.
Caption: Workflow for a competitive ELISA to test cross-reactivity.
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with a 5-iodouracil-protein conjugate (e.g., 5-IU-BSA) at an optimized concentration (e.g., 1 µg/mL in coating buffer).[9] Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.[6]
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (5-iodouracil) and the potential cross-reactant (this compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary anti-5-iodouracil antibody with each dilution of the free 5-IU or 6-IU for 1 hour.
-
Transfer 100 µL of these mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG) that binds to the primary antibody.[10] Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Signal Development: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[9]
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
The signal generated is inversely proportional to the concentration of free analyte. Plot the absorbance against the log of the analyte concentration to generate inhibition curves. The key parameter is the IC50, the concentration of analyte required to inhibit 50% of the maximum signal.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 5-Iodouracil / IC50 of Cross-Reactant) x 100
| Analyte | IC50 (nM) | % Cross-Reactivity |
| 5-Iodouracil | 10 | 100% |
| This compound | 250 | 4% |
| Uracil | >10,000 | <0.1% |
| Table 1: Example data from a competitive ELISA. In this hypothetical result, the antibody shows minimal (4%) cross-reactivity with this compound and negligible cross-reactivity with the parent molecule, uracil. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that measures biomolecular interactions in real-time.[11][12] It provides detailed kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the overall binding affinity (K₋), which is the ratio of kₑ to kₐ. By comparing the K₋ values for 5-IU and 6-IU, one can obtain a highly precise measure of the antibody's binding preference.[13]
Sources
- 1. Guide to Immunoassays [worldwide.promega.com]
- 2. abyntek.com [abyntek.com]
- 3. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seracare.com [seracare.com]
- 7. Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. immunoreagents.com [immunoreagents.com]
- 10. Sandwich ELISA protocol | Abcam [abcam.com]
- 11. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for 6-Iodouracil Coupling Reactions
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and process development scientists. The functionalization of the uracil scaffold, particularly at the C6-position, is a cornerstone of modern drug discovery, leading to potent antiviral, anticancer, and antibacterial agents. 6-Iodouracil serves as a versatile and critical starting material for building molecular complexity through cross-coupling reactions.
The choice of catalyst is paramount, directly influencing reaction efficiency, yield, purity, and scalability. This guide moves beyond a simple catalog of reactions. It provides a head-to-head comparison of leading catalytic systems for the most crucial C-C and C-N bond-forming reactions of this compound, grounded in experimental data and mechanistic understanding. We will explore the causality behind catalyst selection, empowering you to make informed decisions for your specific synthetic challenges.
The Landscape of this compound Coupling: Key Transformations
The electron-deficient nature of the pyrimidine ring and the reactivity of the carbon-iodine bond make this compound an excellent substrate for palladium-catalyzed cross-coupling. The three most pivotal transformations are:
-
Sonogashira Coupling: For the introduction of C(sp)-hybridized groups (alkynes).
-
Suzuki-Miyaura Coupling: For the introduction of C(sp²)-hybridized groups (aryl, vinyl).
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles.
This guide will dissect the catalytic systems for each, focusing on a comparative analysis of their performance.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira reaction is a powerful method for synthesizing arylalkynes.[1] For this compound, this transformation opens pathways to a vast array of complex molecules. The choice between traditional copper-cocatalyzed systems and modern copper-free alternatives is a critical decision point.
Catalyst Systems & Head-to-Head Comparison
The reaction typically employs a palladium catalyst and, in its classic form, a copper(I) co-catalyst.[2] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step, increasing the reaction rate.[2] However, the use of copper can lead to undesirable alkyne homocoupling (Glaser coupling) and introduces concerns about copper contamination in the final product, a significant issue in pharmaceutical synthesis.[1] This has driven the development of copper-free protocols.[3][4]
| Catalyst System | Precursor | Ligand | Co-Catalyst | Key Advantages | Common Drawbacks | Typical Yields | Ref. |
| Traditional Sonogashira | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | Triphenylphosphine | CuI | High reaction rates, works at room temp. | Glaser homocoupling, copper toxicity. | 70-95% | [2][5] |
| Copper-Free (Amine Base) | Pd(OAc)₂ / PdCl₂(PPh₃)₂ | Phosphines / None | None | Avoids homocoupling, cleaner product profile. | Often requires higher temperatures. | 65-90% | [3][6] |
| Heterogeneous (Copper-Free) | Pd/C | None | None | Easy catalyst removal/recycling, eco-friendly. | Can exhibit lower activity, potential leaching. | 50-99% | [7] |
| Biogenic Nanoparticles | DaPdNPs | None | None | Biocompatible, works in aqueous media at 37 °C. | Catalyst preparation is specialized. | Up to 99% | [8] |
Expert Insights:
-
Why Choose PdCl₂(PPh₃)₂ over Pd(PPh₃)₄? PdCl₂(PPh₃)₂ is a Pd(II) complex that is more stable to air and moisture, making it easier to handle in a typical lab setting.[5] It is reduced in situ to the active Pd(0) species.[2] Pd(PPh₃)₄ is a Pd(0) complex that can directly enter the catalytic cycle but is more sensitive. For routine, robust reactions, the Pd(II) precatalyst is often preferred for its operational simplicity.
-
When is Copper-Free the Right Choice? Always consider a copper-free system first when synthesizing compounds for biological testing to avoid downstream issues with metal contamination and the side-reactions that complicate purification. While some copper-free systems require higher heat, the benefits of a cleaner reaction often outweigh this.
Catalytic Cycle & Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles when copper is used. In copper-free variants, the palladium cycle operates independently, with the alkyne typically being activated by the base.
Caption: Fig. 1: Catalytic Cycle for Sonogashira Coupling
Representative Experimental Protocol: Copper-Free Sonogashira
This protocol is based on established methods for copper-free Sonogashira couplings of heteroaryl iodides.[3]
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and a magnetic stir bar.
-
Reagent Addition: Add anhydrous solvent (e.g., DMF or NMP, 5 mL per mmol of this compound). Add the terminal alkyne (1.2 equiv) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
-
Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of the organoboron reagents.[9] For this compound, it provides direct access to 6-aryl and 6-vinyl derivatives.
Catalyst Systems & Head-to-Head Comparison
The efficiency of Suzuki coupling on an electron-deficient substrate like this compound is highly dependent on the choice of ligand and palladium precursor. While ligand-free systems have been reported, they often require higher catalyst loadings or specific conditions.[10] Modern phosphine ligands, particularly bulky, electron-rich ones, have revolutionized the field by promoting the oxidative addition and reductive elimination steps.[11]
| Catalyst System | Precursor | Ligand | Base | Key Advantages | Common Drawbacks | Typical Yields | Ref. |
| Ligand-Free | Na₂PdCl₄ | None | K₂CO₃ | Simple setup, no expensive ligands. | High catalyst loading (10 mol%), limited scope. | 50-75% | [10] |
| Traditional Phosphine | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Commercially available, well-understood. | Lower activity for challenging substrates. | 60-85% | [9] |
| Buchwald-Type | Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | High activity, low catalyst loading, broad scope. | Ligands are proprietary and more expensive. | 85-99% | [11] |
| Heterogeneous | Pd NPs | Di-n-alkyl sulfides | K₂CO₃ | Recyclable, low leaching. | May require higher temperatures. | 80-95% | [12] |
Expert Insights:
-
The Power of Bulky Ligands: Why do ligands like SPhos and XPhos work so well? Their steric bulk promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step.[13] Their electron-donating character speeds up the oxidative addition and facilitates the final reductive elimination. This combination of properties makes them superior for coupling electron-deficient and sterically hindered partners.
-
Base Selection is Crucial: The base (e.g., K₂CO₃, K₃PO₄) plays a critical role beyond just being a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[13] For challenging couplings, a stronger, more oxophilic base like potassium phosphate is often beneficial.
Catalytic Cycle & Mechanism
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Fig. 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Representative Experimental Protocol: Suzuki Coupling with a Buchwald Ligand
-
Vessel Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol%), a bulky phosphine ligand like SPhos (2-4 mol%), and the arylboronic acid (1.5 equiv) to a vial.
-
Reagent Addition: Add this compound (1.0 equiv) and a base such as K₃PO₄ (2.0-3.0 equiv). Add anhydrous solvent (e.g., toluene or dioxane, 4 mL per mmol of this compound).
-
Reaction: Seal the vial, remove from the glovebox, and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has transformed the synthesis of arylamines, replacing harsher classical methods.[14] Applying this reaction to this compound allows for the direct installation of primary and secondary amines, amides, and other nitrogen nucleophiles, which are key pharmacophores.
Catalyst Systems & Head-to-Head Comparison
The success of this reaction hinges almost entirely on the ligand. The potential for the uracil ring's nitrogen atoms to coordinate to the palladium center can complicate catalysis, making the choice of a suitable ligand even more critical.[15]
| Catalyst System | Precursor | Ligand | Base | Key Advantages | Common Drawbacks | Typical Yields | Ref. |
| Early Generation | Pd₂(dba)₃ | BINAP | NaOt-Bu | Pioneering system, effective for some substrates. | Limited scope, requires higher temperatures. | 40-70% | [16] |
| Bulky Phosphines | Pd(OAc)₂ | XPhos, RuPhos | K₂CO₃, Cs₂CO₃ | Excellent scope, high yields, milder conditions. | Air-sensitive ligands, higher cost. | 80-99% | [16][17] |
| N-Heterocyclic Carbene | Pd(OAc)₂ | IPr, SIMes | K₃PO₄ | High thermal stability, effective for chlorides. | Can be less general than phosphine systems. | 75-95% | [18] |
| BIAN-NHC Ligands | Pd(OAc)₂ | BIAN-INon | K₂CO₃ | Specifically designed for coordinating heterocycles. | Highly specialized, not widely available. | 80-95% | [15] |
Expert Insights:
-
Choosing the Right Base: The base in Buchwald-Hartwig amination is critical for deprotonating the amine nucleophile (or the N-H bond in the intermediate complex). Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. For sensitive substrates, milder carbonate bases can be effective, especially with the most active modern ligands.
-
The Challenge of Coordinating Heterocycles: Uracil presents a challenge because its ring nitrogens can act as competing ligands, potentially poisoning the catalyst. Large, flexible ligands like the BIAN-NHC class are designed to create a sterically demanding pocket around the palladium center that favors the desired catalytic cycle over unproductive coordination.[15] When facing difficulty with standard ligands like XPhos, considering catalysts designed for heterocycles is a logical next step.
Catalytic Cycle & Mechanism
The mechanism involves the oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[14]
Caption: Fig. 3: Catalytic Cycle for Buchwald-Hartwig Amination
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv) to a reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add anhydrous toluene (5 mL per mmol of this compound).
-
Reaction: Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C. Stir until the reaction is complete as judged by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry, and concentrate.
-
Purification: Purify the crude material by silica gel chromatography.
Conclusion and Future Outlook
The functionalization of this compound is a mature field, yet one that continues to evolve. For routine C-C and C-N bond formation, palladium catalysts equipped with bulky, electron-rich phosphine ligands offer the broadest scope and highest efficiency.
-
For Sonogashira couplings , copper-free methods are increasingly the standard, especially in a pharmaceutical context, with PdCl₂(PPh₃)₂ offering a robust and cost-effective starting point.
-
For Suzuki-Miyaura couplings , catalysts based on Buchwald-type ligands like SPhos and XPhos provide unparalleled activity and are often worth the investment for challenging substrates.
-
For Buchwald-Hartwig aminations , the choice of ligand is everything. XPhos is a powerful, general-purpose ligand, but for this specific substrate, awareness of catalysts designed for coordinating heterocycles may be key to success.
The future of this field lies in the development of more sustainable and economical catalysts. Heterogeneous systems like palladium on carbon and biogenic nanoparticles that operate in aqueous media represent the next frontier, promising to reduce the environmental impact and cost of synthesizing these vital pharmaceutical building blocks.[7][8]
References
- Sonogashira coupling - Wikipedia.
- Methods for the functionalization of uracil derivatives. - ResearchGate.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Diversity-oriented functionalization of 2-pyridones and uracils - PMC - NIH.
- Sonogashira Coupling - Chemistry LibreTexts.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
- Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades - PMC - NIH.
- Diversity-oriented functionalization of uracils. A Preparation of... - ResearchGate.
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI.
- Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC - NIH.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Boron-Based Catalysts for C-C Bond-Formation Reactions - PubMed.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- N-Functionalization of Uracil Derivatives: Synthesis of Chiral 2-(3-Methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic Acids and Their Methyl Esters. | Request PDF - ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Application of a mesoporous structure as an efficient catalyst for the rapid and green synthesis of uracil derivatives in a recyclable environment - OUCI.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Buchwald–Hartwig amination - Wikipedia.
- Boron-Based Catalysts for C−C Bond-Formation Reactions | Request PDF - ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition - Scirp.org.
- Lignin-Based Catalysts for C-C Bond-Forming Reactions - PubMed.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH.
- BIOCATALYTIC RADICAL C–C BOND FORMATIONS ENABLED BY CATALYTICALLY PROMISCUOUS FLAVIN- AND PYRIDOXAL 5'-PHOSPHATE-DEPENDENT ENZYMES - Princeton Dataspace.
- SH coupling of 6‐iodouracil 1 r with phenylacetylene 2 a in DES to give uracil analog 3 ra. - ResearchGate.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI.
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH.
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air - ResearchGate.
- Efficient catalytic activation of Suzuki–Miyaura C–C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides - RSC Publishing.
- Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- On the molecular basis of uracil recognition in DNA: comparative study of T-A versus U-A structure, dynamics and open base pair kinetics - PMC - PubMed Central.
- Synthesis of fluorinated biaryls by [MCl2(PEWO)] (M = Ni, Pd) catalysed Negishi homo-coupling or selective cross-coupling.
- Enhancement of the catalytic activity of Suzuki coupling reactions by reduction of modified carriers and promotion of Pd/H 2 -Pr x O y surface electron transfer | Request PDF - ResearchGate.
- Recent advances in organocatalytic atroposelective reactions - Beilstein Journals.
- Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones - ResearchGate.
- Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions - ResearchGate.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Efficient catalytic activation of Suzuki–Miyaura C–C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Photochemical Reaction Mechanism of 6-Iodouracil
This guide provides an in-depth comparison of experimental and computational methodologies for elucidating and validating the photochemical reaction mechanism of 6-iodouracil. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust approach to mechanistic investigation.
The photochemistry of halogenated nucleobases is of significant interest, particularly for applications in photodynamic therapy and as photo-cross-linking agents to study nucleic acid-protein interactions.[1] this compound (6-IU), a derivative of the pyrimidine uracil, serves as a compelling model system.[2] Upon absorption of UV light, it undergoes efficient decomposition, initiating a cascade of reactions. Validating the precise mechanism of this process is critical for controlling its reactivity and optimizing its applications.
The generally accepted mechanism proceeds via the homolytic cleavage of the carbon-iodine bond, forming a highly reactive uracilyl radical.[3] This guide will detail the techniques used to provide definitive evidence for this pathway, comparing their strengths and limitations.
The Proposed Photochemical Pathway of this compound
Understanding the reaction begins with a plausible mechanistic model. For this compound, photoexcitation leads to the population of an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). The C-I bond is significantly weakened in this excited state, leading to its rapid homolysis to produce a C6-uracilyl radical and an iodine atom. This primary photochemical process is the key step that requires rigorous validation.[4] The subsequent fate of the uracilyl radical is dependent on its environment, but it typically involves hydrogen abstraction to form uracil or addition reactions with nearby molecules.[5]
Caption: Proposed photochemical reaction pathway for this compound.
A Comparative Analysis of Validation Methodologies
No single technique can fully elucidate a reaction mechanism. A robust validation strategy relies on the synergy between different methods, where the limitations of one are covered by the strengths of another. We will compare three pillars of mechanistic photochemistry: Transient Absorption Spectroscopy, Final Product Analysis, and Computational Modeling.
| Methodology | Primary Information Yielded | Timescale | Strengths | Limitations |
| Transient Absorption Spectroscopy (TAS) | Direct detection and kinetics of short-lived intermediates (excited states, radicals).[6] | Femtoseconds to milliseconds | Unrivaled time resolution; provides direct evidence of transient species.[7] | Spectral assignment can be ambiguous without computational support; requires specialized equipment.[8] |
| Product Analysis (HPLC, LC-MS) | Identification and quantification of stable final products.[9] | Minutes to hours (reaction time) | Provides definitive structural information on reaction outcomes; high sensitivity and quantitation.[10] | Provides no direct information on reaction intermediates or kinetics. |
| Computational Chemistry (DFT/CASPT2) | Energies of ground/excited states, transition states, and intermediates; predicted transient spectra.[11] | Theoretical (no timescale) | Elucidates transition states and reaction barriers; aids in assigning experimental spectra.[12][13] | Model-dependent; requires experimental verification. |
Technique in Focus: Transient Absorption Spectroscopy (TAS)
Expertise & Rationale: TAS is the premier technique for observing the direct consequences of photoexcitation in real-time.[14] By using a "pump" laser pulse to initiate the reaction and a time-delayed "probe" pulse to measure absorption changes, we can track the formation and decay of transient species like the triplet state and the uracilyl radical. The choice of a femtosecond laser system is critical, as bond cleavage events often occur on sub-picosecond timescales.[6]
Workflow for Transient Absorption Spectroscopy
Caption: A simplified workflow for a pump-probe TAS experiment.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a solvent of choice (e.g., acetonitrile or an aqueous buffer) in a quartz cuvette. The solvent choice is crucial; a hydrogen-donating solvent like ethanol can be compared to a non-donating one to test the hypothesis of hydrogen abstraction by the uracilyl radical.[5]
-
System Setup: Utilize a standard femtosecond pump-probe TAS setup. The pump wavelength should be tuned to an absorption band of this compound (typically in the UV range, e.g., 266 nm). The probe should be a broadband white-light continuum to monitor spectral changes across the UV-Visible range.[8]
-
Data Acquisition: Record transient absorption spectra at various time delays between the pump and probe pulses, from femtoseconds to nanoseconds. This maps the evolution of the transient species.
-
Kinetic Analysis: Analyze the decay kinetics at specific wavelengths corresponding to the transient species. Fitting these decays to exponential functions yields the lifetimes of the excited states and radical intermediates.
Trustworthiness through Self-Validation: The data from TAS is validated by its consistency. For example, the decay of the triplet state's absorption signal should correlate with the rise of the uracilyl radical's signal, providing a kinetic link between the precursor and the product.
Technique in Focus: Product Analysis via HPLC and LC-MS
Expertise & Rationale: While TAS provides evidence of fleeting intermediates, product analysis confirms the ultimate fate of these species.[9] By identifying the stable molecules formed after prolonged irradiation, we can infer the reactions that the transient radicals underwent. For instance, the detection of uracil as a major product in a hydrogen-donating solvent strongly supports a mechanism involving a uracilyl radical that abstracts a hydrogen atom.[5] High-Performance Liquid Chromatography (HPLC) is used to separate the reaction mixture, while Mass Spectrometry (MS) provides definitive identification based on mass-to-charge ratio.[10][15]
Workflow for Product Analysis
Caption: Workflow for photoproduct identification and quantification.
Detailed Experimental Protocol:
-
Photolysis: Irradiate a solution of this compound with a UV lamp (e.g., at 254 nm) for a set period. Include control samples that are not irradiated.
-
Chromatographic Separation: Inject the irradiated and control samples into an HPLC system equipped with a C18 reverse-phase column. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.
-
Detection and Identification: Monitor the column eluent with a UV-Vis detector and an in-line mass spectrometer (LC-MS).
-
Quantification: Identify the product peaks by comparing their retention times and mass spectra to authentic standards (e.g., uracil). Quantify the amount of each product formed by integrating the peak areas from the UV chromatogram.
Trustworthiness through Self-Validation: The identity of a photoproduct is validated by matching both its chromatographic retention time and its mass spectrum with those of a known standard. Comparing results from different solvent environments (e.g., with and without radical scavengers) can further confirm the involvement of radical intermediates.[5]
Technique in Focus: Computational Chemistry
Expertise & Rationale: Computational modeling provides the theoretical framework to interpret experimental results.[16] Methods like Density Functional Theory (DFT) for ground and triplet states, and more advanced methods like CASPT2 for excited states, can predict the energies of intermediates and the transition states connecting them.[12] Crucially, these methods can calculate the theoretical absorption spectra of transient species, such as the uracilyl radical. This theoretical spectrum can then be compared to the experimental data from TAS, providing a high degree of confidence in the assignment of the observed transient signals.[10][15]
Synthesizing the Evidence: A Holistic Approach
The true power of these techniques is realized when they are used in concert.
-
Hypothesize & Model: Computational chemistry proposes the likely intermediates and their spectral properties. For this compound, it predicts a low energy barrier for C-I bond cleavage from the triplet state and provides a candidate spectrum for the resulting uracilyl radical.[10]
-
Observe & Measure: Transient absorption spectroscopy experiments are performed. A transient species is observed with a spectrum that matches the computationally predicted spectrum of the uracilyl radical and kinetics consistent with the decay of a precursor triplet state.[12][13]
-
Confirm & Quantify: Product analysis via LC-MS confirms that the final products (e.g., uracil) are consistent with the known reactivity of the uracilyl radical observed in the TAS experiment.[3][9]
This integrated workflow provides a self-validating loop where theory predicts, spectroscopy observes, and chromatography confirms, establishing a scientifically rigorous and trustworthy validation of the photochemical reaction mechanism.
References
- Fiveable. (n.d.). Photochemical Reactions: Types and Processes | Photochemistry Class Notes.
- Saito, I., Ikehira, H., & Matsuura, T. (1986). Photochemistry of 5- and 6-Iodouracils in the Presence of Allylsilanes and Alkenes. A Convenient Route to C5- and C6-Substituted Uracils. Journal of Organic Chemistry, 51(26), 5148–5153.
- EdrawMind. (2024). Experimental Techniques in Photochemistry | Mind Map.
- Chomicz-Mańka, L., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. International Journal of Molecular Sciences, 24(6), 5233.
- LibreTexts Chemistry. (2022). 17.7: Experimental methods of chemical kinetics.
- Science.gov. (n.d.). photochemical reaction mechanisms: Topics by Science.gov.
- ResearchGate. (2023). (PDF) Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Rupp, W. D., & Prusoff, W. H. (1965). PHOTOCHEMISTRY OF IODOURACIL. II. EFFECTS OF SULFUR COMPOUNDS, ETHANOL AND OXYGEN. Biochemical and Biophysical Research Communications, 18(2), 158-164.
- EurekAlert!. (2026). First experimental validation of a “150-year-old chemical common sense” direct visualization of the molecular structural changes in the ultrafast anthracene [4+4] photocycloaddition reaction.
- Labet, V., et al. (2013). Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory. The Journal of Chemical Physics, 139(7), 071101.
- ResearchGate. (2025). Photochemical Reactions for the Synthesis of Six-Membered O-Heterocycles | Request PDF.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wei, D., et al. (2019). Photophysical and Photochemical Properties of 4-Thiouracil: Time-Resolved IR Spectroscopy and DFT Studies. The Journal of Physical Chemistry B, 123(4), 843-851.
- Cadet, J., et al. (2010). The photochemistry of uracil: a reinvestigation. Photochemistry and Photobiology, 86(4), 744-754.
- Jones, A. C., et al. (2020). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 11(3), 700-708.
- Kobayashi, T. (2024). Ultrafast Transient Absorption Spectroscopy for Probing Primary Photochemical Reaction of Proteins. Springer.
- Preprints.org. (2025). Iodine(III) in Photochemistry. A brief Overview.
- Michl, J. (1995). Theory of photochemical reactions. Accounts of Chemical Research, 28(2), 85-91.
- Aviyente, V., & Sobolewski, A. L. (2009). Computational studies of DNA photolyase. Photochemical & Photobiological Sciences, 8(9), 1259-1265.
- ResearchGate. (2025). (PDF) Communication: Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil....
- OSTI.GOV. (n.d.). Transient absorption spectroscopy to explore cellular pathways to photobiomodulation.
- Semantic Scholar. (1996). Mechanistic Studies of the 5-Iodouracil Chromophore Relevant to Its Use in Nucleoprotein Photo-Cross-Linking.
Sources
- 1. Mechanistic Studies of the 5-Iodouracil Chromophore Relevant to Its Use in Nucleoprotein Photo-Cross-Linking | Semantic Scholar [semanticscholar.org]
- 2. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Theory of photochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHOTOCHEMISTRY OF IODOURACIL. II. EFFECTS OF SULFUR COMPOUNDS, ETHANOL AND OXYGEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. fiveable.me [fiveable.me]
- 8. osti.gov [osti.gov]
- 9. The photochemistry of uracil: a reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational studies of DNA photolyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Communication: Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. photochemical reaction mechanisms: Topics by Science.gov [science.gov]
A Comparative Guide to the Cytotoxic Potential of 6-Iodouracil and 5-Fluorouracil: A Research Framework
For researchers, scientists, and professionals in drug development, the exploration of novel antimetabolites is a cornerstone of oncological innovation. This guide provides a comparative overview of the established cytotoxic agent 5-fluorouracil (5-FU) and the lesser-studied compound 6-Iodouracil. While extensive head-to-head experimental data on the cytotoxicity of this compound remains limited in publicly available literature, this document serves as a comprehensive framework for its evaluation. We will delve into the well-documented mechanisms of 5-FU and propose a rigorous experimental workflow to elucidate the cytotoxic potential of this compound in comparison.
Introduction: The Clinical Benchmark of 5-Fluorouracil
5-Fluorouracil, a fluorinated pyrimidine analog, has been a mainstay in chemotherapy for decades, employed in the treatment of a range of solid tumors including colorectal, breast, and head and neck cancers.[1][2][3] Its efficacy lies in its ability to disrupt DNA and RNA synthesis, preferentially targeting rapidly dividing cancer cells.[1][2] The clinical utility of 5-FU is, however, often hampered by both intrinsic and acquired drug resistance, as well as significant side effects, necessitating the search for novel analogs with improved therapeutic indices.[2]
Mechanism of Action: A Tale of Two Halogenated Uracils
The cytotoxic effects of 5-FU are multifaceted and stem from its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][4]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2][3] This "thymineless death" is a primary driver of 5-FU's cytotoxicity.
-
DNA and RNA Damage: FdUTP can be misincorporated into DNA, while FUTP is incorporated into RNA, leading to disruptions in DNA synthesis and function, as well as impaired RNA processing and protein synthesis.[1][2][3]
The mechanism of this compound is not as well-elucidated. However, as a halogenated pyrimidine, it is plausible that it functions as an antimetabolite, potentially interfering with nucleic acid synthesis.[5] The larger atomic radius and different electronegativity of iodine compared to fluorine at the 6-position of the uracil ring suggest that its interactions with key enzymes in pyrimidine metabolism may differ significantly from those of 5-FU.
Visualizing the Mechanism of 5-Fluorouracil
Caption: Mechanism of action of 5-Fluorouracil.
Comparative Cytotoxicity: Existing Data and a Proposed Framework
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | ~1.2 - 11.3 | 72 |
| HT-29 (Colon Cancer) | ~86.85 | 48 | |
| MCF-7 (Breast Cancer) | ~5 - 25 | 48 - 72 | |
| A549 (Lung Cancer) | ~10 - 50 | 72 | |
| Esophageal Squamous Cell Carcinoma (various) | ~1.00 - 39.81 | Not specified | |
| Tongue Squamous Cell Carcinoma (HNO-97) | ~2 | 24 | |
| This compound | Various | Data not available | - |
Note: IC50 values are highly dependent on the specific cell line, experimental conditions, and assay method used. The data presented here is a compilation from various sources for reference purposes.[5][6][7][8][9][10]
To address the current knowledge gap, a systematic evaluation of this compound's cytotoxicity is necessary. The following experimental workflow is proposed as a robust starting point for a direct comparison with 5-FU.
Proposed Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Proposed experimental workflow for comparative analysis.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols for key experiments are provided.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and 5-Fluorouracil in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[12]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined IC50 concentrations of this compound and 5-FU for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks and Future Directions
While 5-fluorouracil remains a critical tool in cancer therapy, the development of novel pyrimidine analogs is essential to overcome its limitations. This compound presents an intriguing, yet understudied, candidate. The proposed research framework provides a comprehensive and scientifically rigorous approach to directly compare the cytotoxic profiles of this compound and 5-fluorouracil. The data generated from these studies will be invaluable in determining if this compound warrants further investigation as a potential anticancer agent. Elucidating its mechanism of action and its effects on various cancer cell types will be crucial next steps in its preclinical evaluation.
References
- BenchChem. (2025).
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
- Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
- Wikipedia contributors. (2024, January 5). Fluorouracil. In Wikipedia, The Free Encyclopedia.
- Aschele, C., Sobrero, A., Faderan, M. A., & Bertino, J. R. (1999). Novel mechanism(s) of resistance to 5-fluorouracil in human colon cancer (HCT-8) sublines following exposure to two different schedules of drug administration. Cancer research, 59(8), 1857-1864.
- Kanzawa, F., Hoshi, A., & Kuretani, K. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Journal of cancer research and clinical oncology, 98(1), 85–90.
- Iinuma, H., Okinaga, K., Adachi, M., Suda, H., Sekine, T., Sakamoto, J., ... & Baba, H. (2003). Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy. International journal of oncology, 23(4), 933-939.
- Roche. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for MTT Assay with 9-Methoxycanthin-6-one-N-oxide.
- Pettersen, R. D., & Aas, P. A. (2011). How 5-fluorouracil acts. Europub.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.).
- Long, Z. J., Wang, J. Y., & Xu, H. M. (2006). Cell cycle perturbation and acquired 5-fluorouracil chemoresistance. Anticancer research, 26(6B), 4469-4474.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Thermo Fisher Scientific. (n.d.). Flow Cytometry Analysis of Dose Response for Apoptosis Induction.
- ResearchGate. (n.d.).
- ResearchGate. (2025). (PDF) Cell cycle perturbation and acquired 5-fluorouracil chemoresistance.
- Lu, C. S., et al. (2020). Suppl. Table S1. IC50 values of various chemotherapeutic agents in cancer cell lines. J Immunother Cancer.
- El-Sayed, W. M., & Hussin, W. A. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line.
- Kőhidai, L., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 123-132.
- Saeki, H., et al. (2005). Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. Anticancer research, 25(3B), 1835-1841.
- Kőhidai, L., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 123-132.
- Deval, J., et al. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Antiviral research, 152, 1-13.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- YouTube. (2020). Apoptosis assay - AnnexinV PI.
- Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- ResearchGate. (n.d.). IC 50 Values (μM)
- National Institutes of Health. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- BenchChem. (2025).
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- National Institutes of Health. (n.d.). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II)
- PubMed. (n.d.). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy.
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- National Institutes of Health. (2025).
- National Institutes of Health. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines.
- National Institutes of Health. (n.d.).
- PubMed. (n.d.). 5-Fluorouracil's cytotoxicity is enhanced both in vitro and in vivo by concomitant treatment with hyperthermia and dipyridamole.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of inhibitors of DNA biosynthesis on the cytotoxicity of 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the In Vitro Efficacy of 6-Iodouracil Derivatives Against Cancer Cell Lines
This guide provides an in-depth comparison and procedural framework for researchers evaluating the anticancer potential of 6-Iodouracil derivatives. We will explore the comparative efficacy of related compounds, delve into the mechanistic underpinnings of their action, and provide a robust, field-proven protocol for in vitro cytotoxicity assessment.
Introduction: The Rationale for Uracil Analogs in Oncology
For decades, pyrimidine analogs have been a cornerstone of cancer chemotherapy. The archetypal example, 5-Fluorouracil (5-FU), functions as an antimetabolite, primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. This disruption of nucleotide metabolism preferentially affects rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
The uracil scaffold is a fertile ground for medicinal chemistry, where modifications can dramatically alter therapeutic profiles. Substituting different halogens and other functional groups at various positions on the pyrimidine ring can modulate target affinity, metabolic stability, and cell permeability. The 6-iodo substituent is of particular interest. The iodine atom's size and electronegativity can influence intermolecular interactions with target enzymes and may offer unique pharmacological properties compared to other halogenated uracils. This guide focuses on the methodologies required to rigorously assess the in vitro efficacy of these promising compounds.
Comparative Efficacy of Novel Uracil Derivatives
While comprehensive screening data for a wide array of this compound derivatives is still emerging in the public domain, we can draw valuable insights by comparing the performance of other novel, substituted uracil compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison, representing the concentration of a compound required to inhibit 50% of cell growth.[1]
The data below, synthesized from recent studies, illustrates how modifications to the core uracil structure yield a wide range of cytotoxic potencies across different cancer types.[2]
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 7 | bis(6-amino-1-substituted uracil) | A549 (Lung) | 5.46 | 5-Fluorouracil | 19.66 |
| Compound 6 | bis(6-amino-1-substituted uracil) | A549 (Lung) | 13.28 | 5-Fluorouracil | 19.66 |
| Compound 16 | Pyridopyrimidine | HepG2 (Liver) | 14.08 | 5-Fluorouracil | 14.89 |
| Compound 14 | Pyridopyrimidine | MCF7 (Breast) | 12.38 | 5-Fluorouracil | 11.79 |
| Compound 10 | Schiff base of 6-aminouracil | MCF7 (Breast) | 51.98 | 5-Fluorouracil | 11.79 |
Note: The IC₅₀ values are highly dependent on the specific cancer cell line, assay conditions, and duration of exposure. This table serves as a comparative illustration of potency.[2]
These results underscore a critical principle in drug discovery: subtle structural changes lead to significant differences in biological activity. For instance, Compounds 6 and 7, which belong to the same chemical series, exhibit notably different potencies against the A549 lung cancer cell line, with Compound 7 being significantly more effective than the standard chemotherapeutic 5-FU in this assay.[2]
Postulated Mechanism of Action: Disrupting the Engine of Cell Growth
Uracil analogs primarily exert their cytotoxic effects by interfering with the synthesis of DNA and RNA. The most well-understood mechanism involves the inhibition of Thymidylate Synthase (TS). This enzyme is responsible for the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
Causality: By blocking TS, these compounds starve the cell of a critical DNA building block. In rapidly proliferating cancer cells with high demands for DNA replication, this blockade is catastrophic, leading to "thymineless death."
It is hypothesized that this compound derivatives, after cellular uptake and metabolic activation to their corresponding nucleotide forms, could act as potent inhibitors of TS or other key enzymes in the pyrimidine synthesis pathway. An alternative, but not mutually exclusive, mechanism is the potential for these analogs to be incorporated into DNA and RNA, leading to strand breaks and functional disruption.
Caption: Postulated inhibition of Thymidylate Synthase (TS) by a this compound derivative.
Experimental Protocol: The MTT Cell Viability Assay
To quantitatively assess the cytotoxic potential of this compound derivatives, a robust and reproducible assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[3]
Principle of the Assay: The assay's logic is self-validating. It relies on the activity of mitochondrial dehydrogenases, enzymes that are only active in metabolically viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple formazan crystals, which are insoluble in aqueous solution.[3] The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Achieving a sub-confluent monolayer is critical. Too few cells will result in a weak signal, while too many will lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation (24 hours) in a humidified incubator (37°C, 5% CO₂) allows cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the this compound derivative in culture medium. A typical range might span from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.
-
Trustworthiness: Include essential controls in triplicate:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.
-
Untreated Control: Cells in medium only, representing 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or 5-FU) to validate assay performance.
-
-
-
Incubation:
-
Action: Incubate the plate for a standard duration, typically 48 to 72 hours.
-
Causality: This period is usually sufficient for antimetabolites to exert their effects on cell division and viability. The optimal time should be determined empirically for the specific cell line and compound class.
-
-
MTT Reagent Addition:
-
Action: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: During this incubation, viable cells convert the MTT into formazan crystals. The incubation time is a balance between allowing for sufficient formazan production and preventing potential toxicity from the MTT reagent itself.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well. Gently pipette to dissolve the purple crystals.
-
Causality: The formazan crystals are insoluble in water. A solubilizing agent is required to release the colored product into a homogenous solution for accurate spectrophotometric measurement.
-
-
Data Acquisition and Analysis:
-
Action: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Causality: The absorbance value is directly proportional to the amount of formazan, and thus, to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is then determined by plotting a dose-response curve (percent viability vs. log concentration) using non-linear regression analysis.[1]
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The uracil scaffold, particularly with halogen substitutions at the 6-position, remains a highly promising area for the development of novel anticancer agents. This guide provides the foundational knowledge and a validated experimental protocol to begin assessing the in vitro efficacy of this compound derivatives.
Future research must focus on synthesizing a diverse library of these compounds to establish clear structure-activity relationships (SAR). Systematic screening against a broad panel of cancer cell lines, including those with known resistance mechanisms to existing therapies, will be crucial for identifying lead candidates. Subsequent mechanistic studies, including enzyme inhibition assays and cell cycle analysis, will then be necessary to fully elucidate their therapeutic potential and validate their mode of action.
References
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed, U.S. National Library of Medicine.
- SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNP's of «Sample-2» and «Sample-4» respectively. ResearchGate.
- Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines MCF-7, HEPG2, H9C2, HEK293 and H1975. ResearchGate.
- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, Elsevier.
- This compound | C4H3IN2O2 | CID 96083. PubChem, National Center for Biotechnology Information.
- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, MDPI.
- Anticancer agents. University of Medical Pomeranian.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, MDPI.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, MDPI.
- Synthesis and antitumor activities of novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid. Journal of Medicinal Chemistry.
- EVALUATION OF ANTICANCER ACTIVITY OF SOME THIOURACIL DERIVATIVES. Semantic Scholar.
- 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry.
- Synthesis, characterization, and antitumor activity of 5-iodouracil complexes. Journal of Inorganic Biochemistry.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances.
- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science.
- Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) …. ResearchGate.
Sources
Safety Operating Guide
Navigating the Disposal of 6-Iodouracil: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds are daily endeavors. Among these, halogenated nucleoside analogs like 6-Iodouracil play a crucial role. However, beyond its utility in the lab, the responsible management of its waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
The Chemical Rationale: Why Special Handling is Non-Negotiable
This compound, as its name implies, is a halogenated organic compound. The presence of the iodine atom fundamentally alters its chemical properties and dictates its disposal pathway. Halogenated compounds are often more toxic and environmentally persistent than their non-halogenated counterparts.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce these persistent and potentially toxic substances into aquatic ecosystems.[1][3] Furthermore, the incineration of mixed chemical waste containing halogenated compounds can produce acidic gases like hydrogen iodide, necessitating specialized flue gas scrubbing during incineration.[3] Therefore, meticulous segregation and handling are not just procedural formalities but critical safety and environmental protection measures.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated laboratory or fume hood.[1][2]
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles/Glasses | Protects eyes from potential splashes of solutions containing this compound.[2] |
| Nitrile Gloves | Prevents direct skin contact with the chemical.[2][4] |
| Laboratory Coat | Protects skin and personal clothing from contamination.[2] |
| Closed-toe Shoes | Standard laboratory practice to protect feet from spills.[2] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste, from initial segregation to final collection.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Specific Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and any pure, unused this compound powder must be collected in a designated, clearly labeled, and chemically compatible waste container.[5]
-
Labeling is Crucial: The container must be labeled as "Halogenated Organic Waste".[2][5] The label should also clearly state "this compound" and any other chemical constituents present.
-
Avoid Mixing Waste Streams: Critically, do not mix this compound waste with non-halogenated organic waste.[6][7][8] This segregation is vital for proper disposal and can significantly impact the cost and method of final destruction.[6]
Step 2: Handling Aqueous and Solvent-Based Solutions
Solutions containing this compound require the same careful segregation.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated "Halogenated Organic Aqueous Waste" container.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it should be collected in a "Halogenated Organic Solvent Waste" container.[8]
-
Container Management: Ensure all liquid waste containers are kept tightly sealed when not in use to prevent the release of vapors.[6]
Step 3: Interim Storage in the Laboratory
Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be away from general work areas and incompatible chemicals.[5]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Step 4: Arranging for Final Disposal
Once the waste container is full, it must be handed over to trained professionals for final disposal.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup of the "Halogenated Organic Waste" container.[5]
-
Professional Disposal: The waste will then be transported to a licensed chemical destruction facility. The preferred method of disposal for this compound is controlled incineration with flue gas scrubbing to neutralize acidic byproducts.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of proper segregation, clear labeling, and professional disposal, researchers can ensure they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date guidance.
References
- Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- Halogenated Solvents in Laboratories. (n.d.). Temple University, Campus Operations.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Researcher's Guide to the Safe Handling of 6-Iodouracil: Essential Protective Measures and Disposal Protocols
For the diligent researcher navigating the complexities of drug development, the integrity of your work and your personal safety are paramount. 6-Iodouracil, a key compound in various research applications, requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring that both scientific accuracy and personal safety are upheld to the highest standards. The protocols outlined herein are designed to be a self-validating system of safety, grounded in established best practices for handling potent chemical compounds.
Understanding the Risks: A Causal Approach to Safety
This compound and its analogs are classified as hazardous. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system.[1][2][3] Inhalation, ingestion, or skin contact can be harmful.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of your experimental design. The logic behind this stringent approach is to create multiple barriers of protection, minimizing any potential for exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your first and most critical line of defense. The following table summarizes the essential PPE for handling this compound, with an explanation of the causal reasoning behind each recommendation.
| PPE Component | Specifications | Rationale for Use |
| Gloves | Double-gloving with powder-free nitrile gloves.[4][5] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Powder-free gloves are essential to prevent the aerosolization and inhalation of hazardous drug particles that can adhere to the powder.[5] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.[6] | A solid-front gown protects against splashes and spills. The material should be resistant to chemical permeation. Cuffs should be tucked under the outer glove to ensure a complete barrier at the wrist. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects the eyes from splashes, dust, and aerosols. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[6] | Required when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[5] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: From Gowning to Disposal
Adherence to a strict, sequential procedure for donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Shoe Covers: Put on shoe covers before entering the designated hazardous drug handling area.
-
Gown: Don the gown, ensuring it is fully fastened.
-
Respiratory Protection: If required, put on your N95 respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.
Visualizing the Donning and Doffing Workflow
The following diagram illustrates the logical flow for safely putting on and removing PPE to minimize exposure risk.
Caption: Workflow for Donning and Doffing PPE.
Doffing PPE: A Decontamination-Focused Approach
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.
-
Gown: Untie and remove the gown, rolling it away from your body to contain any contaminants on the outer surface. Dispose of it in the hazardous waste container.
-
Shoe Covers: Remove shoe covers.
-
Eye Protection: Remove your eye protection.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and all contaminated materials is a critical final step to ensure the safety of all laboratory personnel and the environment.
Step-by-Step Disposal Protocol
-
Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, and any labware, must be segregated as hazardous waste.
-
Containment: Place all contaminated disposable items in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[7]
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and the specific chemical contents.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain or dispose of it in the regular trash.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing the appropriate PPE, contain the spill using a chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste.[8]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
By adhering to these rigorous protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound.
References
- HSE Guideline on the Safe Handling of Cytotoxic Drugs. Health Service Executive. [Link]
- Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]
- Safe handling of cytotoxics: guideline recommend
- Guidelines on Handling Hazardous Drugs. ASHP. [Link]
- Guide for handling cytotoxic drugs and rel
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- This compound. PubChem. [Link]
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Great Ormond Street Hospital for Children. [Link]
- Personal Protective Equipment for Hazardous Drug (HD)
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. pogo.ca [pogo.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
